Benzocaine
描述
This compound is an ester local anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings. It is commonly used for local anesthesia in many over the counter products. This compound was first used for local anesthesia in dentistry.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
Dextran Sulfate Sodium is a long chain polymer of sulfated glucose with strong hydrophilic properties that binds to various membranes. Dextran sulfate has been shown to inhibit the binding of HIV-1 to CD4+ T lymphocytes by specific binding of virion-associated gp120.
This compound is an ester of paraaminobenzoic acid, lacking the terminal diethylamino group of procaine, with anesthetic activity. This compound binds to the sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses.
This compound is a surface anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings. This compound is a local anesthetic commonly used as a topical pain reliever. It is the active ingredient in many over-the-counter analgesic ointments. This compound is an ester, a compound made from the organic acid PABA (para-aminobenzoic acid) and ethanol. The process in which this ester is created is known as Fischer esterification.
A surface anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings.
See also: this compound Hydrochloride (has salt form); this compound; Isopropyl Alcohol (component of); this compound; resorcinol (component of) ... View More ...
Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
| Record name | Benzocaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021804 | |
| Record name | Benzocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
310 °C | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
| Record name | SID56422766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Rhombohedra from ether, Needles from water | |
CAS No. |
94-09-7 | |
| Record name | Benzocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzocaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Benzocaine Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of benzocaine polymorphs, with a specific focus on their solubility characteristics. Understanding the polymorphic landscape of an active pharmaceutical ingredient (API) like this compound is critical for drug development, as different crystalline forms can exhibit distinct properties affecting bioavailability, stability, and manufacturability.
Introduction to this compound and Polymorphism
This compound (ethyl 4-aminobenzoate) is a widely used local anesthetic.[1][2] It functions by blocking nerve impulses through the inhibition of sodium channels.[3] As a solid API, this compound can exist in different crystalline structures known as polymorphs. These polymorphs share the same chemical composition but differ in their solid-state arrangement, leading to variations in physicochemical properties such as melting point, solubility, and stability.[4] The ability to selectively prepare and control the polymorphic form is crucial for ensuring consistent product quality and therapeutic efficacy.
This compound is known to exist in at least three polymorphic forms under ambient pressure, designated as Form I, Form II, and Form III.[5] A fourth polymorph, Form IV, has been identified but is only stable under high pressure. The stability relationship between these forms is complex; Form II is considered the most stable under ambient conditions, while Form I is the most stable at low temperatures and high pressure.
Physicochemical Properties of this compound Polymorphs
The distinct crystalline arrangements of this compound polymorphs give rise to measurable differences in their thermal properties and solubility. These differences are critical for preformulation and formulation studies.
Data Presentation: Thermal Properties and Solubility
The following tables summarize key quantitative data for the three primary polymorphs of this compound.
Table 1: Thermal Properties of this compound Polymorphs
| Property | Form I | Form II | Form III |
| Crystal System | Monoclinic P2₁/c | Orthorhombic P2₁2₁2₁ | Monoclinic P2₁ |
| Melting Point (°C) | ~89.3 (converts to Form II) | 88-92 °C | Converts to Form II |
| Stability | Stable at low temperatures | Most stable at ambient conditions | Stable at low temperatures, monotropic relationship overall |
Table 2: Solubility of this compound Polymorphs
| Solvent | Polymorph | Solubility (mg/mL) | Temperature (°C) |
| Phosphate Buffer (pH ≈ 7.2) | Form I | 0.44 ± 0.02 | 25 |
| Form II | 0.40 ± 0.01 | 25 | |
| Form III | 0.35 ± 0.01 | 25 | |
| Methanol | Form I | 246.31 ± 1.55 | 25 |
| Form II | 239.11 ± 1.98 | 25 | |
| Form III | 230.14 ± 1.87 | 25 |
Data for Table 2 sourced from Paczkowska et al. (2018).
Studies have shown that Forms I and II are more soluble than Form III in both aqueous buffer and organic solvents. The differences in solubility directly impact the dissolution rate and permeability, with Forms I and II demonstrating better permeability in artificial membrane models compared to Form III. The mole fraction solubility of this compound has also been extensively studied in various organic solvents, decreasing in the order: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile, methanol, n-butanol, and toluene.
Experimental Protocols
The characterization and quantification of this compound polymorphs rely on a suite of analytical techniques. Detailed methodologies are outlined below.
Preparation of Polymorphs
Different polymorphic forms can be obtained through common pharmaceutical processing techniques.
-
Form I: Obtained by the conversion of Form III through ball milling . It can also be prepared by slow evaporation from an ethanol solution at room temperature.
-
Form II: Prepared by micro milling Form III.
-
Form III: This is often the initial conformation of commercially available this compound and can be preserved through cryogenic grinding .
Polymorph Identification and Characterization
-
Powder X-ray Diffraction (PXRD):
-
Principle: PXRD is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern based on its crystal lattice.
-
Methodology: Samples of each this compound polymorph are lightly ground and packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a defined 2θ range (e.g., 3-40°). The resulting diffractograms are compared to reference patterns to confirm the polymorphic form.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion.
-
Methodology: A small, accurately weighed amount of the this compound sample (e.g., 3-5 mg) is sealed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere. The resulting thermogram reveals endothermic or exothermic events corresponding to phase transitions.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: FT-IR spectroscopy identifies vibrational modes within a molecule. Differences in the intermolecular interactions (like hydrogen bonding) in different polymorphs lead to distinct shifts in the IR spectra.
-
Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The identification of characteristic bands is often supported by theoretical calculations using Density Functional Theory (DFT).
-
Solubility and Permeability Studies
-
Equilibrium Solubility Determination:
-
Principle: The shake-flask method is commonly used to determine the equilibrium solubility of a compound.
-
Methodology: An excess amount of a specific this compound polymorph is added to a known volume of solvent (e.g., phosphate buffer pH 7.2 or methanol) in a sealed vial. The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The resulting suspension is filtered (e.g., through a 0.22 µm filter) to remove undissolved solids. The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: The PAMPA model evaluates the passive permeability of a drug across an artificial lipid membrane, mimicking absorption in the gastrointestinal tract.
-
Methodology: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The donor compartment is filled with a solution of the this compound polymorph in a buffer, while the acceptor compartment contains a fresh buffer. The plate is incubated for a set period. The concentration of this compound in both donor and acceptor compartments is then measured by HPLC to calculate the apparent permeability coefficient (Papp).
-
Mandatory Visualizations
Workflow for Polymorph Preparation and Analysis
Caption: Workflow for the preparation and analysis of this compound polymorphs.
Stability Relationship of this compound Polymorphs
Caption: Thermodynamic stability relationships between this compound polymorphs.
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound in the human body.
References
- 1. This compound | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Analysis of the Physicochemical Properties of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Analysis of the Physicochemical Properties of this compound Polymorphs | Semantic Scholar [semanticscholar.org]
Synthesis of Benzocaine: A Technical Guide to Fischer Esterification of p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the local anesthetic, benzocaine, through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, utilizing an acid catalyst. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of key analytical data.
Introduction
This compound, or ethyl 4-aminobenzoate, is a widely used topical anesthetic.[1][2] Its synthesis via Fischer esterification is a classic and efficient method, involving the reaction of a carboxylic acid (p-aminobenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][3][4] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants, usually the alcohol.
Reaction and Mechanism
The Fischer esterification of p-aminobenzoic acid proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound.
Experimental Protocols
Several experimental protocols for the synthesis of this compound via Fischer esterification have been reported. The following sections provide a detailed methodology based on established procedures.
Materials and Equipment
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution or sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol. Stir the mixture until the solid dissolves.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the mixture. A precipitate may form at this stage but will dissolve during heating.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should completely dissolve as the reaction progresses.
-
Workup: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker containing ice water.
-
Neutralization: Slowly add a 10% sodium carbonate solution while stirring until the pH of the solution is approximately 8. This will neutralize the excess acid and precipitate the crude this compound.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.
-
Drying: Dry the purified product.
Purification
Recrystallization is a common method for purifying the crude this compound product. A typical solvent system for recrystallization is an ethanol-water mixture.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |
| p-Aminobenzoic Acid | 137.14 | 187-189 |
| This compound | 165.19 | 88-90 |
Summary of Reported Yields
| p-Aminobenzoic Acid (g) | Ethanol (mL) | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1.2 | 12.0 | H₂SO₄ | 60-75 | Not specified | |
| 0.250 | 3 | H₂SO₄ | 70 | 76.8 | |
| Not specified | Not specified | HCl | Not specified | 93.3 | |
| 1.218 | 12 | H₂SO₄ | 30 | 17.87 | |
| 4 | 27 | H₂SO₄ | 120 | Not specified |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | Key Peaks (cm⁻¹) | Functional Group |
| p-Aminobenzoic Acid | 3400-3300, 3200-2500, 1680 | N-H stretch, O-H stretch (broad), C=O stretch |
| This compound | 3419, 3340, 3221, 1679 | N-H stretch, C-H stretch (aromatic), C=O stretch (ester) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| p-Aminobenzoic Acid | ~10-12 | singlet (broad) | 1H | -COOH |
| 7.8-8.0 | doublet | 2H | Ar-H ortho to -COOH | |
| 6.6-6.8 | doublet | 2H | Ar-H ortho to -NH₂ | |
| ~4.0 | singlet (broad) | 2H | -NH₂ | |
| This compound | 7.8-8.0 | doublet | 2H | Ar-H ortho to -COOEt |
| 6.6-6.8 | doublet | 2H | Ar-H ortho to -NH₂ | |
| 4.3 | quartet | 2H | -OCH₂CH₃ | |
| 4.1 | singlet (broad) | 2H | -NH₂ | |
| 1.3 | triplet | 3H | -OCH₂CH₃ |
Mandatory Visualizations
Fischer Esterification Reaction Pathway
Caption: Fischer Esterification mechanism for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Metabolism and Degradation Pathways of Benzocaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and degradation pathways of Benzocaine, a widely used local anesthetic. The document details the enzymatic transformations this compound undergoes in biological systems and its degradation under various chemical conditions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences by consolidating key quantitative data, experimental methodologies, and visual representations of the relevant pathways.
Metabolism of this compound
This compound is primarily metabolized in the plasma and liver through three main pathways: ester hydrolysis, N-acetylation, and N-hydroxylation. These transformations are crucial for its detoxification and elimination from the body.
Ester Hydrolysis
The most significant metabolic pathway for this compound is the hydrolysis of its ester bond, primarily mediated by plasma pseudocholinesterase and to a lesser extent by hepatic esterases.[1][2] This reaction yields para-aminobenzoic acid (PABA) and ethanol.[1][2] PABA is a key metabolite that can undergo further conjugation reactions before being excreted.
N-Acetylation
This compound can also be metabolized through the N-acetylation of its primary aromatic amine group, a reaction catalyzed by N-acetyltransferases. This pathway results in the formation of N-acetylthis compound.[3] The extent of N-acetylation can vary depending on the tissue and the level of acetyltransferase activity.
N-Hydroxylation
A minor but clinically significant metabolic pathway is the N-hydroxylation of this compound, which is thought to be mediated by cytochrome P450 (CYP) enzymes. This reaction forms this compound hydroxylamine, a metabolite that has been implicated in the rare but serious adverse effect of methemoglobinemia.
The metabolic pathways of this compound are summarized in the diagram below:
Degradation of this compound
This compound is susceptible to degradation under certain conditions, primarily through hydrolysis of its ester linkage. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of other chemical species.
Hydrolysis
The ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, the primary degradation product is p-aminobenzoic acid (PABA). Alkaline hydrolysis also yields PABA. The rate of hydrolysis is dependent on the pH of the solution.
Formation of N-formylthis compound
In the presence of certain pharmaceutical excipients, particularly those containing formic acid as an impurity, this compound can undergo N-formylation to produce N-formylthis compound. This degradation pathway is particularly relevant in the formulation of solid dosage forms.
The chemical degradation pathways of this compound are illustrated below:
Quantitative Data on Metabolism and Degradation
The following tables summarize the available quantitative data on the metabolism and degradation of this compound.
Table 1: Quantitative Analysis of this compound Metabolites
| Biological Matrix | Metabolite | Concentration / Percentage | Analytical Method | Reference |
| Rainbow Trout Urine (1 hr post-dose) | p-Aminobenzoic acid | 7.6% of radioactivity | Radiochromatography | |
| N-acetylated p-aminobenzoic acid | 59.7% of radioactivity | Radiochromatography | ||
| This compound | 19.5% of radioactivity | Radiochromatography | ||
| N-acetylated this compound | 8.0% of radioactivity | Radiochromatography | ||
| Rainbow Trout Urine (20 hr post-dose) | p-Aminobenzoic acid | 1.0% of radioactivity | Radiochromatography | |
| N-acetylated p-aminobenzoic acid | 96.6% of radioactivity | Radiochromatography | ||
| Hairless Guinea Pig Skin (in vitro, 2 µg/cm²) | N-acetylthis compound | 80% of absorbed dose | Not specified | |
| Human Hepatic S9 Incubation | This compound Hydroxylamine | - | HPLC |
Table 2: Kinetic Data for this compound Degradation
| Degradation Pathway | Condition | Rate Constant / Observation | Reference |
| Alkaline Hydrolysis | 1 M TEAC | Pseudo-first-order rate constant = 0.0584 h⁻¹ | |
| Alkaline Hydrolysis | 0.33 M Na₂SO₄ | Pseudo-first-order rate constant = 0.116 h⁻¹ | |
| Stability in ODT formulation | 25°C / 60% RH (6 months) | No degradation observed | |
| Stability in ODT formulation | 40°C / 75% RH (30 days) | Degradation observed in a single platform |
Experimental Protocols
This section provides an overview of the methodologies used to study the metabolism and degradation of this compound.
In Vitro Metabolism Assay using Human Hepatic S9 Fraction
This protocol is designed to identify metabolites of this compound formed by hepatic enzymes.
Workflow Diagram:
References
In Silico Modeling of Benzocaine Binding to Sodium Channel Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Benzocaine, a simple ester local anesthetic, acts by blocking these channels, thereby inhibiting neuronal signaling. Understanding the molecular interactions between this compound and various Nav channel subtypes at an atomic level is crucial for the development of more potent and selective therapeutic agents with improved side-effect profiles. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, have emerged as powerful tools to elucidate these interactions. This technical guide provides an in-depth overview of the computational approaches used to model this compound binding to different sodium channel subtypes, summarizing key quantitative data and experimental protocols from seminal studies.
Sodium Channel Structure and this compound Binding Site
Voltage-gated sodium channels are large transmembrane proteins composed of a central pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments and the intervening P-loop from each domain line the ion-conducting pore.
Computational and experimental studies have identified the binding site for local anesthetics, including this compound, within the inner pore of the channel.[1][2][3] This site is formed by residues from the S6 segments of multiple domains, with a critical phenylalanine residue in DIVS6 playing a pivotal role in the binding of many local anesthetics.[1][4] As a neutral molecule at physiological pH, this compound can access its binding site through multiple pathways, including the hydrophilic path via the open intracellular gate and a hydrophobic path through lateral fenestrations in the channel protein.
In Silico Modeling Workflow
The computational investigation of this compound binding to sodium channel subtypes typically follows a multi-step workflow. This process begins with the generation of a three-dimensional model of the channel, followed by docking studies to predict the binding pose of this compound, and often culminates in molecular dynamics simulations to assess the stability of the drug-channel complex and explore binding pathways.
Experimental Protocols
Homology Modeling
Due to the limited availability of high-resolution crystal structures for human Nav channels, homology modeling is a critical first step. This technique constructs a 3D model of a target protein based on its amino acid sequence and the experimental structure of a homologous protein (the template).
Typical Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLAST or similar sequence homology search tools. Commonly used templates for Nav channels include bacterial sodium channels (e.g., NavAb, NavMs) and potassium channels (e.g., KcsA, MthK).
-
Sequence Alignment: Align the amino acid sequence of the target Nav subtype with the template sequence. This step is crucial for the accuracy of the final model.
-
Model Building: Generate the 3D model of the target protein using software like MODELLER, SWISS-MODEL, or the ROSETTA suite. This involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).
-
Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the final model is assessed using tools like PROCHECK or Ramachandran plots to ensure proper stereochemistry.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to identify the binding pose of this compound within the sodium channel pore.
Typical Protocol:
-
Receptor and Ligand Preparation: The homology model of the Nav channel is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often centered around key residues like the DIVS6 phenylalanine. The 3D structure of this compound is optimized.
-
Docking Simulation: Docking is performed using software such as AutoDock, Gold, or Glide. The program samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting binding poses are clustered and ranked. The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrophobic, hydrogen bonds) between this compound and the channel residues.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-Nav channel complex over time, allowing for the assessment of binding stability and the exploration of entry and exit pathways.
Typical Protocol:
-
System Setup: The docked this compound-channel complex is embedded in a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment. The system is then solvated and ionized to physiological concentrations.
-
Equilibration: The system undergoes a series of equilibration steps to allow the lipids and water to relax around the protein-ligand complex. This typically involves initial energy minimization followed by short simulations with restraints on the protein and ligand.
-
Production Run: A long, unrestrained MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine the stability of this compound's binding pose, calculate binding free energies using methods like MM/PBSA or umbrella sampling, and identify potential pathways for ligand entry and egress.
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and experimental studies on this compound's interaction with sodium channel subtypes.
| Study Focus | Nav Subtype | Parameter | Value | Method | Reference |
| This compound Block | Wild-Type (WT) | ED50 | 0.32 mmol/L | Electrophysiology | |
| This compound Block | F1759K Mutant | ED50 | 0.66 mmol/L | Electrophysiology | |
| This compound Binding | BTX-modified | IC50 (-70 mV) | 0.2 mM | Electrophysiology | |
| This compound Binding | BTX-modified | IC50 (+50 mV) | 1.3 mM | Electrophysiology | |
| This compound Inhibition | Nav1.9 WT | IC50 | >1000 µM | Electrophysiology | |
| This compound Inhibition | Nav1.9 F1592A/Y1599A | IC50 | >5000 µM | Electrophysiology | |
| This compound Inhibition | Nav1.7 | KI | 79.4 ± 3.9 µM | Automated Patch-Clamp |
BTX: Batrachotoxin
This compound Binding and Channel State Modulation
This compound's binding affinity is state-dependent, meaning it differs for the resting, open, and inactivated states of the sodium channel. This is a key aspect of the "modulated receptor hypothesis." In silico models have been instrumental in rationalizing these state-dependent interactions. For instance, the open-channel conformation, with a wider inner pore, is thought to provide a higher affinity binding site for local anesthetics. This compound, being neutral, can also bind to the closed/resting state, contributing to tonic block.
The binding of this compound can influence the gating behavior of the channel. It has been shown to shift the voltage-dependence of steady-state inactivation to more hyperpolarized potentials, effectively stabilizing the inactivated state.
Conclusion
In silico modeling provides an invaluable framework for understanding the molecular basis of this compound's interaction with various sodium channel subtypes. Homology modeling, molecular docking, and molecular dynamics simulations have collectively shed light on the binding site, interaction modes, and state-dependent affinity of this widely used local anesthetic. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers aiming to leverage computational approaches for the rational design of novel, subtype-selective sodium channel blockers with enhanced therapeutic efficacy. As the resolution of experimental structures of human Nav channels improves, these in silico models will become even more predictive, further accelerating the pace of drug discovery in this critical area.
References
- 1. Using Lidocaine and this compound to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
The Dawn of Synthetic Local Anesthesia: A Technical Guide to the Historical Development and Early Applications of Benzocaine
An in-depth exploration of the synthesis, mechanism, and initial clinical use of a foundational local anesthetic for researchers, scientists, and drug development professionals.
Introduction
In the late 19th century, the medical field sought a safe and non-addictive alternative to cocaine for local anesthesia. This pursuit led to the pioneering work of German chemist Eduard Ritsert, who in 1890 successfully synthesized Benzocaine.[1] Initially introduced to the market in 1902 under the trade name "Anästhesin," this compound marked a significant milestone as one of the first synthetic local anesthetics, offering a safer profile for topical pain relief.[2][3] This technical guide delves into the historical development of this compound, its early synthesis protocols, mechanism of action, and its foundational applications in medicine and dentistry.
Historical Development and Synthesis
The development of this compound was a direct response to the need for a local anesthetic without the systemic toxicity and addictive properties of cocaine. Eduard Ritsert's synthesis in 1890 provided a compound that, while less potent than cocaine, was also significantly less toxic and non-addictive. It was patented in 1903, and Ritsert founded a company for its manufacture and sale.
Synthesis of this compound
This compound, the ethyl ester of p-aminobenzoic acid (PABA), was historically synthesized through two primary methods.
1. Fischer Esterification of p-Aminobenzoic Acid (PABA): This common method involves the reaction of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is reversible, and an excess of ethanol is used to drive the equilibrium towards the formation of the ester.
2. Reduction of Ethyl p-Nitrobenzoate: An alternative industrial synthesis route involves the reduction of the nitro group of ethyl p-nitrobenzoate to an amine. This reduction was often accomplished using iron filings and water in the presence of a small amount of acid.
Mechanism of Action
This compound functions as a local anesthetic by blocking nerve impulses. Pain signals are transmitted along nerve fibers through the propagation of action potentials, which are initiated by the influx of sodium ions into neurons. This compound acts by inhibiting the voltage-gated sodium channels on the neuron membrane. This blockage prevents the influx of sodium, thereby stopping the depolarization of the nerve and the subsequent propagation of the action potential to the central nervous system.
Early Applications and Formulations
From its introduction, this compound was primarily utilized as a topical anesthetic due to its poor solubility in water, which limited its use for injection. Its early applications were diverse, addressing a range of conditions requiring localized pain relief.
-
Dermatological Pain: It was a key ingredient in ointments and creams for soothing sunburns, skin irritations, and insect bites.
-
Oral and Dental Anesthesia: this compound found extensive use in dentistry to numb the gums before procedures like tooth extractions and gum cleaning. It was also formulated into lozenges and gels for sore throats and oral ulcers.
-
Otic Preparations: It was combined with antipyrine in ear drops to relieve pain associated with middle ear infections.
-
Other Early Medical Uses: Historical records indicate its use in a combination with chaulmoogra oil for leprosy treatment and in formulations to soothe itching of the conjunctival and nasal mucous membranes.
Quantitative Data on Early this compound Formulations
| Parameter | Value | Source(s) |
| Common Concentrations | 6% to 20% | |
| Most Common Concentration in Dentistry | 20% | |
| Onset of Action | As early as 30 seconds | |
| Peak Effect | 2 minutes | |
| Duration of Action | 5 to 15 minutes |
Key Experimental Protocols
The evaluation of this compound's efficacy in its early days relied on clinical observations and, later, more structured studies. While detailed protocols from the earliest applications are scarce, modern studies reflect the principles that would have been applied.
Representative Clinical Trial Protocol (Modern Example)
A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of 20% this compound gel prior to local anesthetic injection in the oral cavity would typically follow this structure:
-
Participant Selection: A cohort of adult subjects (e.g., 38-100 participants) meeting specific inclusion criteria (e.g., ASA I or II health status) and exclusion criteria are recruited.
-
Randomization and Blinding: Participants are randomly assigned to receive either the 20% this compound gel or a placebo gel. The study is double-blinded, meaning neither the participants nor the clinicians administering the treatment know which gel is being applied.
-
Procedure:
-
The assigned gel (this compound or placebo) is applied to the target mucosal area for a specified duration (e.g., 1-2 minutes).
-
A local anesthetic injection (e.g., 2% lidocaine with 1:100,000 epinephrine) is then administered using a standardized needle gauge (e.g., 27G).
-
-
Data Collection: Pain perception is measured immediately following the injection using a validated pain scale, such as a 100-mm Visual Analog Scale (VAS) or an 11-point Numeric Pain Rating Scale.
-
Statistical Analysis: The pain scores between the this compound and placebo groups are statistically compared to determine if there is a significant difference in pain perception.
Conclusion
The synthesis of this compound by Eduard Ritsert was a pivotal moment in the history of pharmacology, heralding the era of synthetic local anesthetics. Its development provided a much-needed safer alternative to cocaine for topical pain relief. Early applications in dermatology, dentistry, and otology established its utility, which continues in many over-the-counter preparations today. The straightforward synthesis, well-understood mechanism of action, and favorable safety profile for topical use cemented this compound's place as a foundational molecule in the armamentarium against localized pain.
References
A Technical Guide to the Structure-Activity Relationship of Benzocaine for Anesthetic Potency
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the anesthetic potency of benzocaine. It details the molecular determinants of its function, presents quantitative data for key analogs, outlines common experimental protocols for potency assessment, and illustrates the underlying mechanisms and workflows.
Introduction to this compound and Local Anesthesia
Local anesthetics (LAs) are drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, particularly pain.[1][2] Their primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][3] By blocking these channels, LAs prevent the influx of sodium ions necessary for the depolarization and propagation of action potentials.[4]
This compound (ethyl 4-aminobenzoate) is a simple, ester-type local anesthetic first synthesized in 1890. Its uncomplicated structure serves as a foundational model for understanding the core principles of local anesthesia. It consists of three key components that are central to the SAR of all local anesthetics:
-
A Lipophilic Aromatic Group: A p-aminobenzoic acid ring that facilitates penetration of the nerve's lipid membrane.
-
An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic parts and is crucial for the molecule's metabolism.
-
A Hydrophilic Group: Uniquely, this compound lacks the terminal tertiary amine found in more common LAs like lidocaine or procaine. Its hydrophilic component is the primary amine attached directly to the aromatic ring. This makes this compound a weak base that is predominantly un-ionized at physiological pH, a key determinant of its mechanism and clinical use.
This guide explores how modifications to each of these structural components influence the anesthetic potency of this compound and its derivatives.
Mechanism of Action: The Modulated Receptor Hypothesis
The potency of local anesthetics is explained by the Modulated Receptor Hypothesis . This model posits that LAs bind with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated). Most LAs, including this compound, exhibit a higher affinity for the open and inactivated states than for the resting state. This property leads to a "use-dependent" or "phasic" block, where nerves that are firing more frequently—and thus have more channels in the open and inactivated states—are blocked more effectively.
This compound reaches its binding site, located on the intracellular side of the sodium channel, primarily through a hydrophobic pathway . Being uncharged at physiological pH, it can readily diffuse across the lipid bilayer of the neuronal membrane to access the receptor. This contrasts with LAs containing a tertiary amine (e.g., lidocaine), which exist in both charged and uncharged forms. Their charged form can also access the receptor via a hydrophilic pathway by passing through the open channel pore.
Core Structure-Activity Relationships
The anesthetic potency, onset, and duration of action of this compound analogs are dictated by modifications to its three structural components.
Modifications to the Aromatic Ring (Lipophilic Portion)
The lipophilicity of the molecule is a primary driver of potency. Increasing lipid solubility enhances the drug's ability to partition into the nerve membrane and interact with the sodium channel.
-
Substituents: Adding electron-donating groups (e.g., alkyl, alkoxy) to the aromatic ring generally increases both lipophilicity and potency. These groups can increase the electron density at the carbonyl oxygen of the ester, potentially enhancing binding.
-
Position of Substitution: The position of the primary amino group is critical. Moving it from the para (4) position to the ortho (2) or meta (3) position typically reduces or abolishes anesthetic activity.
| Compound | Modification | Relative Potency (Procaine = 1) | Key Observation |
| This compound | 4-amino group | 0.5 | Baseline compound, low relative potency. |
| Procaine | 4-amino group, diethylaminoethyl ester | 1.0 | Addition of terminal amine increases potency and utility. |
| Butamben | 4-amino group, isobutyl ester | 1.5 - 2.0 | Longer alkyl chain on ester increases lipophilicity and potency. |
| Tetracaine | 4-butylamino group, dimethylaminoethyl ester | 16.0 | Alkyl substitution on the 4-amino group dramatically increases potency. |
Note: Data is compiled from multiple sources for relative comparison. Absolute values vary by experimental model.
Modifications to the Intermediate Linkage
The ester linkage in this compound is a key determinant of its duration of action.
-
Metabolism: Ester-type LAs are rapidly hydrolyzed by plasma pseudocholinesterases, leading to a short duration of action and the formation of para-aminobenzoic acid (PABA), which can be allergenic in some individuals.
-
Linkage Replacement: Replacing the ester linkage with an amide linkage (as in lidocaine) results in a molecule that is more resistant to hydrolysis. Amide LAs are metabolized more slowly in the liver, leading to a significantly longer duration of action.
-
Chain Length: Increasing the length of the intermediate chain can sometimes increase potency, but often at the cost of increased toxicity. A two-carbon chain is generally optimal for many LA series.
Modifications to the Hydrophilic Portion
This compound is atypical as it lacks the terminal tertiary amino group common to most clinically used LAs. This group is crucial for water solubility and the dual hydrophilic/hydrophobic pathway mechanism.
-
Lack of Terminal Amine: Because it is mostly uncharged, this compound has very low water solubility and is only suitable for topical application. It cannot be formulated as a water-soluble salt for injection.
-
Addition of a Terminal Amine: The synthesis of procaine from a this compound-like precursor illustrates the importance of this group. Adding a diethylaminoethyl group introduces a tertiary amine with a pKa that allows it to exist as both a charged (water-soluble) and uncharged (lipid-soluble) species at physiological pH. This modification creates a more potent and clinically versatile injectable anesthetic.
| Compound | Hydrophilic Group | pKa | Anesthetic Type | Key Property |
| This compound | Primary aromatic amine | ~3.5 | Topical | Low water solubility, uncharged at phys. pH. |
| Procaine | Terminal tertiary amine | ~9.0 | Injectable | Forms water-soluble salts, exists in charged/uncharged forms. |
| Lidocaine | Terminal tertiary amine | ~7.9 | Injectable | Amide linkage provides stability; pKa closer to phys. pH allows for faster onset. |
Key Experimental Protocols for Potency Assessment
The anesthetic potency of this compound analogs is quantified using established in vitro and in vivo models.
In Vitro Protocol: Patch-Clamp Electrophysiology
This technique provides a direct measure of a drug's ability to block sodium channels in isolated cells, yielding a precise IC50 value (the concentration required to inhibit 50% of the sodium current).
Methodology:
-
Cell Preparation: Neurons (e.g., from dorsal root ganglia) or cultured cells stably expressing a specific VGSC subtype (e.g., HEK-293 cells with Nav1.5) are used.
-
Patch-Clamp Recording: A glass micropipette electrode forms a high-resistance "gigaseal" with the cell membrane. In the whole-cell configuration, this allows for control of the intracellular voltage and measurement of the resulting ion currents across the entire membrane.
-
Stimulation: A voltage protocol is applied to depolarize the membrane and elicit a sodium current (INa).
-
Drug Application: The cell is perfused with a control solution, and baseline INa is recorded. Subsequently, solutions containing increasing concentrations of the this compound analog are applied.
-
Data Analysis: The reduction in INa amplitude at each concentration is measured. A dose-response curve is plotted to calculate the IC50 value, a key metric of intrinsic potency.
In Vivo Protocol: Rodent Sciatic Nerve Block
This model assesses the functional anesthetic effect (sensory and motor block) in a living organism, providing data on potency (ED50), onset, and duration of action.
Methodology:
-
Animal Preparation: A rat or guinea pig is anesthetized. The sciatic nerve in the hind limb is carefully exposed through a minor surgical incision.
-
Baseline Measurement: A baseline response to a stimulus is measured. This can be a motor response (e.g., muscle twitch from electrical stimulation) or a sensory reflex (e.g., withdrawal from a heat or pressure source).
-
Drug Administration: A standardized volume of the anesthetic solution is applied directly to the exposed nerve.
-
Blockade Assessment: The stimulus is applied at regular intervals post-administration. The time of onset (time to complete block) and the duration of action (time from onset to recovery of function) are recorded.
-
Data Analysis: The procedure is repeated with different concentrations of the drug across multiple animals to determine the ED50 (the effective dose that produces a complete block in 50% of subjects).
Conclusion
The structure-activity relationship of this compound is a clear illustration of the fundamental principles governing local anesthetic design. Potency is inextricably linked to the lipophilicity of the aromatic ring, the metabolic stability of the intermediate linkage, and the ionization state determined by the hydrophilic group. While this compound itself has limited clinical application due to its low solubility and lack of an injectable formulation, its simple structure has been invaluable. It serves as a scaffold for the synthesis of more complex and effective anesthetics and remains a critical tool for investigating the molecular pharmacology of voltage-gated sodium channels. Future design efforts will continue to build on these foundational SAR principles to develop novel anesthetics with improved potency, duration, and safety profiles.
References
A Comprehensive Toxicological Profile of Benzocaine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzocaine, a widely utilized local anesthetic of the ester class, is valued for its rapid onset of action in topical pain relief. However, its metabolic pathway gives rise to compounds that possess significant toxicological implications. This technical guide provides an in-depth analysis of the toxicological profile of this compound and its primary metabolites. Key areas of focus include its pharmacokinetic properties, the mechanisms underlying its systemic and local toxicity, and the specific roles of its metabolites in adverse reactions. Particular emphasis is placed on the induction of methemoglobinemia, a life-threatening condition associated with this compound use. This document summarizes quantitative toxicological data, outlines detailed experimental protocols for toxicity assessment, and presents visual diagrams of metabolic and toxicity pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (ethyl 4-aminobenzoate) is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses.[1] It is a key ingredient in numerous over-the-counter (OTC) products, including topical preparations for oral and skin pain relief, as well as some prescription medications.[2][3] Despite its widespread use and general tolerability when applied as recommended, this compound is not without significant toxicological risks, primarily stemming from its metabolism.[2] A thorough understanding of its toxicological profile is crucial for its safe and effective use.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is readily absorbed through mucous membranes and damaged skin, although its absorption through intact skin is poor.[1]
-
Distribution: Following absorption, it is distributed locally at the site of application. Systemic distribution is influenced by tissue perfusion and partitioning coefficients. This compound binds to serum albumin and alpha-1-acid glycoprotein.
-
Metabolism: As an ester-type local anesthetic, this compound is rapidly hydrolyzed in the plasma by pseudocholinesterase and in the liver by esterases. This hydrolysis yields para-aminobenzoic acid (PABA) and ethanol. Other metabolic pathways include acetylation to form acetylthis compound and N-hydroxylation to produce this compound hydroxide.
-
Excretion: The metabolites of this compound are primarily excreted in the urine.
Toxicological Profile of this compound
The toxicity of this compound can manifest as both local and systemic effects. Over-application or use of high-concentration products significantly increases the risk of adverse events.
Acute and Systemic Toxicity
The most significant systemic toxicities associated with this compound are methemoglobinemia, central nervous system (CNS) effects, and cardiovascular effects.
3.1.1. Methemoglobinemia
Methemoglobinemia is a rare but potentially fatal condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to functional anemia and tissue hypoxia.
-
Mechanism: While the exact mechanism is not fully elucidated, this compound-induced methemoglobinemia is thought to be an indirect effect of its metabolites. These metabolites can interact with oxygen to produce free radicals that oxidize hemoglobin. The rate of hemoglobin oxidation surpasses the reductive capacity of the NADH-cytochrome b5 reductase enzyme system in erythrocytes, leading to an accumulation of methemoglobin.
-
Clinical Manifestations: Symptoms are dose-dependent and correlate with the percentage of methemoglobin.
-
>10%: Unexplained cyanosis (pale, gray, or blue-colored skin, lips, and nail beds).
-
15-35%: Headache, tachycardia, dyspnea, and tachypnea.
-
30-50%: Moderate depression of the CNS and cardiovascular systems, including weakness, headache, and mild dyspnea.
-
>45%: Dyspnea, bradycardia, hypoxia, metabolic acidosis, seizures, and coma may occur.
-
>70%: Levels are often fatal.
-
-
At-Risk Populations: Infants under two years of age are particularly susceptible due to their lower levels of NADH-cytochrome b5 reductase. Other at-risk individuals include the elderly and patients with pre-existing conditions like asthma, bronchitis, emphysema, or heart disease.
3.1.2. Central Nervous System (CNS) Toxicity
High systemic concentrations of this compound can lead to CNS depression. Symptoms may include confusion, coma, seizures, and apnea. Initial signs of CNS toxicity can also include tinnitus, a metallic taste, and dizziness.
3.1.3. Cardiovascular Toxicity
This compound can cause decreased function of the cardiovascular system, leading to bradycardia, severe hypotension, and cardiac arrhythmias, which can culminate in cardiac arrest.
Local Toxicity and Allergic Reactions
-
Local Irritation: Common side effects at the application site include a burning or stinging sensation, redness, itching, and swelling.
-
Allergic Reactions: this compound can cause allergic contact dermatitis. In rare cases, severe allergic reactions such as anaphylaxis can occur.
Toxicological Profile of Metabolites
Para-aminobenzoic Acid (PABA)
PABA, the primary metabolite of this compound, is associated with its own set of toxicological concerns.
-
Allergic Reactions: PABA is a known sensitizer and can cause allergic skin reactions, including contact dermatitis.
-
Systemic Effects: In high doses, PABA has been linked to liver toxicity, characterized by jaundice and fatigue. It may also cause gastrointestinal disturbances such as nausea and vomiting. Some studies suggest that PABA and its derivatives may disrupt thyroid and endocrine activity. When exposed to UV radiation, PABA may contribute to DNA damage.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Ethyl 4-aminobenzoate | |
| CAS Number | 94-09-7 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 88-90 °C | |
| Boiling Point | 310 °C | |
| pKa | 3.5 | |
| Solubility in Water | 1.31 g/L at 25°C | |
| Partition Coefficient (logP) | 1.86 |
Table 2: Acute Toxicity of this compound (LD50 Values)
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 3042 mg/kg | |
| Mouse | Oral | 2500 mg/kg | |
| Mouse | Intraperitoneal | 216 mg/kg | |
| Rabbit | Oral | 1150 mg/kg |
Experimental Protocols
In Vivo Model for this compound-Induced Methemoglobinemia
This protocol is adapted from studies assessing methemoglobin formation in animal models.
-
Animal Model: New Zealand White rabbits or Sprague-Dawley rats are suitable models.
-
This compound Administration: A 20% this compound solution is applied topically to the oral mucous membranes. For smaller animals like rats, a precise dose can be administered using a syringe.
-
Blood Sampling: Baseline blood samples are collected prior to this compound administration. Subsequent samples are taken at regular intervals (e.g., every 15 minutes for the first hour) post-application.
-
Methemoglobin Measurement: Methemoglobin levels in the blood samples are measured using a co-oximeter.
-
Data Analysis: The percentage of methemoglobin is plotted against time to determine the peak level and the time course of methemoglobinemia.
Analytical Method for Quantification of this compound in Biological Samples
A colorimetric assay can be used for the determination of this compound in various formulations.
-
Principle: This method is based on the formation of a red Schiff base between this compound and p-dimethylaminocinnamaldehyde in a nonaqueous acidic medium.
-
Procedure:
-
Prepare a standard solution of this compound.
-
To the sample containing this compound, add a solution of p-dimethylaminocinnamaldehyde in a nonaqueous acidic solvent.
-
Measure the absorbance of the resulting red-colored solution at its maximum wavelength (approximately 544 nm) using a spectrophotometer.
-
Quantify the this compound concentration by comparing the sample's absorbance to a standard curve.
-
-
Validation: The method should be validated for linearity, accuracy, and precision. The Beer-Lambert law is typically adhered to in the concentration range of 0.025–2.5 µg/mL.
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for Assessing Methemoglobinemia
Caption: Workflow for in vivo assessment of methemoglobinemia.
Mechanism of this compound-Induced Methemoglobinemia
Caption: Pathway of this compound-induced methemoglobinemia.
Conclusion
This compound is an effective local anesthetic, but its use is associated with significant toxicological risks, most notably methemoglobinemia. The rapid metabolism of this compound to PABA and other reactive intermediates is a key factor in its toxicity profile. Professionals in research and drug development must be aware of these risks, particularly in susceptible populations. Further research is warranted to fully elucidate the mechanisms of this compound-induced toxicity and to develop strategies to mitigate these adverse effects. This guide provides a foundational understanding of the toxicological profile of this compound and its metabolites, which is essential for informed clinical use and the development of safer alternatives.
References
Methodological & Application
Application Notes & Protocols: Development of Benzocaine-Loaded Nanostructured Lipid Carriers for Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzocaine is a widely used topical anesthetic limited by its low water solubility and potential for allergic reactions.[1][2][3] Nanostructured Lipid Carriers (NLCs) offer a promising delivery system to overcome these limitations. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure capable of accommodating higher drug payloads and preventing drug expulsion during storage.[4] This delivery system can enhance the bioavailability of this compound, provide sustained release, prolong its anesthetic effect, and potentially reduce the required concentration, thereby minimizing side effects.[1]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded NLCs for topical delivery.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on this compound-loaded NLCs, offering a comparative overview of different formulations and their physicochemical properties.
Table 1: Composition of this compound-Loaded NLC Formulations
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant | This compound Concentration (%) | Reference |
| NLC1 | Glyceryl Monostearate | Isopropyl Myristate | Tween 80 | Not Specified | |
| NLC2 | Stearic Acid | Isopropyl Myristate | Tween 80 | Not Specified | |
| NLC3 | Compritol 888 ATO | Isopropyl Myristate | Tween 80 | Not Specified | |
| Optimized NLC | Cetyl Palmitate | Propylene Glycol Monocaprylate | Pluronic F68 | 1-3 |
Table 2: Physicochemical Characteristics of this compound-Loaded NLCs
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Various SLNs & NLCs | 214 – 440 | Not Specified | -19.6 to -25.9 | 55.65 – 94.62 | Not Specified | |
| Optimized NLCBZC | <350 | Not Specified | <-20 | 96.0 ± 0.4 | 11.52 |
Table 3: In Vitro and In Vivo Performance of this compound-Loaded NLCs
| Formulation | In Vitro Release Duration | In Vivo Anesthetic Effect Duration (Mice) | Key Findings | Reference |
| NLCBZC | > 20 hours | Up to 18 hours | Sustained drug release and prolonged anesthetic effect. | |
| NLC6 in Hydrogel | 8 hours | Not Specified | Initial fast release followed by sustained release. | |
| BENZO and LIDO in NLCs | Prolonged | Prolonged | NLCs act as an effective drug reservoir. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs by High Shear Homogenization and Ultrasonication
This method is widely employed for the production of NLCs due to its scalability and efficiency.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)
-
Liquid Lipid (e.g., Isopropyl Myristate, Propylene Glycol Monocaprylate)
-
Surfactant (e.g., Tween 80, Pluronic F68)
-
This compound
-
Distilled Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of solid lipid and liquid lipid and place them in a beaker.
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid to form a homogenous lipid melt.
-
Add the pre-weighed this compound to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a specified speed (e.g., 25,000 rpm) for a defined period (e.g., 5 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Subject the hot pre-emulsion to ultrasonication using a probe sonicator for a specific duration (e.g., 30 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring to facilitate the crystallization of the lipid matrix and the formation of NLCs.
-
Protocol 2: Characterization of this compound-Loaded NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the particle size distribution. Zeta potential measurement determines the surface charge of the nanoparticles, which is a key indicator of colloidal stability.
-
Procedure:
-
Dilute the NLC dispersion with distilled water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of this compound encapsulated within the NLCs is determined by separating the free drug from the NLCs and quantifying the drug in either the supernatant or the nanoparticles.
-
Procedure:
-
Separate the unentrapped this compound from the NLC dispersion by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
-
3. Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.
-
Procedure:
-
Place a drop of the diluted NLC dispersion on a carbon-coated copper grid.
-
Allow the sample to dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the sample under the electron microscope. The particles are expected to be spherical in shape.
-
4. Structural Characterization:
-
Principle: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to investigate the physical state of the drug and lipids within the NLCs.
-
DSC Procedure:
-
Accurately weigh a small amount of lyophilized NLCs into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow to identify melting points and polymorphic transitions. The absence or shifting of the this compound melting peak indicates its amorphous or dissolved state within the lipid matrix.
-
-
XRD Procedure:
-
Place the lyophilized NLC powder on a sample holder.
-
Scan the sample over a defined 2θ range.
-
The diffraction pattern can confirm the crystalline or amorphous nature of the components within the NLCs.
-
Protocol 3: In Vitro Drug Release Study
Principle: A Franz diffusion cell system is used to simulate the release of this compound from the NLCs through a synthetic membrane.
Equipment:
-
Franz Diffusion Cells
-
Synthetic Membrane (e.g., polycarbonate)
-
Receptor Medium (e.g., propylene glycol/deionized water mixture)
-
Magnetic Stirrer and Stir Bars
-
Water Bath for temperature control
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 37°C and continuously stirred.
-
Place a known amount of the this compound-loaded NLC formulation in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method.
-
Plot the cumulative amount of drug released versus time to obtain the release profile.
Protocol 4: In Vivo Evaluation of Anesthetic Effect (Tail-Flick Test)
Principle: The tail-flick test in mice is a common method to assess the antinociceptive (pain-relieving) effect of local anesthetics. An increase in the time it takes for the mouse to flick its tail away from a heat source indicates an anesthetic effect.
Animals:
-
Mice
Equipment:
-
Tail-Flick Analgesimeter (with a radiant heat source)
Procedure:
-
Determine the baseline tail-flick latency for each mouse before applying any formulation.
-
Apply a known amount of the this compound-loaded NLC formulation to a specific area of the mouse's tail. A control group with a plain this compound formulation should also be included.
-
At various time points after application, place the mouse's tail on the analgesimeter and measure the time it takes for the mouse to flick its tail away from the radiant heat.
-
A cut-off time should be set to prevent tissue damage.
-
The increase in tail-flick latency compared to the baseline indicates the anesthetic effect. The duration of the effect can be determined by monitoring the latency over several hours.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, characterization, and evaluation of this compound-NLCs.
Caption: Mechanism of topical delivery of this compound via NLCs for local anesthesia.
References
- 1. Fresh Carrier for an Old Topical Local Anesthetic: this compound in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fresh Carrier for an Old Topical Local Anesthetic: this compound in Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physico-chemical characterization of this compound-beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Benzocaine Solid Lipid Nanoparticles for Improved Local Anesthesia
Introduction
Benzocaine (BZC) is a widely used local anesthetic, primarily for topical applications. However, its efficacy is often limited by poor water solubility and a short duration of action. Encapsulating this compound into solid lipid nanoparticles (SLNs) presents a promising strategy to overcome these limitations. SLNs are colloidal drug carriers that can enhance drug solubility, provide sustained release, and improve penetration into the skin, thereby prolonging the anesthetic effect and improving therapeutic outcomes.[1][2][3] This document provides detailed protocols for the formulation, characterization, and evaluation of this compound-loaded SLNs.
Formulation of this compound Solid Lipid Nanoparticles (SLNs)
The most common and reliable method for preparing this compound SLNs is the high shear homogenization (HSH) technique followed by ultrasonication.[3][4] This method involves creating a hot oil-in-water (o/w) pre-emulsion which is then subjected to high-energy homogenization to produce nanoparticles.
Protocol 1.1: High Shear Homogenization and Ultrasonication Method
This protocol describes the "hot homogenization" technique, suitable for thermostable drugs like this compound.
Materials and Equipment:
-
Solid Lipid: Glyceryl monostearate (GMS), Compritol 888 ATO, or Stearic Acid
-
Drug: this compound powder
-
Surfactant: Tween 80 or Pluronic F68
-
Aqueous Phase: Deionized or distilled water
-
Equipment: High-shear homogenizer (e.g., Ultra-Turrax), probe sonicator, magnetic stirrer with heating plate, beakers, and measuring cylinders.
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the desired amount of solid lipid (e.g., Compritol 888 ATO) and place it in a beaker.
-
Heat the lipid on a heating magnetic stirrer to a temperature 5-10°C above its melting point to form a clear, molten lipid phase.
-
Accurately weigh and add the this compound to the molten lipid. Stir until the drug is completely dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the required amount of surfactant (e.g., Tween 80) and dissolve it in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with the high-shear homogenizer.
-
Homogenize the mixture at a high speed (e.g., 10,000 - 25,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 15-30 minutes. This step is crucial for reducing the particle size to the nanometer range.
-
Note: The sonication process can generate heat; maintain the temperature of the emulsion to prevent premature lipid recrystallization. Metal particle contamination from the probe tip is a potential issue and may require a filtration step.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature while stirring gently. This cooling process leads to the recrystallization of the lipid, entrapping the this compound within the solid matrix and forming the SLN dispersion.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for stability.
-
Physicochemical Characterization of this compound SLNs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated SLNs. Key parameters include particle size, zeta potential, entrapment efficiency, and the physical state of the drug and lipid matrix.
Data Presentation: Formulation Parameters and Properties
The properties of this compound SLNs are highly dependent on formulation variables. Optimized formulations typically exhibit specific characteristics that correlate with improved performance.
| Parameter | Typical Value / Range | Significance | Reference |
| Particle Size (Z-average) | < 350 nm | Influences skin penetration, drug release, and stability. | |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. | |
| Zeta Potential | < -20 mV | Predicts colloidal stability; high negative charge prevents aggregation. | |
| Entrapment Efficiency (%EE) | > 85% (up to 96%) | High EE ensures efficient drug delivery and minimizes free drug. | |
| Drug Loading (%DL) | 1% - 3% | Represents the amount of drug carried per unit weight of the nanoparticle. |
Protocol 2.1: Particle Size, PDI, and Zeta Potential Analysis
Principle: Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is used to measure the particle size and PDI. Zeta potential is measured via electrophoretic light scattering, which assesses particle surface charge.
Equipment: Zetasizer or similar particle size analyzer.
Procedure:
-
Dilute a small aliquot of the this compound SLN dispersion with deionized water to achieve an appropriate particle concentration for measurement (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters (e.g., temperature at 25°C, fixed scattering angle of 90°).
-
Perform the measurement in triplicate to obtain the average particle size (Z-average), PDI, and zeta potential.
Protocol 2.2: Entrapment Efficiency (%EE) and Drug Loading (%DL)
Principle: This protocol involves separating the unentrapped (free) this compound from the SLNs and quantifying the amount of drug entrapped within the nanoparticles.
Equipment: Centrifuge or ultrafiltration device, UV-Vis spectrophotometer or HPLC.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm for 30 min) or use an ultrafiltration device to separate the SLNs from the aqueous phase containing the free drug.
-
-
Quantification:
-
Carefully collect the supernatant (or filtrate).
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
-
Calculation:
-
Entrapment Efficiency (%EE):
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (%DL):
-
%DL = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100
-
-
Protocol 2.3: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to investigate the melting and crystallization behavior of the lipid matrix and to confirm the amorphous state of the encapsulated drug.
Equipment: Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of lyophilized (freeze-dried) SLN powder into an aluminum DSC pan.
-
Prepare reference and sample pans: one empty pan as a reference and separate pans for pure this compound, the pure solid lipid, a physical mixture of the two, and the lyophilized SLN sample.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 200°C).
-
Record the thermograms. The disappearance or broadening of the this compound melting peak in the SLN sample suggests its amorphous state or molecular dispersion within the lipid matrix.
Protocol 2.4: X-Ray Diffraction (XRD)
Principle: XRD provides information about the crystalline structure of materials. For SLNs, it helps determine if the encapsulated drug is in a crystalline or amorphous state and assesses changes in the lipid's crystallinity after formulation.
Equipment: X-ray diffractometer.
Procedure:
-
Prepare samples of pure this compound, pure solid lipid, their physical mixture, and lyophilized this compound SLNs.
-
Mount the powder sample onto the sample holder. Ensure the surface is flat and flush with the holder.
-
Place the holder in the diffractometer.
-
Set the instrument parameters (e.g., voltage at 40 kV, current at 40 mA).
-
Scan the samples over a 2θ range (e.g., 5° to 50°).
-
Analyze the diffraction patterns. Sharp, intense peaks indicate crystalline material. A lack of characteristic drug peaks in the SLN pattern confirms the drug's amorphous state.
Protocol 2.5: Transmission Electron Microscopy (TEM)
Principle: TEM is used to visualize the morphology (shape and surface) of the nanoparticles.
Equipment: Transmission Electron Microscope.
Procedure:
-
Dilute the SLN dispersion (e.g., 1:10) with distilled water.
-
Place one drop of the diluted dispersion onto a carbon-coated copper grid.
-
Allow the sample to adhere for about 10 minutes, then remove the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for 30-60 seconds to enhance contrast.
-
Remove the excess stain and allow the grid to air dry completely.
-
Observe the sample under the TEM at an appropriate accelerating voltage (e.g., 80 kV). The SLNs should appear as spherical particles.
In Vitro and In Vivo Performance Evaluation
Evaluating the drug release profile and the anesthetic effect is critical to confirm the improved performance of the this compound SLN formulation.
Protocol 3.1: In Vitro Drug Release Study
Principle: The dialysis bag diffusion method is commonly used to study the release of a drug from a nanoparticle formulation over time, simulating physiological conditions.
Equipment: Dialysis tubing (with appropriate molecular weight cut-off), beakers, magnetic stirrer, temperature-controlled water bath, and a UV-Vis spectrophotometer or HPLC for analysis.
Procedure:
-
Soak the dialysis tubing in the release medium to ensure it is fully hydrated.
-
Pipette a precise volume of the this compound SLN dispersion (e.g., 1 mL) into the dialysis bag and securely tie both ends.
-
Immerse the sealed bag in a beaker containing a known volume of release medium (e.g., 50 mL of phosphate buffer saline, pH 7.4, with a small percentage of ethanol or methanol to maintain sink conditions).
-
Place the beaker on a magnetic stirrer in a water bath set to 37°C and stir at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time. A sustained release profile is expected for SLN formulations compared to a free drug solution.
Data Presentation: Performance Evaluation
| Performance Metric | Expected Outcome for SLN Formulation | Significance | Reference |
| In Vitro Release | Biphasic pattern: initial burst followed by sustained release over 20-24 hours. | Indicates prolonged availability of the anesthetic at the target site. | |
| In Vivo Anesthetic Effect | Increased intensity and significantly longer duration of anesthesia. | Confirms enhanced therapeutic efficacy compared to conventional formulations. |
Protocol 3.2: In Vivo Anesthetic Efficacy (Tail-Flick Test)
Principle: The tail-flick test is a common method to assess the analgesic or anesthetic effect of a topically applied formulation in rodents by measuring their response to a thermal stimulus.
Animals: Wistar rats or mice. (All animal procedures must be approved by an Institutional Animal Care and Use Committee).
Equipment: Tail-flick analgesimeter, animal restraints.
Procedure:
-
Acclimatization: Acclimatize the animals to the testing procedure and restraint to minimize stress.
-
Baseline Measurement: Determine the baseline tail-flick latency (the time taken for the animal to flick its tail away from the heat source) for each animal before applying any formulation. The average of three readings is typically taken.
-
Formulation Application:
-
Divide the animals into groups: Control (no treatment), Placebo (SLN gel without drug), Reference (conventional this compound gel), and Test (this compound SLN gel).
-
Apply a standardized amount of the respective formulation to a specific area on the animal's tail.
-
-
Post-Treatment Measurement:
-
At set time intervals after application (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
-
Data Analysis:
-
The increase in latency time compared to the baseline indicates the anesthetic effect.
-
Compare the intensity and duration of the anesthetic effect between the test, reference, and control groups. A significantly prolonged latency period for the SLN group demonstrates improved efficacy.
-
References
Application Notes and Protocols: Preparation of Benzocaine Phospholipid-Tagged Lipospheres for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and evaluation of benzocaine phospholipid-tagged lipospheres for topical drug delivery. Lipospheres are lipid-based carrier systems that can enhance the therapeutic efficacy of encapsulated drugs by improving skin permeation and providing controlled release. In this formulation, phospholipids, such as lecithin, are used as surfactants, creating a surface coating that improves stability and biocompatibility. The protocols detailed below are based on the classical emulsification technique for liposphere preparation and subsequent in vitro and in vivo characterization to assess the anesthetic efficacy of the formulation.
Introduction to this compound Lipospheres
This compound is a widely used local anesthetic, but its efficacy in topical applications can be limited by its poor water solubility and limited skin penetration. Encapsulating this compound within lipospheres offers a promising approach to overcome these challenges. These lipid microstructures can improve the transport of this compound through the topical route, leading to a faster onset of action and a longer duration of anesthesia.[1][2] The use of phospholipids, like soy lecithin, not only stabilizes the emulsion but also ensures the biocompatibility of the formulation.[1][3]
Experimental Protocols
Materials and Reagents
| Material | Grade |
| This compound | Analytical Reagent Grade |
| Soybean Oil | Analytical Reagent Grade |
| Soy Lecithin | Analytical Reagent Grade |
| Polyoxyethylene sorbitan monooleate (Tween 80) | Analytical Reagent Grade |
| Glycerol | Analytical Reagent Grade |
| EDTA | Analytical Reagent Grade |
| Sodium meta-bisulphite | Analytical Reagent Grade |
| Deionized Water | In-house filtered |
Preparation of this compound-Loaded Lipospheres
This compound-loaded lipospheres are prepared using a classical emulsification technique.[4] This method involves the formation of an oil-in-water emulsion where the drug is dissolved in the lipid phase.
Protocol:
-
Preparation of the Nonaqueous (Oil) Phase:
-
Accurately weigh the required amounts of soybean oil, soy lecithin (surfactant), and this compound.
-
Combine these components in a suitable vessel.
-
Heat the mixture to 50°C and keep it overnight to ensure complete dissolution of all components.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amounts of Tween 80 (cosurfactant), glycerol (cosolvent), EDTA, and sodium meta-bisulphite (stabilizers).
-
Dissolve these components in deionized water.
-
-
Emulsification:
-
Heat both the aqueous and nonaqueous phases to the same temperature (50°C).
-
Slowly add the aqueous phase to the nonaqueous phase under constant agitation to form a lipid emulsion.
-
Crucially, the initial 25% of the aqueous phase should be added dropwise, ensuring each drop is homogenously mixed before adding the next.
-
Continue agitation until a homogenous emulsion is formed.
-
Diagram of the Experimental Workflow for Liposphere Preparation
Caption: Workflow for the preparation of this compound lipospheres.
Characterization of Lipospheres
2.3.1. Particle Size Analysis:
The particle size distribution of the prepared lipospheres can be determined using techniques like laser diffraction or dynamic light scattering. A typical size distribution for this compound lipid emulsions is log-normal.
2.3.2. Entrapment Efficiency:
The entrapment efficiency, which measures the percentage of the initial drug that is successfully encapsulated in the lipospheres, can be determined by separating the unentrapped drug from the formulation and quantifying it.
Protocol:
-
Heat the formulation at a high temperature to separate the oily and aqueous phases.
-
Collect the oily phase containing the entrapped this compound.
-
Dissolve the oily phase in a suitable solvent like methanol.
-
Analyze the amount of this compound spectrophotometrically at a wavelength of 292 nm.
-
Calculate the entrapment efficiency using the following formula:
-
Entrapment Efficiency (%) = (Amount of entrapped drug / Initial amount of drug) x 100
-
Ex Vivo Skin Permeation and Retention Studies
These studies are crucial for evaluating the ability of the liposphere formulation to deliver this compound through the skin.
Protocol:
-
Skin Preparation:
-
Obtain full-thickness skin from a suitable animal model (e.g., mice).
-
Carefully remove any adhering subcutaneous tissue.
-
-
Permeation Study:
-
Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution and maintain a constant temperature (e.g., 37°C).
-
Apply the this compound liposphere formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace with fresh buffer.
-
Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Skin Retention Study:
-
At the end of the permeation study, dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove any excess formulation.
-
Extract the this compound retained within the skin tissue using a suitable solvent.
-
Quantify the amount of retained this compound.
-
In Vivo Anesthetic Efficacy Studies
2.5.1. Rabbit Cornea Anesthetic Model:
This model is used to assess the onset and duration of the local anesthetic effect.
Protocol:
-
Use healthy rabbits for the study.
-
Instill a defined volume (e.g., 0.5 mL) of the this compound liposphere formulation into the conjunctival sac of one eye.
-
Apply a control formulation (e.g., plain this compound solution or a classical emulsion) to the other eye.
-
Assess the corneal reflex at regular intervals by touching the cornea with a fine object (e.g., a human hair).
-
The time taken for the loss of the corneal reflex is recorded as the onset of anesthesia.
-
The time until the corneal reflex returns to normal is recorded as the duration of anesthesia.
2.5.2. Human Volunteer Pin-Prick Method:
This method evaluates the anesthetic effect on human skin.
Protocol:
-
Recruit healthy human volunteers.
-
Apply a defined amount of the this compound liposphere formulation to a specific area of the forearm.
-
At regular time intervals, apply a standardized stimulus (e.g., a pin-prick) to the treated area.
-
Record the volunteers' perception of pain on a defined scale.
-
Compare the results with a control formulation.
Data Presentation
Optimized Formulation Composition
The following table summarizes the composition of an optimized this compound liposphere formulation with high skin permeation and retention.
| Component | Amount | Role |
| This compound | 0.1 g | Active Pharmaceutical Ingredient |
| Soybean Oil | 25 g | Lipid Phase |
| Lecithin | 0.15 g | Surfactant |
| Tween 80 | 0.025 g | Cosurfactant |
| Aqueous:Nonaqueous Phase Ratio | 5:1 (v/v) | - |
In Vivo Anesthetic Performance
The following table presents a comparison of the anesthetic efficacy of the optimized this compound lipospheres with control formulations on the rabbit cornea.
| Formulation | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) |
| This compound Lipospheres | 6 | 53 |
| Classical Emulsion | 17 | 11 |
| Plain Drug Solution | 13 | 18 |
Signaling Pathways and Logical Relationships
The enhanced topical delivery of this compound via phospholipid-tagged lipospheres can be attributed to the following logical relationships:
Diagram of the Mechanism of Enhanced Skin Permeation
Caption: Mechanism of enhanced skin permeation by lipospheres.
Conclusion
The use of phospholipid-tagged lipospheres is an effective strategy for enhancing the topical delivery of this compound. The formulation and evaluation protocols described in these application notes provide a solid foundation for researchers and drug development professionals working in this area. The optimized liposphere formulation demonstrates a significantly faster onset and longer duration of anesthetic action compared to conventional formulations, highlighting its potential for improved clinical outcomes in topical anesthesia.
References
- 1. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of topical anesthetics on oculocardiac reflex and corneal healing in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 4 topical anesthetic agents for effect and corneal toxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Detection of Benzocaine in Biological Samples Using Carbon Paste Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine, a widely used local anesthetic, requires sensitive and reliable detection methods for pharmacokinetic studies, drug monitoring, and quality control. Electrochemical detection using carbon paste electrodes (CPEs) offers a simple, cost-effective, and rapid alternative to traditional chromatographic techniques. CPEs can be easily fabricated and modified to enhance their sensitivity and selectivity towards this compound. This document provides detailed application notes and protocols for the electrochemical determination of this compound in biological matrices using both unmodified and modified carbon paste electrodes.
Principle of Detection
The electrochemical detection of this compound at a carbon paste electrode is based on its oxidation at a specific potential. The primary electroactive center in the this compound molecule is the aromatic amine group, which undergoes an irreversible oxidation reaction upon the application of a positive potential. The resulting oxidation current is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis. The reaction is diffusion-controlled, meaning the current is dependent on the rate at which this compound molecules travel from the bulk solution to the electrode surface. By employing sensitive voltammetric techniques such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV), low detection limits can be achieved.
Quantitative Data Summary
The following tables summarize the analytical performance of various carbon paste electrodes for the detection of this compound reported in the literature.
Table 1: Unmodified Carbon Paste Electrodes
| Electrode Composition | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Biological Sample | Reference |
| Graphite powder / Paraffin oil | Differential Pulse Voltammetry (DPV) | 0.1 - 400 | 0.08 | Not specified | [1] |
| Graphite powder / Paraffin oil | Square-Wave Voltammetry (SWV) | 0.4 - 200 | 0.1 | Not specified | [1] |
| Graphite powder / Mineral oil | Single-Sweep Polarography | 1 - 50 | 5.6 | Not specified | [2] |
Table 2: Modified Carbon Paste Electrodes
| Electrode Modifier | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Biological Sample | Recovery (%) | Reference |
| p-Chloranil | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | Human Urine | 96.0 - 104.0 | [1] |
| p-Chloranil | Square-Wave Voltammetry (SWV) | Not Specified | Not Specified | Human Urine | 98.5 - 100.8 | [1] |
| Graphene Oxide / Titanium Dioxide (GO-TiO2) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Multi-walled Carbon Nanotubes (MWCNTs) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Unmodified Carbon Paste Electrode (CPE)
Materials:
-
Graphite powder (high purity, <20 µm particle size)
-
Pasting liquid (e.g., paraffin oil or mineral oil)
-
Mortar and pestle
-
Spatula
-
Electrode body (e.g., a Teflon tube or a syringe with a copper wire for electrical contact)
-
Polishing paper or a smooth, clean surface
Procedure:
-
Weigh out the desired ratio of graphite powder and pasting liquid. A common ratio is 70:30 (w/w) graphite to paraffin oil.
-
Transfer the graphite powder to the mortar.
-
Gradually add the pasting liquid to the graphite powder while continuously grinding with the pestle.
-
Continue mixing and grinding until a homogenous, thick, and uniform paste is formed. The consistency should be such that it can be easily packed into the electrode body without being too fluid or too dry.
-
Pack a small amount of the prepared carbon paste into the cavity of the electrode body. Ensure that the paste is packed tightly to avoid air gaps.
-
Smooth the surface of the electrode by gently rubbing it on a piece of clean, smooth paper or polishing paper until a shiny, uniform surface is obtained.
-
The electrode is now ready for use. The surface can be renewed by extruding a small amount of the paste and smoothing it again.
Protocol 2: Preparation of Multi-Walled Carbon Nanotube Modified CPE (MWCNT/CPE)
Materials:
-
Graphite powder
-
Multi-walled carbon nanotubes (MWCNTs)
-
Pasting liquid (e.g., paraffin oil)
-
Mortar and pestle
-
Spatula
-
Electrode body
Procedure:
-
Disperse a known amount of MWCNTs in a small volume of a suitable solvent (e.g., ethanol or DMF) by ultrasonication for approximately 10-15 minutes to obtain a homogenous suspension.
-
Add the graphite powder to the MWCNT suspension and continue to sonicate for another 10 minutes.
-
Evaporate the solvent completely, for instance, by gentle heating or in a vacuum oven.
-
Transfer the resulting MWCNT-graphite mixture to a mortar.
-
Add the pasting liquid dropwise while grinding with the pestle until a uniform paste is achieved.
-
Pack the modified paste into the electrode body as described in Protocol 1.
-
Smooth the electrode surface before use.
Protocol 3: Electrochemical Detection of this compound
Apparatus:
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working electrode (unmodified or modified CPE)
-
Reference electrode (e.g., Ag/AgCl)
-
Auxiliary electrode (e.g., platinum wire)
-
Voltammetric cell
Reagents:
-
Supporting electrolyte: Britton-Robinson (B-R) buffer (0.04 M, pH 4.0) is commonly used.
-
This compound standard stock solution.
-
Biological samples (urine or serum).
Procedure:
-
Set up the three-electrode system in the voltammetric cell containing a known volume of the supporting electrolyte (e.g., 10 mL of B-R buffer, pH 4.0).
-
Perform a background scan of the supporting electrolyte using the desired voltammetric technique (e.g., DPV or SWV) over a potential range that covers the oxidation potential of this compound (e.g., +0.8 V to +1.4 V vs. Ag/AgCl).
-
Add a known concentration of this compound standard or the pre-treated biological sample to the cell.
-
Record the voltammogram under the same conditions. An oxidation peak corresponding to this compound should appear at a potential of approximately +1.0 V to +1.2 V.
-
The peak height of the oxidation current is proportional to the this compound concentration.
-
For quantitative analysis, construct a calibration curve by measuring the peak currents for a series of standard this compound solutions of known concentrations.
Protocol 4: Preparation of Biological Samples
A. Urine Sample Preparation:
-
Collect a urine sample in a clean container.
-
Centrifuge the sample to remove any suspended particles.
-
For a simple "dilute and shoot" method, dilute an aliquot of the supernatant with the supporting electrolyte (e.g., 1 mL of urine diluted to 10 mL with B-R buffer).
-
The diluted sample is then ready for electrochemical analysis as described in Protocol 3.
B. Serum Sample Preparation (Protein Precipitation):
-
Collect a blood sample and allow it to clot to separate the serum.
-
Centrifuge the blood sample and collect the clear serum supernatant.
-
To precipitate proteins, add a precipitating agent like acetonitrile to the serum sample in a 2:1 ratio (acetonitrile:serum).
-
Vortex the mixture thoroughly for a few minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
The supernatant can be directly analyzed or diluted with the supporting electrolyte before analysis as described in Protocol 3.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified electrochemical oxidation of this compound.
References
The Use of Benzocaine as an Anesthetic Agent in Larval Zebrafish for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Benzocaine as an anesthetic agent for in vivo imaging of larval zebrafish. This document outlines detailed protocols for solution preparation, anesthesia induction, and recovery, as well as quantitative data on effective concentrations and potential side effects. The information is intended to ensure animal welfare and enhance the reproducibility of experimental results.
Introduction
Zebrafish larvae are a powerful model organism for in vivo imaging due to their optical transparency and rapid development. Effective and safe anesthesia is critical for immobilizing larvae to capture high-resolution images of dynamic biological processes. This compound, a local anesthetic, serves as a viable alternative to the more commonly used Tricaine (MS-222). It functions by blocking voltage-gated sodium channels, thereby inhibiting neural activity and inducing a state of temporary immobilization. Proper anesthetic protocols are essential to minimize stress, prevent developmental abnormalities, and ensure the ethical treatment of the animals.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in both larval and adult zebrafish, compiled from various studies. This data is intended to provide a comparative overview and guide for dose selection.
Table 1: this compound Concentrations and Effects in Larval Zebrafish
| Developmental Stage | Concentration | Observed Effect | Source |
| Larvae | 0.80 mM | Reduced neural activity in 82% of brain regions, suitable for functional brain imaging. | [1] |
| 4 dpf | 1 g/L | Euthanasia (overdose). Induced aversive behavior. | [2][3] |
| Larvae | Not specified | Shown to be anxiogenic at sub-anesthetic concentrations. |
Table 2: this compound Concentrations and Effects in Adult Zebrafish
| Parameter | Value | Notes | Source |
| Stock Solution | 100 mg/mL | In 70% ethanol. | [4][5] |
| Working Concentration | 0.0035% (35 mg/L) | For maintenance of Stage 3 anesthesia. | |
| Induction Time (Sedation) | 14.7 ± 1.3 min | Time to reach Stage 3 anesthesia. | |
| Recovery Time | 11.2 ± 0.6 min | From Stage 3 anesthesia to Stage 1. | |
| Continuous Administration | Mean time to respiratory arrest: 5.0 h; 8-hour survival: 14.3% | ||
| Intermittent Administration | Mean time to respiratory arrest: 7.6 h; 8-hour survival: 71.4% | 14.5 min of this compound followed by 5.5 min of system water. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (e.g., Sigma-Aldrich E1501)
-
100% Ethanol
-
Deionized water
-
System water (e.g., E3 embryo medium)
Protocol for 100 mg/mL Stock Solution:
-
Weigh 1 g of this compound powder and place it in a 15 mL conical tube.
-
Add 10 mL of 70% ethanol to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol for Working Solution (e.g., 0.80 mM for Larvae): Note: The molecular weight of this compound is 165.19 g/mol . 0.80 mM is equivalent to approximately 132 mg/L or 0.0132%.
-
Calculate the required volume of the stock solution. For a 100 mL working solution of 132 mg/L:
-
(132 mg/L) * (0.1 L) = 13.2 mg of this compound needed.
-
(13.2 mg) / (100 mg/mL) = 0.132 mL or 132 µL of stock solution.
-
-
Add 132 µL of the 100 mg/mL this compound stock solution to 100 mL of system water.
-
Mix well by inverting the container several times.
-
Adjust the pH of the working solution to approximately 7.0-7.6 if necessary, using a pH meter and a dilute NaOH or HCl solution.
Anesthesia of Larval Zebrafish for In Vivo Imaging
Materials:
-
Zebrafish larvae (e.g., 3-5 days post-fertilization, dpf)
-
This compound working solution (e.g., 0.80 mM)
-
System water for recovery
-
Petri dishes
-
Transfer pipettes
-
Mounting medium (e.g., low-melt agarose)
-
Imaging dish (e.g., glass-bottom dish)
Protocol:
-
Transfer the desired number of larvae into a petri dish containing the this compound working solution.
-
Monitor the larvae closely for the cessation of movement. Anesthesia is typically induced within a few minutes. To confirm, gently touch the tail of a larva with a pipette tip; there should be no response.
-
Once anesthetized, use a transfer pipette to move the larvae into the mounting medium.
-
Carefully position the larvae in the desired orientation for imaging within the imaging dish.
-
After mounting, cover the larvae with the this compound working solution to maintain anesthesia during the imaging session.
-
Proceed with the in vivo imaging.
Recovery Protocol
-
After imaging, carefully free the larvae from the mounting medium if possible, or transfer the entire agarose block into a petri dish filled with fresh system water.
-
Replace the system water several times over the first 10-15 minutes to ensure complete removal of the anesthetic.
-
Monitor the larvae for the return of normal swimming behavior. Recovery should occur within approximately 10-20 minutes.
-
Return the recovered larvae to a standard rearing tank and monitor for any adverse effects over the next 24 hours.
Visualizations
Experimental Workflow
Caption: Experimental workflow for anesthetizing larval zebrafish with this compound for in vivo imaging.
Signaling Pathway of this compound's Anesthetic Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels in neurons.
Important Considerations and Potential Side Effects
-
Aversive and Anxiogenic Effects: Studies have shown that this compound can induce aversive behavior in zebrafish larvae and may be anxiogenic at sub-anesthetic concentrations. Researchers should be aware of these potential behavioral effects, which could influence the outcomes of certain experiments.
-
Cardiovascular Effects: Anesthetics can impact cardiovascular function. While detailed data on this compound's effect on larval heart rate is limited, it is advisable to monitor heart rate during imaging, especially for long-term experiments.
-
Developmental Stage: The sensitivity of zebrafish to anesthetics can vary with developmental stage. The recommended concentrations in this document should be optimized for the specific age of the larvae being used.
-
pH of Solution: The pH of the anesthetic solution can affect its efficacy and the well-being of the fish. It is recommended to buffer the working solution to a physiological pH (around 7.0-7.6).
-
Recovery: Ensure a complete and stress-free recovery by thoroughly washing out the anesthetic and monitoring the larvae until they resume normal behavior.
By following these detailed protocols and considering the potential side effects, researchers can effectively and ethically use this compound as an anesthetic agent for in vivo imaging of larval zebrafish, leading to high-quality and reproducible scientific data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Multi-Site Assessment of Anesthetic Overdose, Hypothermic Shock, and Electrical Stunning as Methods of Euthanasia for Zebrafish (Danio rerio) Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Dynamic Anesthesia System for Long-Term Imaging in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-dynamic-anesthesia-system-for-long-term-imaging-in-adult-zebrafish - Ask this paper | Bohrium [bohrium.com]
Application Note: Determination of Benzocaine in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzocaine is a widely used local anesthetic found in numerous over-the-counter and prescription pharmaceutical formulations, including creams, gels, lozenges, and sprays. Accurate and reliable quantification of this compound in these products is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a robust and precise analytical technique for this purpose.[1][2] This application note provides a detailed protocol for the determination of this compound in various pharmaceutical formulations using a reversed-phase HPLC method.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other formulation components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance, typically around 285 nm.[3][4]
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard (≥99% purity).
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid or triethylamine for pH adjustment.
-
Deionized water.
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10 - 250 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the pharmaceutical formulation.
-
Lozenges:
-
Weigh and finely powder a representative number of lozenges (e.g., 10-20).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase or a mixture of hexane and mobile phase) and sonicate for at least 30 minutes to extract the this compound.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Gels, Creams, or Ointments:
-
Accurately weigh an amount of the formulation into a beaker.
-
Add a suitable solvent (e.g., methanol or a mixture of methanol and water) and stir to disperse the sample.
-
Transfer the dispersion to a volumetric flask.
-
Sonicate to ensure complete extraction of the active ingredient.
-
Dilute to volume with the solvent, mix, and filter through a 0.45 µm syringe filter.
-
-
Micro/Nanoparticles:
-
Disperse a known amount of the micro- or nanoparticle formulation in a suitable solvent.
-
Employ a method to disrupt the particles and release the encapsulated this compound (e.g., sonication, dissolution of the polymer).
-
Filter or centrifuge to remove any insoluble material.
-
Inject the clear supernatant into the HPLC system.
-
HPLC Method Parameters
The following table summarizes typical HPLC conditions for the analysis of this compound. Method optimization may be required depending on the specific formulation and available instrumentation.
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Methanol:10mM Potassium Dihydrogen Phosphate (pH 3.31) (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient or 40°C | Ambient |
| Detection Wavelength | 285 nm | 270 nm |
| Retention Time | Varies depending on exact conditions | Approximately 3.5 min |
Data Presentation
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | Not more than 2.0% |
| Theoretical Plates | > 2000 |
Method Validation Summary
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linear Range | 10 - 250 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 3.92 µM |
| Limit of Quantification (LOQ) | 13.06 µM |
Experimental Workflow Diagram
Caption: HPLC workflow for this compound determination.
Conclusion
The described HPLC method is a simple, rapid, and reliable approach for the quantitative determination of this compound in various pharmaceutical formulations. The method is accurate, precise, and specific, making it suitable for routine quality control analysis in the pharmaceutical industry. Proper method validation is essential to ensure the reliability of the results.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (this compound, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation and Evaluation of Benzocaine Nanogel for Enhanced Skin Permeation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formulation, characterization, and evaluation of Benzocaine-loaded nanogels designed for enhanced topical delivery. Nanogels are three-dimensional, cross-linked hydrophilic polymer networks that can be synthesized in nanosized dimensions.[1] They offer significant advantages for topical drug delivery, including high drug loading capacity, biocompatibility, and the ability to improve the permeation of drugs through the skin barrier.[2][3]
This compound, a widely used local anesthetic, has limitations such as a short duration of action and potential for skin irritation in conventional formulations.[4] Encapsulating this compound within a nanogel matrix can address these issues by providing a sustained release profile and improving its penetration into the dermal layers where nerve endings are located, thereby enhancing its anesthetic effect.
Formulation Strategy
The emulsion-solvent diffusion method is a common and effective technique for preparing this compound nanogels. This method involves creating an oil-in-water (O/W) emulsion. The drug, along with a polymer like Eudragit L-100 and a stabilizer, is dissolved in an organic phase which is then emulsified in an aqueous phase containing a gelling agent like Carbopol 934. The subsequent removal of the organic solvent leads to the formation of nanoparticles, which are then gelled.
Mechanism of Enhanced Skin Permeation
Nanogels enhance the skin permeation of this compound through several mechanisms:
-
Small Particle Size: Nanoparticles (typically under 500 nm) have a larger surface area, which increases the contact area with the stratum corneum, the outermost layer of the skin. This facilitates drug diffusion.
-
Hydration: The hydrophilic nature of the nanogel hydrates the stratum corneum, loosening its tightly packed structure and making it more permeable to the encapsulated drug.
-
Adhesion: Polymers like Carbopol can adhere to the skin surface, increasing the residence time of the formulation and allowing for prolonged drug release and absorption.
-
Controlled Release: The nanogel matrix provides a sustained release of this compound, maintaining a constant drug concentration gradient across the skin, which is a key driver for passive diffusion.
Data Presentation: Formulation and Evaluation Parameters
Quantitative data from the formulation and evaluation stages are crucial for comparison and optimization.
Table 1: Example Formulation Composition of this compound Nanogel
| Component | Role | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Eudragit L-100 | Nanoparticle-forming Polymer | 1.0 - 3.0 |
| Carbopol 934 | Gelling Agent / Viscosity Enhancer | 0.5 - 1.5 |
| Tween 80 | Surfactant / Stabilizer | 0.5 - 2.0 |
| Propylene Glycol | Co-solvent / Permeation Enhancer | 5.0 - 15.0 |
| Glycerol | Humectant | 2.0 - 5.0 |
| Triethanolamine | Neutralizing Agent (to adjust pH) | q.s. to pH 6.0 - 7.0 |
| Purified Water | Vehicle | q.s. to 100 |
Table 2: Summary of Physicochemical and Performance Evaluation Parameters
| Parameter | Typical Range | Significance |
| Appearance | Clear to Translucent, Homogeneous | Indicates good formulation quality and uniformity. |
| pH | 6.0 - 7.0 | Ensures compatibility with skin pH, minimizing irritation. |
| Particle Size (nm) | 150 - 500 nm | Influences skin penetration depth and drug release rate. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential (mV) | -20 to -30 mV | Measures surface charge; high negative values indicate good colloidal stability. |
| Drug Content (%) | 90 - 105% | Confirms the amount of drug present in the formulation. |
| Entrapment Efficiency (%) | > 85% | Measures the percentage of drug successfully encapsulated in the nanogel. |
| Viscosity (cP) | 1500 - 3000 | Affects spreadability, retention time on the skin, and patient compliance. |
| Spreadability (g.cm/s) | Varies; should be optimal for easy application. | Measures the ease of application of the gel on a surface. |
| In Vitro Release (at 12h) | > 70% | Characterizes the drug release profile; sustained release is often desired. |
Mandatory Visualizations
Caption: Workflow for this compound nanogel formulation and evaluation.
Caption: How nanogels help this compound penetrate the skin barrier.
Experimental Protocols
Protocol for Preparation of this compound Nanogel
This protocol is based on the emulsion-solvent diffusion method.
-
Preparation of Organic Phase:
-
Accurately weigh this compound and a polymer (e.g., Eudragit L-100).
-
Dissolve them in a suitable organic solvent mixture (e.g., ethanol and acetone) with a stabilizer like Tween-80 and a humectant like glycerol.
-
Mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Disperse a gelling agent (e.g., Carbopol 934) in a calculated volume of purified water.
-
Stir continuously using a mechanical stirrer until the polymer is fully hydrated and a lump-free dispersion is formed.
-
-
Formation of Emulsion:
-
Gradually add the organic phase drop-by-drop into the aqueous phase under high-speed homogenization (e.g., 5000-8000 rpm).
-
Continue homogenization for 10-15 minutes to form a stable oil-in-water (O/W) nanoemulsion.
-
-
Solvent Evaporation and Gel Formation:
-
Subject the nanoemulsion to continuous stirring at room temperature for 2-4 hours to allow the organic solvent to evaporate. This leads to the precipitation of nanoparticles.
-
Adjust the pH of the nanoparticle dispersion to 6.0-7.0 using a neutralizing agent (e.g., triethanolamine) to induce gelation of the Carbopol, resulting in the final nanogel formulation.
-
Protocol for Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: Dilute 100 µL of the nanogel formulation in 10 mL of deionized water and vortex for 1 minute to ensure a uniform dispersion.
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measurement:
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to 25°C.
-
Perform the measurement for particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential.
-
Conduct the analysis in triplicate and report the mean ± standard deviation.
-
Protocol for Determination of Drug Content
-
Sample Preparation: Accurately weigh 1 gram of the nanogel and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Extraction: Sonicate the solution for 15-20 minutes to ensure complete dissolution of the nanogel and extraction of the drug.
-
Analysis:
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the filtrate using a UV-Vis Spectrophotometer at the λmax of this compound (approximately 292 nm in methanol).
-
Calculate the drug concentration against a pre-prepared calibration curve.
-
The drug content is expressed as a percentage of the theoretical amount.
-
Protocol for In Vitro Drug Release Study
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane Preparation: Soak a synthetic membrane (e.g., cellophane or dialysis membrane) in the receptor medium for at least 12 hours before the experiment.
-
Procedure:
-
Mount the pre-soaked membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Accurately place 1 gram of the nanogel formulation onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol for Ex Vivo Skin Permeation Study
This study evaluates the amount of drug that permeates through the skin.
-
Skin Preparation:
-
Use full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat), obtained following ethical guidelines.
-
Carefully remove subcutaneous fat and connective tissues. Wash the skin with phosphate-buffered saline.
-
The skin can be used fresh or stored at -20°C until use.
-
-
Procedure:
-
The protocol is similar to the in vitro release study, but the synthetic membrane is replaced with the prepared animal skin.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Apply the nanogel formulation to the skin surface.
-
Collect samples from the receptor medium at set time intervals and analyze for this compound content.
-
Calculate the cumulative drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
Protocol for Skin Irritation Test
-
Subjects: Conduct the test on healthy human volunteers after obtaining informed consent and ethical approval.
-
Procedure:
-
Select a 2x2 cm area on a clean, intact skin surface (e.g., forearm or back of the hand).
-
Apply approximately 1.0 gram of the prepared nanogel to the selected area.
-
Leave the application site uncovered and observe for any signs of irritation, such as erythema (redness), edema (swelling), or itching, at regular intervals for up to 24 hours.
-
Compare the results with a negative control (no application) and a positive control (a known irritant, if necessary). A formulation is considered non-irritating if no adverse reactions are observed.
-
References
Application Notes and Protocols: Sustainable Synthesis of Benzocaine Analogues using Natural Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Benzocaine analogues utilizing Natural Deep Eutectic Solvents (NADES) as a sustainable and efficient alternative to conventional organic solvents. This method aligns with the principles of green chemistry by employing biodegradable, low-toxicity, and cost-effective solvent systems.
Introduction
This compound, a widely used local anesthetic, and its analogues are typically synthesized through Fischer esterification of p-aminobenzoic acid (PABA) with various alcohols, often requiring harsh acid catalysts and volatile organic solvents (VOCs). Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative. NADES are mixtures of natural compounds, such as choline chloride (a hydrogen bond acceptor) and urea (a hydrogen bond donor), which form a eutectic mixture with a melting point significantly lower than that of its individual components.
In the synthesis of this compound analogues, a choline chloride and urea-based NADES can function as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures.[1][2] This approach offers several advantages, including high yields, enhanced reaction rates, and a more environmentally friendly process.[1][2]
Data Presentation
The following table summarizes representative data for the synthesis of various this compound analogues via esterification of p-aminobenzoic acid (PABA) with different alcohols in a choline chloride:urea NADES.
Disclaimer: The following data is illustrative and based on typical results reported for esterification reactions in deep eutectic solvents. Actual yields and reaction times may vary based on specific experimental conditions.
| Entry | Alcohol | This compound Analogue | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | This compound | 80 | 6 | 92 |
| 2 | Propanol | Propyl p-aminobenzoate | 80 | 7 | 89 |
| 3 | Butanol | Butyl p-aminobenzoate | 85 | 8 | 85 |
| 4 | Isopropanol | Isopropyl p-aminobenzoate | 80 | 10 | 78 |
| 5 | Benzyl Alcohol | Benzyl p-aminobenzoate | 90 | 12 | 82 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound analogues using a choline chloride:urea NADES.
Protocol 1: Preparation of Choline Chloride:Urea (1:2 molar ratio) NADES
Materials:
-
Choline chloride (anhydrous)
-
Urea
-
Glass beaker or flask
-
Heating mantle with magnetic stirrer
-
Spatula
-
Weighing balance
Procedure:
-
Weigh choline chloride and urea in a 1:2 molar ratio. For example, to prepare approximately 100 g of the NADES, use 46.55 g of choline chloride (molar mass: 139.62 g/mol ) and 53.45 g of urea (molar mass: 60.06 g/mol ).
-
Combine the weighed choline chloride and urea in a clean, dry glass beaker or flask.
-
Place the beaker or flask on a heating mantle equipped with a magnetic stirrer.
-
Gently heat the mixture to 80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous, and colorless liquid is formed, with no remaining solid particles. This typically takes 30-60 minutes.
-
Once the NADES is formed, it can be cooled to room temperature for storage or used directly in the synthesis reaction.
Protocol 2: Synthesis of this compound (Ethyl p-aminobenzoate) in Choline Chloride:Urea NADES
Materials:
-
p-Aminobenzoic acid (PABA)
-
Ethanol (absolute)
-
Choline chloride:urea (1:2) NADES (prepared as in Protocol 1)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distilled water
-
10% Sodium carbonate solution
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, add p-aminobenzoic acid (e.g., 1.37 g, 10 mmol) and the choline chloride:urea NADES (e.g., 10 g).
-
Add an excess of ethanol (e.g., 5-10 molar equivalents, approximately 2.9 mL to 5.8 mL for 50-100 mmol).
-
Set up the apparatus for reflux, ensuring the condenser is properly supplied with cooling water.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-8 hours, as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of cold distilled water.
-
Slowly add 10% sodium carbonate solution dropwise to neutralize the acidic NADES and precipitate the product. Continue addition until gas evolution ceases and the pH of the solution is neutral to slightly basic.
-
Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold distilled water to remove any remaining NADES and salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
-
Dry the purified this compound in a desiccator or a vacuum oven.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, FT-IR, NMR).
Visualizations
The following diagrams illustrate the key components and workflow of the described synthesis.
Caption: Formation of a Choline Chloride:Urea NADES.
Caption: Synthesis workflow for this compound analogues.
References
Application Note: In Vitro Release Studies of Benzocaine from Hydrogel Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physicochemical properties, biocompatibility, and ability to provide sustained and controlled drug release make them excellent candidates for topical and localized drug delivery systems.[1][2] Benzocaine, a local anesthetic, is often incorporated into hydrogel formulations to provide prolonged pain relief at the site of application.[2][3]
This application note provides detailed protocols for conducting in vitro release studies of this compound from hydrogel formulations. It covers the preparation of this compound-loaded hydrogels, the setup and execution of the release study using a Franz diffusion cell, and the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data from in vitro release studies of this compound from different hydrogel formulations. This data is illustrative and serves to demonstrate how results can be presented for comparative analysis.
| Formulation ID | Hydrogel Base | This compound Conc. (%) | Time (hours) | Cumulative Release (%) | Release Kinetics Model |
| F1 | Carbopol 934P | 2.0 | 1 | 25.3 | Higuchi |
| 2 | 38.9 | ||||
| 4 | 55.1 | ||||
| 6 | 68.7 | ||||
| 8 | 79.2 | ||||
| F2 | Cellulose Nanocrystals | 1.5 | 1 | 15.8 | pH-dependent |
| (pH-sensitive) | 2 | 28.4 | |||
| 4 | 45.6 | ||||
| 6 | 60.3 | ||||
| 8 | 72.1 | ||||
| F3 | Pluronic F-127 | 2.0 | 1 | 30.1 | First-Order |
| (Thermoresponsive) | 2 | 48.7 | |||
| 4 | 69.5 | ||||
| 6 | 85.4 | ||||
| 8 | 92.3 |
Experimental Protocols
Preparation of this compound-Loaded Hydrogel (Carbopol 934P based)
This protocol describes the preparation of a simple this compound-loaded hydrogel using Carbopol 934P as the gelling agent.
Materials:
-
This compound powder
-
Carbopol 934P
-
Propylene glycol
-
Ethanol
-
Triethanolamine
-
Purified water
Procedure:
-
Carbopol Dispersion: Slowly disperse the required amount of Carbopol 934P (e.g., 1-2% w/w) in purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
This compound Solution: In a separate container, dissolve the specified amount of this compound (e.g., 2% w/w) in a co-solvent system of propylene glycol and ethanol. Gentle heating may be applied to facilitate dissolution.
-
Incorporation: Add the this compound solution to the Carbopol dispersion and mix thoroughly until a homogenous mixture is achieved.
-
Neutralization and Gel Formation: While continuously stirring, add triethanolamine dropwise to the mixture to neutralize the Carbopol and induce gel formation. The pH of the final formulation should be adjusted to be compatible with the intended application site (e.g., pH 6.5-7.5).
-
Degassing: Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.
In Vitro Release Study using Franz Diffusion Cell
The in vitro release of this compound from the hydrogel formulation is assessed using a Franz diffusion cell apparatus.
Apparatus and Materials:
-
Franz diffusion cell system
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) or biological membrane (e.g., excised human or animal skin)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, sometimes with a co-solvent like ethanol to ensure sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain the temperature at 32 ± 0.5 °C for skin permeation studies.
-
Syringes and vials for sample collection
Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with the degassed receptor medium, ensuring there are no air bubbles trapped inside. Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Securely clamp the selected membrane between the donor and receptor chambers of the Franz cell, ensuring the membrane is flat and without wrinkles.
-
Temperature Equilibration: Place the assembled Franz cells in the heating block or water bath and allow the system to equilibrate to the desired temperature (e.g., 32 °C).
-
Sample Application: Accurately weigh and apply a known quantity of the this compound hydrogel formulation onto the surface of the membrane in the donor chamber.
-
Study Initiation: Start the magnetic stirrer in the receptor chamber and begin the experiment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.
-
Volume Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.
-
Sample Storage: Store the collected samples in vials, properly labeled, until analysis by HPLC.
Quantification of this compound by HPLC
The concentration of this compound in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength of 285 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock solution, prepare a series of standard solutions of varying concentrations to create a calibration curve.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Sample Analysis: Inject the samples collected from the in vitro release study into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Calculation of Cumulative Release: Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the amount of drug removed during previous sampling.
Visualizations
Caption: Experimental workflow for in vitro release studies of this compound from hydrogel formulations.
Caption: Diagram of a Franz diffusion cell setup for in vitro drug release studies.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal-benzocaine gel formulation: correlation between in vitro assays and in vivo topical anesthesia in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzocaine and Its Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine, a widely used local anesthetic, is metabolized in the body into several key compounds that are subsequently excreted in urine. The primary metabolic pathway involves hydrolysis to p-aminobenzoic acid (PABA), which can then be acetylated to 4-acetaminobenzoic acid. Other metabolites include acetylthis compound and N-hydroxythis compound.[1][2][3] Accurate and sensitive quantification of this compound and its metabolites in urine is crucial for pharmacokinetic studies, toxicological assessments, and monitoring drug efficacy and safety. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound, PABA, and 4-acetaminobenzoic acid in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of this compound
This compound undergoes several biotransformation reactions in the body. The major metabolic pathway is the hydrolysis of the ester linkage to form p-aminobenzoic acid (PABA). PABA can then undergo N-acetylation to form 4-acetaminobenzoic acid. This compound itself can also be N-acetylated to form acetylthis compound.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The analytical workflow involves enzymatic hydrolysis of urine samples to deconjugate metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analytes are then derivatized to increase their volatility for GC-MS analysis. Quantification is achieved using an internal standard.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound, p-aminobenzoic acid (PABA), and 4-acetaminobenzoic acid reference standards
-
Internal Standard (IS): Lidocaine or a deuterated analog of one of the analytes
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (0.1 M, pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Ethyl acetate (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Human urine (drug-free)
2. Sample Preparation
-
To 1 mL of urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[4]
-
Spike the sample with the internal standard.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for this compound and its Metabolites (as TMS derivatives)
| Analyte | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| This compound-TMS | 10.2 | 237 | 165, 120 |
| PABA-diTMS | 11.5 | 267 | 252, 73 |
| 4-Acetaminobenzoic acid-diTMS | 13.8 | 309 | 294, 252 |
| Lidocaine (IS) | 12.5 | 86 | 58, 234 |
Note: Retention times and ions are approximate and should be confirmed with authentic standards on the specific instrument used.
Quantitative Data
The following table presents representative quantitative data for this compound and its major metabolites in urine. This data is based on findings from animal studies and serves as an example for expected relative concentrations. Actual concentrations in human urine may vary depending on dosage, individual metabolism, and time of collection.
Table 2: Representative Concentrations of this compound and Metabolites in Urine
| Analyte | Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|---|
| This compound | 50 - 500 | 10 | 30 |
| p-Aminobenzoic Acid (PABA) | 200 - 2000 | 25 | 75 |
| 4-Acetaminobenzoic Acid | 500 - 5000 | 50 | 150 |
This data is for illustrative purposes and should be validated in the user's laboratory.
Conclusion
This application note details a robust and sensitive GC-MS method for the simultaneous quantification of this compound and its primary metabolites in human urine. The protocol, encompassing enzymatic hydrolysis, solid-phase extraction, and silylation, provides a reliable workflow for researchers in pharmacology, toxicology, and drug development. The use of GC-MS in SIM mode ensures high selectivity and sensitivity, making it suitable for a wide range of applications from preclinical studies to clinical monitoring. Method validation, including the determination of linearity, precision, accuracy, and stability, should be performed in the end-user's laboratory to ensure compliance with regulatory guidelines.
References
- 1. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Drugs of Abuse in Urine Samples at Room Temperature by Use of a Salts Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Benzocaine synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzocaine for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound (ethyl p-aminobenzoate) is through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, utilizing a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). This reaction is reversible and requires heating under reflux to proceed at a reasonable rate.[1][2]
Q2: Why is an excess of ethanol typically used in the reaction?
A2: Fischer esterification is an equilibrium-limited reaction.[3][4] According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the equilibrium towards the formation of the product (this compound), thereby increasing the overall yield.[5] Ethanol often serves as both the reactant and the solvent for the reaction.
Q3: What is the role of the strong acid catalyst (e.g., sulfuric acid)?
A3: The acid catalyst is crucial for the reaction to occur at a practical rate. It protonates the carbonyl oxygen of the p-aminobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. For aminobenzoic acids, a stoichiometric amount of acid may be necessary because the basic amino group can neutralize the catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting material (PABA), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value.
Q5: What is the purpose of the neutralization step with sodium carbonate?
A5: After the reaction is complete, the mixture is acidic due to the catalyst. Sodium carbonate (Na₂CO₃) solution is added to neutralize the excess sulfuric acid and to deprotonate the amino group of the this compound, which may have formed a salt with the acid. This neutralization causes the free this compound base to precipitate out of the aqueous solution, as it is sparingly soluble in water.
Q6: What is a typical melting point for pure this compound?
A6: Pure this compound has a melting point of approximately 88-92°C. A melting point that is lower than this range or melts over a broad range typically indicates the presence of impurities.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Equilibrium not sufficiently shifted towards products. | The Fischer esterification is a reversible reaction. To drive it forward, use a larger excess of ethanol. Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Presence of water in reactants. | Ensure that the ethanol used is absolute or anhydrous. Water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield. |
| Insufficient reaction time or temperature. | The reaction may require prolonged reflux (typically 1-2 hours) to reach completion. Ensure the reaction is heated to the boiling point of the ethanol. Monitor the reaction by TLC to determine the optimal reaction time. |
| Loss of product during workup. | Be careful during the transfer of the product between flasks and during filtration. Ensure complete precipitation of this compound during the neutralization step by adjusting the pH to approximately 8. Avoid using an excessive amount of solvent during recrystallization. |
| Inadequate amount of catalyst. | The amino group of PABA can neutralize the acid catalyst. Ensure a sufficient amount of sulfuric acid is used to both catalyze the reaction and account for any salt formation with the amine. |
Low Purity (Off-color or oily product)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | Unreacted p-aminobenzoic acid is a common impurity. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reflux time. |
| Side reactions. | At elevated temperatures, amino acids can undergo intermolecular condensation to form amides. Using a moderate reaction temperature can help minimize this. Oxidation of the amino group can also occur. |
| "Oiling out" during recrystallization. | This occurs when the product separates as an oil rather than crystals. This may be due to using too little solvent or cooling the solution too quickly. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (ethanol), and allow it to cool slowly. |
| Colored impurities. | If the product is colored, this may be due to oxidation byproducts. During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration. |
| Broad or depressed melting point. | This indicates the presence of impurities. A second recrystallization may be necessary to improve purity. Consider using a different solvent pair for recrystallization, such as ethyl acetate-hexane. |
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on this compound Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric acid | 80 | 6 | 98 | |
| Thionyl chloride | 90 | 2 | 97 | |
| Toluene-4-sulfonic acid | 80 (Microwave) | - | 79 | |
| Sulfuric acid | Reflux | 2 | ~69 | |
| Sulfuric acid | Reflux | 1-1.25 | 76.8 |
Table 2: Purity Analysis of Synthesized this compound
| Analysis Method | Expected Result (Pure this compound) | Common Deviations and Interpretations |
| Melting Point | 88-92°C | A lower and broader melting point range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | A single spot with an Rf value distinct from PABA. | The presence of a spot corresponding to PABA indicates an incomplete reaction. Additional spots may indicate side products. |
| Infrared (IR) Spectroscopy | Presence of characteristic peaks for N-H stretches (~3400-3200 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and C-O stretch (~1300-1100 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid of PABA. | A broad O-H peak around 3000 cm⁻¹ may indicate the presence of unreacted PABA. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a standard method for the laboratory synthesis of this compound.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol (e.g., for 1.2 g of PABA, use 12 mL of ethanol).
-
Carefully and slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form but should dissolve upon heating.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly add a 10% sodium carbonate solution while stirring until the mixture is neutral or slightly alkaline (pH ~8). Vigorous gas evolution (CO₂) will occur.
-
Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Purify the crude product by recrystallization.
Protocol 2: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be boiled for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities into a clean Erlenmeyer flask.
-
Add hot water dropwise to the hot ethanol solution until a slight turbidity (cloudiness) persists.
-
Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Allow the crystals to air dry or dry them in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Benzocaine Crystallization in Parenteral Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Benzocaine crystallization in parenteral formulations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound crystallization during the development of parenteral formulations.
Issue 1: this compound precipitates out of solution upon standing at room temperature or under refrigerated conditions.
-
Question: Why is my this compound formulation showing crystallization after a period of storage?
-
Answer: Crystallization upon storage is often a result of the formulation being in a supersaturated state. This can be caused by several factors, including:
-
Inadequate Solvent System: The solvent or co-solvent system may not have sufficient capacity to maintain this compound in solution over time and varying temperatures.
-
Temperature Fluctuations: this compound solubility is temperature-dependent. A decrease in temperature can significantly lower its solubility, leading to precipitation.
-
pH Shift: The pH of the formulation may change over time due to interactions with the container or degradation of excipients, affecting the ionization and solubility of this compound. This compound is a weak base and its solubility is pH-dependent.
-
Polymorphic Transformation: this compound can exist in different crystalline forms (polymorphs), each with its own solubility profile. Over time, a more stable, less soluble polymorph may crystallize out.[1]
-
Troubleshooting Steps:
-
Verify Formulation Concentration: Double-check all calculations and measurements to ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system at the intended storage temperature.
-
Optimize Co-solvent System: If the current solvent system is insufficient, consider increasing the concentration of the co-solvent or evaluating alternative co-solvents. Common co-solvents for parenteral formulations that can enhance this compound solubility include propylene glycol, ethanol, and polyethylene glycols (PEGs).[2][3]
-
Evaluate pH and Buffer System: Measure the pH of the formulation over time to check for any drift. If a shift is observed, a robust buffering system may be required to maintain the optimal pH for this compound solubility.
-
Conduct Polymorph Screening: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the crystalline form of the precipitate. This will help determine if a polymorphic transformation is the root cause.
-
Perform Forced Degradation Studies: Exposing the formulation to stress conditions (e.g., elevated temperature, humidity, light) can help identify potential stability issues and incompatibilities between this compound and excipients.[4]
Issue 2: this compound crystallizes immediately upon dilution with an aqueous vehicle (e.g., saline, dextrose solution).
-
Question: My this compound formulation is clear, but it precipitates when I try to dilute it for administration. What is happening?
-
Answer: This is a common issue for drugs formulated with co-solvents. When the formulation is diluted with an aqueous vehicle, the concentration of the co-solvent decreases, which in turn reduces the overall solubilizing capacity of the vehicle for this compound, leading to precipitation. This phenomenon is sometimes referred to as "salting out" or "crashing out."
Troubleshooting Steps:
-
Determine the Miscibility and Dilution Profile: Systematically study the physical stability of the formulation upon dilution with various intravenous fluids at different ratios.
-
Modify the Formulation:
-
Increase Co-solvent Concentration: A higher concentration of the co-solvent in the initial formulation may provide a wider range of acceptable dilution before precipitation occurs.
-
Incorporate a Surfactant: Surfactants can help to stabilize the diluted formulation and prevent precipitation by forming micelles that encapsulate the drug molecules.
-
Use a Cyclodextrin: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility and preventing crystallization upon dilution.
-
-
Control the Rate of Dilution and Mixing: Slower, more controlled dilution with gentle agitation can sometimes prevent localized supersaturation and subsequent precipitation.
-
Provide Specific Reconstitution/Dilution Instructions: If the formulation has a narrow range of acceptable dilutions, it is crucial to provide clear and precise instructions for the end-user to ensure safe and effective administration.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound solubility in parenteral formulations?
A1: The primary factors influencing this compound solubility are:
-
pH of the formulation: this compound is a weak base with a pKa of approximately 2.5.[5] Its solubility increases in acidic conditions where it is protonated to form the more water-soluble salt.
-
Co-solvent system: The type and concentration of co-solvents like propylene glycol, ethanol, and polyethylene glycols significantly impact this compound's solubility.
-
Temperature: Generally, the solubility of this compound increases with temperature.
-
Presence of other excipients: Other formulation components can influence solubility through various interactions.
-
Polymorphic form: Different polymorphs of this compound exhibit different solubilities.
Q2: How can I prevent the formation of different this compound polymorphs in my formulation?
A2: Controlling polymorphism can be challenging. Key strategies include:
-
Controlled Crystallization Process: If this compound is crystallized as part of the manufacturing process, carefully controlling parameters like solvent, temperature, and cooling rate can favor the formation of the desired polymorph.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process.
-
Excipient Selection: Certain excipients can inhibit the transformation from a metastable to a more stable, less soluble polymorph.
-
Storage Conditions: Storing the final product under controlled temperature and humidity can help prevent polymorphic transitions.
Q3: What analytical techniques are essential for troubleshooting this compound crystallization?
A3: A combination of analytical techniques is often necessary:
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the concentration of this compound in solution and determine its purity.
-
Differential Scanning Calorimetry (DSC): To identify the melting point and detect different polymorphic forms of this compound.
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure of the precipitate and identify the specific polymorph.
-
Microscopy (e.g., Polarized Light Microscopy): For visual examination of the crystal habit and to detect the presence of crystalline material.
-
Dynamic Light Scattering (DLS): To detect the formation of sub-visible particles that may be precursors to larger crystals.
Q4: Can I use a combination of co-solvents to improve this compound solubility?
A4: Yes, using a combination of co-solvents is a common and often effective strategy. For example, a mixture of propylene glycol and ethanol can provide a synergistic effect on solubility. However, it is essential to systematically evaluate the solubility and stability of this compound in different co-solvent blends to identify the optimal composition.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | ~0.4 (as HCl salt) | |
| Ethanol | 25 | ~200 (as base) | |
| Propylene Glycol | Room Temperature | >100 | |
| Propylene Glycol | Lower Temperatures | ~80 | |
| Polyethylene Glycol 400 | Not Specified | Good solubility | |
| 20% Propylene Glycol in Water | 25 | 4.25 | |
| 60% Propylene Glycol in Water | 25 | 17 | |
| Phosphate Buffer (pH ≈ 7.2) | 37 | Varies by polymorph |
Note: The solubility values are approximate and can be influenced by factors such as pH, ionic strength, and the specific polymorphic form of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Co-solvent System
Objective: To determine the equilibrium solubility of this compound in a selected co-solvent system at a specific temperature.
Materials:
-
This compound powder (specify polymorph if known)
-
Co-solvent(s) of interest (e.g., Propylene Glycol, Ethanol, PEG 400)
-
Water for Injection (or appropriate aqueous buffer)
-
Scintillation vials or sealed glass containers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Solvent Systems: Prepare a series of solvent systems with varying ratios of the co-solvent(s) and aqueous vehicle.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each solvent system in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in each solvent system based on the HPLC results and the dilution factor.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the concentration of this compound in a given sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the test samples with the mobile phase to a concentration expected to be within the range of the calibration standards.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Mechanism of co-solvency for this compound solubility.
References
- 1. The Analysis of the Physicochemical Properties of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2628182A - this compound anesthetic solution - Google Patents [patents.google.com]
- 3. US6344480B1 - Oral analgesic compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 94-09-7 [m.chemicalbook.com]
Strategies to enhance the stability of Benzocaine in oral disintegrating tablet platforms
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of Benzocaine in oral disintegrating tablet (ODT) platforms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound ODTs are failing stability testing due to a growing impurity peak. How do I identify the degradant?
A1: The two most common degradation products for this compound are p-aminobenzoic acid (PABA) from hydrolysis and N-formylthis compound from oxidative degradation or interaction with reactive impurities.[1][2]
-
Hydrolysis: this compound's ester group is susceptible to hydrolysis, which is the cleavage of the molecule by water. This reaction is catalyzed by acidic or basic conditions.[1]
-
Oxidation/Reactive Impurities: Excipients, particularly those like polyvinylpyrrolidone (PVP), can contain reactive impurities such as peroxides, formaldehyde, or formic acid.[1][3] These can lead to the formation of N-formylthis compound.
To identify the degradant, use a stability-indicating HPLC-MS method. By analyzing the mass-to-charge ratio (m/z) of the impurity peak, you can confirm its identity. PABA has a molecular weight of 137.14 g/mol , while N-formylthis compound is 193.19 g/mol .
Q2: I've identified p-aminobenzoic acid (PABA) as the primary degradant. What are the root causes and mitigation strategies?
A2: The presence of PABA indicates hydrolysis of the ester linkage in this compound.
Root Causes:
-
High Moisture Content: ODTs are often formulated with hygroscopic excipients to promote rapid disintegration, which can increase water activity and facilitate hydrolysis.
-
pH Effects: The micro-pH within the tablet matrix, influenced by acidic or basic excipients, can catalyze the hydrolysis reaction.
-
Ineffective Packaging: Inadequate packaging can fail to protect the tablets from environmental humidity during storage.
Mitigation Strategies:
-
Excipient Selection: Choose excipients with low hygroscopicity. Conduct compatibility studies by storing binary mixtures of this compound and each excipient under accelerated conditions (e.g., 40°C / 75% RH).
-
Moisture Control: Implement stringent moisture control during manufacturing (e.g., control relative humidity in processing rooms) and in the final product.
-
Protective Packaging: Utilize moisture-impermeable packaging, such as aluminum/aluminum (Alu-Alu) blisters or glass bottles with desiccants.
Q3: My analysis shows N-formylthis compound is forming in my tablets. What is causing this and how can I prevent it?
A3: The formation of N-formylthis compound suggests an oxidative degradation pathway, often caused by reactive impurities within the excipients.
Root Causes:
-
Reactive Excipient Impurities: Common ODT excipients like povidone and crospovidone (PVP derivatives) can contain trace amounts of peroxides, formic acid, or formaldehyde from their manufacturing process. These impurities can directly react with this compound's primary amino group.
-
High-Temperature Processing: Elevated temperatures during manufacturing (e.g., drying) can accelerate reactions between the drug and reactive impurities.
Mitigation Strategies:
-
Screen Excipient Lots: Source excipients with low levels of reactive impurities. Request certificates of analysis from suppliers that specify peroxide values or levels of other reactive species.
-
Avoid Problematic Excipients: If screening is not feasible, consider replacing excipients known to contain reactive impurities (e.g., PVP-based platforms) with more inert alternatives.
-
Incorporate Antioxidants: The use of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid may mitigate oxidative degradation, but compatibility must be thoroughly tested.
-
Optimize Manufacturing Process: Minimize heat exposure during processing steps like granulation and drying.
Quantitative Data on Excipient Impact
The choice of ODT platform can significantly impact this compound stability. The following table summarizes data from a study that investigated the formation of N-formylthis compound in tablets made with different commercial ODT platforms when stored under accelerated conditions (40°C / 75% RH).
| ODT Platform | Major Components | N-formylthis compound (%) after 30 days | N-formylthis compound (%) after 6 months |
| Prosolv® ODT | Microcrystalline Cellulose, Fructose, Crospovidone, Silicon Dioxide | 0.04 | 0.22 |
| Ludiflash® | Mannitol, Crospovidone, Polyvinyl Acetate | < LOD | < LOD |
| F-Melt® | Mannitol, Xylitol, Microcrystalline Cellulose, Crospovidone | < LOD | < LOD |
| Pharmaburst® | Mannitol, Sorbitol, Crospovidone | < LOD | < LOD |
| *LOD: Limit of Detection | |||
| (Data adapted from a study on this compound stability in commercial ODT platforms) |
This data indicates that under accelerated conditions, degradation was observed in the Prosolv® ODT platform, highlighting the critical importance of excipient selection and compatibility testing. No degradation was observed in any platform under standard conditions (25°C / 60% RH) for 6 months.
Key Experimental Protocols
Accelerated Stability Study Protocol
This protocol is designed to assess the stability of this compound ODTs under accelerated conditions as per ICH guidelines.
Objective: To evaluate the impact of temperature and humidity on the chemical and physical stability of this compound ODTs.
Methodology:
-
Sample Preparation: Manufacture at least three batches of the final ODT formulation. Package the tablets in the proposed final container-closure system.
-
Storage Conditions: Place the packaged tablets in a stability chamber set to 40°C ± 2°C and 75% Relative Humidity (RH) ± 5% RH .
-
Testing Schedule: Pull samples for analysis at predetermined time points. A typical schedule for a 6-month study is: 0, 1, 3, and 6 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, shape, or signs of physical degradation.
-
Hardness & Friability: Test tablet mechanical strength.
-
Disintegration Time: Ensure the tablets still meet ODT disintegration criteria (typically <30 seconds).
-
Assay and Impurities: Use a validated stability-indicating HPLC method (see protocol below) to quantify this compound content and measure the levels of all degradation products.
-
Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound in the presence of its primary degradation products, PABA and N-formylthis compound.
Objective: To accurately measure the amount of this compound and its degradation products in ODT samples.
Methodology:
-
Chromatographic System:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a phosphate buffer (e.g., pH 5.5) in a ratio of approximately 25:75 (v/v). Isocratic or gradient elution can be used to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 270 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or a suitable solvent.
-
Prepare separate stock solutions for PABA and N-formylthis compound reference standards.
-
Create a mixed standard solution containing all three compounds to verify resolution.
-
-
Sample Preparation:
-
Accurately weigh and grind two ODTs (containing a total of ~30 mg this compound) using a mortar and pestle.
-
Transfer the powder to a volumetric flask and dissolve in 10 mL of methanol.
-
Vortex the mixture thoroughly and centrifuge to separate undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Before analysis, inject the mixed standard solution and verify that the resolution between this compound and its degradant peaks is >2.0 and that the tailing factor for the this compound peak is <1.5.
Visual Guides and Workflows
References
Overcoming matrix effects in the electrochemical detection of Benzocaine
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of Benzocaine. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of electrochemical detection of this compound?
A: Matrix effects refer to the combined influence of all components in a sample, other than the analyte (this compound), on the electrochemical signal. These effects can either suppress or enhance the signal, leading to inaccurate quantification. Common sources of matrix effects include excipients in pharmaceutical formulations, proteins in biological fluids, and other active pharmaceutical ingredients (APIs) or adulterants.[1][2][3][4][5]
Q2: My this compound peak potential has shifted. What could be the cause?
A: A shift in the peak potential is often related to a change in the pH at the electrode's surface. Some compounds, when they undergo redox reactions, can consume or release protons, altering the local pH near the electrode. This change can affect the electrochemical behavior of this compound. It is also crucial to ensure the stability and pH of your bulk supporting electrolyte.
Q3: The intensity of my this compound signal is significantly lower than expected (signal suppression). What are the common causes?
A: Signal suppression can be caused by several factors:
-
Electrode Fouling: Adsorption of matrix components (like proteins or polymers) onto the electrode surface can block active sites, hindering electron transfer.
-
Competing Reactions: Other substances in the matrix may be electroactive at or near the same potential as this compound, consuming available electrons or interfering with the reaction.
-
Local pH Changes: As mentioned above, a localized drop in pH at the electrode surface can lead to a loss of signal intensity.
-
Viscosity: High sample viscosity, especially in biological matrices like saliva, can affect mass transport to the electrode surface.
Q4: How can I minimize or compensate for matrix effects?
A: Several strategies can be employed:
-
Sample Preparation: The most effective approach is to remove interfering components. This can involve dilution, extraction (liquid-liquid or solid-phase extraction), or protein precipitation for biological samples.
-
Method Optimization: Adjusting the pH of the supporting electrolyte can help resolve overlapping peaks or mitigate pH-induced effects.
-
Electrode Modification: Using modified electrodes (e.g., with carbon nanobowls or cyclodextrins) can enhance selectivity and sensitivity, and reduce fouling.
-
Calibration Strategy: The standard addition method, where known amounts of this compound are spiked into the sample, is a reliable way to compensate for matrix effects. Matrix-matched calibration can also be used if a representative blank matrix is available.
-
Electrochemical Pretreatment: In some cases, applying a specific potential to the electrode before the measurement (e.g., cathodic pretreatment) can activate the surface and improve signal accuracy in the presence of interferents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the electrochemical detection of this compound.
| Issue | Potential Cause | Recommended Action |
| No Signal or Very Weak Signal | Incorrect potential window. | Verify the oxidation potential of this compound in your specific medium and adjust the scan range accordingly. |
| Electrode not properly connected or malfunctioning. | Check all cable connections. Test the electrode with a standard solution of a known redox probe (e.g., potassium ferricyanide). | |
| Insufficient this compound concentration. | Ensure your sample concentration is above the method's Limit of Detection (LOD). | |
| Poor Reproducibility (High RSD) | Electrode surface fouling. | Polish or clean the electrode between measurements. For screen-printed electrodes (SPEs), use a new electrode for each measurement. |
| Inconsistent sample preparation. | Standardize your sample preparation protocol, ensuring consistent dilution, extraction, and pH adjustment. | |
| Air bubbles on the electrode surface. | Ensure the electrode surface is completely in contact with the solution and free of bubbles before starting the scan. | |
| Peak Potential Shift | Change in bulk or local pH. | Measure and adjust the pH of your supporting electrolyte. If a co-eluting substance is suspected of altering local pH, improve sample cleanup or perform a cathodic pretreatment. |
| High concentration of interferents. | Dilute the sample or use an extraction method to remove interfering substances. | |
| Split or Asymmetric Peaks | Complex matrix interference. | Simplify the sample matrix through solid-phase extraction (SPE) or other cleanup techniques. |
| Adsorption of reaction products on the electrode. | Modify the electrode surface or adjust the voltammetric waveform parameters (e.g., frequency, pulse amplitude in SWV). |
Quantitative Data Summary
The following table summarizes the performance of various electrochemical methods reported for the detection of this compound. This allows for a quick comparison of different approaches.
| Electrode Type / Modifier | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Carbon Paste Electrode | HPLC-ED | Not Specified | 2.0 x 10⁻⁷ mol/L | |
| TiO2-GO/CPE | ED | Not Specified | 2.48 x 10⁻⁷ mol/L | |
| Carbon Paste Electrode | FIA-ED | Not Specified | 1.9 x 10⁻⁷ mol/L | |
| Dropping Mercury Electrode | Polarography | Not Specified | 5.6 x 10⁻⁶ mol/L | |
| Hollow Carbon Nanobowl Modified GCE | DPV | 0.05 - 100 µM | 0.015 µM |
Abbreviations: HPLC-ED (High-Performance Liquid Chromatography with Electrochemical Detection), FIA-ED (Flow Injection Analysis with Electrochemical Detection), TiO2-GO/CPE (Titanium Dioxide-Graphene Oxide Modified Carbon Paste Electrode), DPV (Differential Pulse Voltammetry), GCE (Glassy Carbon Electrode).
Visualized Workflows and Mechanisms
The following diagrams illustrate key experimental and logical processes for troubleshooting matrix effects.
Caption: General experimental workflow for the electrochemical detection of this compound.
References
Technical Support Center: Optimizing Benzocaine Encapsulation in Polymeric Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the encapsulation efficiency of Benzocaine in polymeric nanoparticles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound-loaded polymeric nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (EE%) | Poor drug solubility in the organic phase: this compound must be fully dissolved with the polymer before nanoparticle formation. | Ensure complete dissolution of this compound and the polymer in the organic solvent. Gentle heating or sonication may aid dissolution. Consider a solvent in which both the drug and polymer have high solubility. |
| Drug partitioning into the aqueous phase: As a hydrophobic drug, this compound has low water solubility, but some loss to the external aqueous phase can still occur, especially with high surfactant concentrations. | Optimize the surfactant concentration; use the minimum amount necessary to achieve colloidal stability. Increasing the viscosity of the internal phase can also impede drug mobility and reduce partitioning into the aqueous phase.[1] | |
| Inappropriate drug-to-polymer ratio: An insufficient amount of polymer may not effectively encapsulate a high concentration of this compound.[2] | Experiment with different drug-to-polymer weight ratios. A higher polymer concentration often leads to higher encapsulation efficiency.[1][3] | |
| Rapid drug precipitation: If the drug precipitates faster than the polymer, it may not be efficiently incorporated into the nanoparticles. | Adjust the mixing speed or the rate of addition of the organic phase to the aqueous phase. Slower, more controlled mixing can sometimes improve encapsulation efficiency.[2] | |
| Large Particle Size / High Polydispersity Index (PDI) | High polymer concentration: Increasing the polymer concentration generally leads to an increase in nanoparticle size. | To reduce particle size, try decreasing the polymer concentration. Be aware that this may also affect encapsulation efficiency, so optimization is key. |
| Inefficient mixing/energy input: Insufficient energy during emulsification (in solvent evaporation method) or rapid precipitation without adequate dispersion can result in larger, more polydisperse particles. | Increase the stirring speed or sonication power/duration during the emulsification step. For nanoprecipitation, ensure vigorous and consistent stirring during the addition of the organic phase. | |
| Suboptimal solvent/antisolvent ratio: The ratio of the organic phase to the aqueous phase is a critical factor influencing particle size. | A higher ratio of the aqueous (antisolvent) phase to the organic phase often results in smaller particles due to more rapid polymer precipitation and nucleation. | |
| Aggregation of nanoparticles: Insufficient stabilization can lead to the aggregation of newly formed nanoparticles. | Ensure an adequate concentration of a suitable stabilizer (e.g., PVA, Poloxamer 188, Tween 80) in the aqueous phase. The choice of stabilizer can also influence particle size. | |
| Visible Drug Crystals in Suspension | Drug concentration exceeds its solubility limit in the organic phase: If the initial concentration of this compound is too high, it may not fully dissolve. | Reduce the initial concentration of this compound in the organic phase. Ensure the chosen solvent is appropriate for dissolving the desired amount of drug. |
| Drug recrystallization during solvent evaporation: During the solvent evaporation process, the concentration of the drug in the remaining solvent can increase, leading to recrystallization. | Optimize the rate of solvent evaporation. A slower, more controlled evaporation process may prevent drug recrystallization. | |
| Initial Burst Release is Too High | Surface-adsorbed drug: A significant amount of this compound may be adsorbed onto the surface of the nanoparticles rather than encapsulated within the core. | Improve the purification process to remove surface-adsorbed drug. This can be achieved by centrifugation followed by resuspension of the nanoparticle pellet in fresh medium. Repeat this washing step multiple times. |
| Porous nanoparticle structure: A porous or less dense polymer matrix can allow for rapid diffusion of the drug. | Consider using a polymer with a higher molecular weight or a different polymer altogether that forms a denser matrix. The choice of polymer can significantly influence the release profile. |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for this compound in polymeric nanoparticles?
A1: The encapsulation efficiency (EE%) of this compound in polymeric nanoparticles can vary significantly depending on the formulation and process parameters. Reported efficiencies for this compound and other hydrophobic drugs range from around 60% to over 90%. For instance, this compound-loaded PLGA nanocapsules prepared by nanoprecipitation have shown drug loading of more than 69%. In another study, this compound encapsulated in PLA nanocapsules reached an EE of approximately 70%.
Q2: Which method is better for encapsulating this compound: nanoprecipitation or emulsion solvent evaporation?
A2: Both nanoprecipitation and emulsion solvent evaporation are suitable methods for encapsulating hydrophobic drugs like this compound. Nanoprecipitation is often favored for its simplicity and reproducibility. It is a one-step process that can yield nanoparticles with a narrow size distribution. The emulsion solvent evaporation method is also widely used and is particularly versatile, allowing for the encapsulation of both hydrophobic and hydrophilic drugs (using a double emulsion technique for the latter). The optimal method will depend on the specific requirements of your formulation and the available equipment.
Q3: How does the choice of polymer (e.g., PLGA, PLA, PCL) affect this compound encapsulation?
A3: The choice of polymer is a critical factor that influences encapsulation efficiency, drug release, and nanoparticle stability. Poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (PCL) are all biodegradable and biocompatible polymers commonly used for drug delivery. The hydrophobicity of the polymer can affect its interaction with this compound. A more hydrophobic polymer may have a stronger affinity for the drug, potentially leading to higher encapsulation efficiency. The degradation rate of the polymer will also dictate the drug release profile, with PLA degrading slower than PLGA, and PCL degrading the slowest of the three.
Q4: What is the role of a surfactant/stabilizer, and how do I choose the right one?
A4: Surfactants or stabilizers, such as polyvinyl alcohol (PVA), Poloxamers (e.g., Pluronic F-68), and Tweens (e.g., Tween 80), are crucial for preventing the aggregation of nanoparticles during and after their formation. They adsorb to the surface of the nanoparticles, providing a protective barrier. The choice of stabilizer can influence particle size, surface charge, and drug release. For instance, increasing the concentration of PVA can lead to a decrease in particle size. The selection of a suitable stabilizer often requires experimental screening to find the one that provides the best colloidal stability for your specific formulation.
Q5: How can I accurately measure the amount of this compound encapsulated in my nanoparticles?
A5: To determine the encapsulation efficiency and drug loading, you first need to separate the nanoparticles from the aqueous solution containing the free, unencapsulated drug. This is typically done by centrifugation. The amount of free this compound in the supernatant can then be quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The encapsulated drug amount is then calculated by subtracting the amount of free drug from the total amount of drug initially added to the formulation. A validated HPLC method for this compound quantification typically uses a C18 column with a mobile phase of acetonitrile and water and UV detection at approximately 285 nm.
Quantitative Data Summary
The following tables summarize the influence of key formulation parameters on the properties of polymeric nanoparticles encapsulating this compound and other model hydrophobic drugs.
Table 1: Effect of Polymer Type on Nanoparticle Properties
| Polymer | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| PLGA | ~123 | < 0.12 | ~69 | |
| PLA | ~120 | < 0.135 | ~70 | |
| PCL | < 120 | < 0.135 | ~70 |
Table 2: Effect of Drug-to-Polymer Ratio on Nanoparticle Properties
| Drug:Polymer Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 1:1 | 920 | - | 38.5 | |
| 1:2 | - | - | 54-68 | |
| 1:4 | 430 | - | 71.6 | |
| 1:5 | ~204 | - | ~94.4 | |
| 1:6 | - | - | ~95 |
Table 3: Effect of PLGA Concentration on Nanoparticle Properties
| PLGA Concentration (mg/mL) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 0.1 | ~150 | - | ~20 | |
| 0.5 | ~180 | - | ~40 | |
| 1.5 | ~220 | - | ~60 | |
| 5.0 | ~280 | - | ~75 | |
| 10.0 | ~350 | - | ~85 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol provides a general procedure for preparing this compound-loaded PLGA nanoparticles. Optimization of specific parameters may be required.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (or another suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 10 mg) in an appropriate volume of acetone (e.g., 5 mL). Ensure complete dissolution using a vortex mixer or sonicator if necessary.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (e.g., 600-800 rpm). Nanoparticles will form instantaneously.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Carefully decant the supernatant, which contains the unencapsulated this compound.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step at least two to three times to remove any residual free drug and stabilizer.
-
-
Storage/Further Use: The final nanoparticle pellet can be resuspended in a suitable medium for characterization and in vitro/in vivo studies or lyophilized for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Quantify Free this compound: Collect the supernatants from the centrifugation steps in Protocol 1. The concentration of this compound in the pooled supernatant is determined using a validated HPLC-UV method.
-
Calculate Encapsulation Efficiency (EE%): EE% = [(Total amount of this compound added - Amount of free this compound in supernatant) / Total amount of this compound added] x 100
-
Calculate Drug Loading (DL%): DL% = [(Total amount of this compound added - Amount of free this compound in supernatant) / Weight of nanoparticles] x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.
Caption: Cause-and-effect diagram for troubleshooting low encapsulation efficiency of this compound.
References
Technical Support Center: Refinement of Anesthetic Protocols for Benzocaine in Metamorphic Zebrafish
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzocaine for the anesthesia of metamorphic zebrafish. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Q1: My metamorphic zebrafish are showing high variability in induction time at the same this compound concentration. What could be the cause and how can I address it?
A1: High variability in anesthetic induction time is a known challenge during the metamorphic stage (approximately 8-16 mm standard length) due to rapid physiological changes. Several factors can contribute to this:
-
Developmental Stage: Even within the metamorphic window, there are significant developmental differences that affect drug metabolism and sensitivity.
-
Genetic Variation: Different zebrafish lines may exhibit varied responses to anesthetics.
-
Water Parameters: Fluctuations in water temperature, pH, and hardness can alter the efficacy and toxicity of this compound. For instance, temperature can influence the metabolic rate of the fish and, consequently, the uptake and processing of the anesthetic.[1]
Troubleshooting Steps:
-
Precise Staging: Whenever possible, stage zebrafish based on standard length or other developmental markers to reduce variability within experimental groups.
-
Pilot Studies: Conduct small-scale pilot studies to determine the optimal this compound concentration for your specific zebrafish line and developmental stage.
-
Stable Water Conditions: Maintain and monitor stable water parameters (temperature, pH, conductivity, and alkalinity) throughout the experiment.[2] this compound itself is pH neutral, which minimizes the risk of acidosis compared to MS-222.[2]
-
Consistent Acclimation: Ensure all fish are acclimated to the experimental conditions for a standardized period before anesthetic exposure.
Q2: I am observing a high rate of mortality or prolonged recovery in my metamorphic zebrafish after this compound anesthesia. What are the likely causes and solutions?
A2: Increased mortality and prolonged recovery are often indicative of an anesthetic overdose or physiological stress. Metamorphic zebrafish are particularly vulnerable to the side effects of anesthetics.[3]
Potential Causes and Solutions:
-
Concentration Too High: The effective concentration of this compound can be narrow for metamorphic zebrafish. What is safe for an adult may be lethal for a juvenile.
-
Solution: Start with a lower concentration and gradually increase it based on pilot data. For other juvenile fish species, concentrations around 50-60 mg/L have been suggested for surgical anesthesia. For adult zebrafish, a concentration of 35 mg/L has been used for long-term anesthesia.
-
-
Exposure Duration: Prolonged exposure, even at a seemingly safe concentration, can lead to irreversible physiological damage.
-
Solution: Monitor the fish closely and remove them to fresh, aerated system water as soon as the desired level of anesthesia is achieved.
-
-
Inadequate Recovery Environment: A stressful or poorly oxygenated recovery tank can hinder recovery.
-
Solution: Ensure the recovery tank contains clean, well-aerated system water at the same temperature as the holding tank. Minimize disturbances during the recovery period.
-
-
Aversive Effects: this compound can induce aversive or distressful behaviors in fish, which may contribute to post-anesthetic complications.
-
Solution: Observe the fish for signs of distress during induction. If significant aversion is noted, consider alternative anesthetic agents.
-
Q3: The depth of anesthesia is inconsistent. Some fish are not fully immobilized, while others appear too deeply anesthetized. How can I achieve a more consistent anesthetic plane?
A3: Achieving a consistent plane of anesthesia in a group of metamorphic zebrafish is challenging due to their inherent biological variability.
Recommendations for Consistency:
-
Standardized Operating Procedure (SOP): Develop and strictly follow a detailed SOP for anesthetic preparation and administration.
-
Fresh Anesthetic Solution: Prepare fresh this compound stock solutions and working solutions daily. This compound is typically dissolved in ethanol before being added to the system water. A common stock solution concentration is 100 mg/mL in 70% ethanol.
-
Individual Monitoring: Anesthetize fish in small groups or individually to allow for precise monitoring of each animal's response.
-
Staged Induction: Consider a two-step induction process. A slightly higher induction concentration can be used to quickly reach the desired anesthetic plane, followed by maintenance in a lower concentration.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting concentration of this compound for anesthetizing metamorphic zebrafish?
A4: There is no single universally recommended concentration due to the factors mentioned previously. However, based on data from other juvenile fish and adult zebrafish, a starting concentration in the range of 30-50 mg/L is a reasonable starting point for pilot studies. For long-term procedures in adult zebrafish, a concentration as low as 35 mg/L has been used. It is crucial to titrate the dose to effect for your specific experimental conditions.
Q5: How long does it typically take for metamorphic zebrafish to be induced and to recover from this compound anesthesia?
A5: Induction and recovery times are concentration and temperature-dependent.
-
Induction: At effective concentrations, induction to a surgical plane of anesthesia in juvenile fish can occur within 2 to 3 minutes. In adult zebrafish, time to sedation with 35 mg/L this compound was approximately 14.7 minutes.
-
Recovery: Recovery, marked by the return of opercular movement and equilibrium, can take longer than induction. In adult zebrafish, recovery from 35 mg/L this compound took approximately 11.2 minutes. Some studies in other fish species have noted that recovery from this compound can be prolonged.
Q6: What are the potential adverse effects of this compound in zebrafish?
A6: Besides the risk of overdose leading to respiratory arrest and death, other potential adverse effects include:
-
Aversive Behavior: Studies have shown that zebrafish may exhibit avoidance behaviors when exposed to this compound.
-
Methemoglobinemia: While a significant concern in humans, the risk of methemoglobinemia in fish from typical anesthetic doses is less well-documented but should be considered, especially with prolonged or repeated exposures.
-
Physiological Stress: Anesthesia, in general, can induce a stress response, potentially affecting experimental outcomes.
Q7: How should I prepare a this compound anesthetic solution?
A7: this compound has low water solubility and requires an organic solvent for initial dissolution.
Standard Protocol:
-
Stock Solution: Prepare a stock solution of this compound in 70% ethanol (e.g., 100 mg/mL).
-
Working Solution: Vigorously mix the required volume of the stock solution into the system water to achieve the desired final concentration. Ensure thorough mixing to prevent "hot spots" of high anesthetic concentration.
Q8: What is the mechanism of action of this compound?
A8: this compound, similar to MS-222, acts as a local anesthetic by blocking voltage-gated sodium channels in neurons. This inhibition prevents the generation and propagation of action potentials, leading to a loss of sensation and motor function.
Data Presentation
Table 1: this compound Anesthetic Parameters in Zebrafish and Other Juvenile Fish (for reference)
| Species | Developmental Stage | Concentration (mg/L) | Induction Time | Recovery Time | Notes |
| Zebrafish (Danio rerio) | Adult | 35 | ~14.7 min | ~11.2 min | For long-term anesthesia. |
| Curimba (Prochilodus lineatus) | Early Juvenile | 50 | 2-3 min | Varies with temp. | Recommended for deep anesthesia at 25-31°C. |
| Curimba (Prochilodus lineatus) | Early Juvenile | 60 | < 2 min | Varies with temp. | Faster induction at higher temperatures. |
| Zebrafish (Danio rerio) | Adult | 125 - 175 | Not specified | Higher conc. led to shorter recovery. | Study on stress and behavior. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Pilot Study)
-
Preparation: Prepare a range of this compound working solutions (e.g., 20, 30, 40, 50, 60 mg/L). Also, prepare a recovery tank with fresh, aerated system water.
-
Acclimation: Acclimate a small group of metamorphic zebrafish (n=3-5 per concentration) to the experimental room conditions for at least 30 minutes.
-
Induction: Individually transfer fish to the anesthetic bath and immediately start a timer.
-
Monitoring: Observe the fish for loss of equilibrium and cessation of movement in response to a gentle tail pinch. Record the time to induction.
-
Recovery: Once the desired anesthetic plane is reached (or after a maximum of 5 minutes), transfer the fish to the recovery tank.
-
Recovery Monitoring: Record the time to the first opercular movement and the time to regain normal swimming behavior.
-
Post-Anesthetic Observation: Monitor the fish for at least 24 hours for any signs of distress or mortality.
-
Analysis: Select the lowest concentration that provides rapid induction and smooth, timely recovery with no adverse effects.
Protocol 2: Routine Anesthesia for Short Procedures (e.g., Imaging)
-
Preparation: Prepare the predetermined optimal concentration of this compound and a recovery tank.
-
Anesthesia: Transfer the metamorphic zebrafish to the anesthetic solution.
-
Procedure: Once the fish is appropriately anesthetized, perform the experimental procedure. Keep the fish moist with system water or a damp sponge if removed from the bath.
-
Recovery: Immediately following the procedure, transfer the fish to the recovery tank and monitor until normal behavior resumes.
Mandatory Visualizations
References
Technical Support Center: Sustained Release of Benzocaine from Lipid-Based Carriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sustained release profile of Benzocaine from lipid-based carriers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and characterization of this compound-loaded lipid nanoparticles.
Formulation & Encapsulation
-
Question: My encapsulation efficiency (%EE) for this compound in Solid Lipid Nanoparticles (SLNs) is low. How can I improve it?
-
Answer: Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:
-
Lipid Selection: The solubility of this compound in the solid lipid is crucial. Lipids with higher hydrophobicity and longer fatty acid chains, such as Compritol 888 ATO and stearic acid, tend to have better accommodation for lipophilic drugs like this compound compared to lipids like glyceryl monostearate.[1] Ensure the drug is fully dissolved in the molten lipid phase before emulsification.
-
Switch to NLCs: Nanostructured Lipid Carriers (NLCs), which incorporate a liquid lipid into the solid lipid matrix, can significantly improve drug loading. The liquid lipid creates imperfections in the crystal lattice, providing more space for the drug molecules.[2] The addition of a liquid lipid like isopropyl myristate has been shown to increase the entrapment efficiency of this compound.[1]
-
Surfactant Concentration: The type and concentration of the surfactant can influence encapsulation. While a certain concentration is necessary for stabilizing the nanoparticles, excessive amounts can lead to drug partitioning into the aqueous phase, thus reducing %EE. Optimize the surfactant concentration through a systematic study.[3]
-
Preparation Method: Ensure that the temperature of the lipid and aqueous phases are appropriately matched during the homogenization process to prevent premature crystallization of the lipid and subsequent drug expulsion.[1]
-
-
-
Question: I am observing a large particle size and high Polydispersity Index (PDI) in my this compound-loaded lipid nanoparticle formulation. What could be the cause?
-
Answer: A large particle size and high PDI indicate a non-uniform and potentially unstable formulation. Here are some factors to investigate:
-
Homogenization & Sonication Parameters: The energy input during preparation is critical. Insufficient homogenization speed/time or sonication power can result in larger, more heterogeneous particles. Conversely, over-processing can sometimes lead to particle aggregation. It is essential to optimize these parameters.
-
Lipid Composition: The viscosity of the lipid phase can affect particle size. The inclusion of liquid lipids in NLCs can reduce the viscosity of the dispersed phase, leading to smaller particle sizes compared to SLNs prepared under the same conditions.
-
Surfactant Choice and Concentration: The surfactant's ability to effectively cover the surface of the nanoparticles and prevent aggregation is vital. Ensure you are using an appropriate surfactant (e.g., Pluronic F68, Tween 80) at a concentration sufficient to stabilize the formulation.
-
-
Drug Release & Stability
-
Question: My formulation shows a significant initial burst release of this compound. How can I achieve a more sustained release profile?
-
Answer: An initial burst release is often due to the drug being adsorbed on the nanoparticle surface. To mitigate this:
-
Optimize Lipid Composition: A well-structured lipid matrix is key to sustained release. In NLCs, the ratio of solid to liquid lipid influences the release rate. A higher proportion of solid lipid can create a more ordered matrix, slowing down drug diffusion.
-
Incorporate into a Hydrogel: Dispersing the this compound-loaded lipid nanoparticles into a hydrogel matrix (e.g., using Carbopol or carboxymethyl cellulose) can further retard drug release. The hydrogel adds an extra diffusion barrier for the drug.
-
Washing Step: Consider a washing step (e.g., via centrifugation and redispersion) after nanoparticle preparation to remove unencapsulated or surface-adsorbed drug, which is a primary contributor to burst release.
-
-
-
Question: My lipid nanoparticle formulation is unstable and shows aggregation over time. What are the strategies to improve long-term stability?
-
Answer: Physical stability is crucial for the shelf-life of your formulation. Consider these points:
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > |20| mV) is necessary to ensure electrostatic repulsion between particles, preventing aggregation. If the zeta potential is low, consider using a charged surfactant or adding a stabilizer.
-
Storage Conditions: Store the formulation at an appropriate temperature. For many lipid nanoparticles, refrigeration (4°C) is preferred to maintain the solid state of the lipid matrix and prevent lipid crystallization changes that can lead to drug expulsion.
-
Lipid Polymorphism: Over time, the lipid matrix can undergo polymorphic transitions to a more stable, highly ordered state, which can expel the encapsulated drug. The use of NLCs, with their less-ordered crystal structure, can minimize this issue.
-
-
Quantitative Data Summary
The following tables summarize key formulation parameters and their impact on the characteristics of this compound-loaded lipid carriers, based on published literature.
Table 1: Influence of Lipid Composition on Nanoparticle Properties
| Formulation Type | Solid Lipid | Liquid Lipid | Solid:Liquid Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| SLN | Compritol 888 ATO | - | - | 214 - 440 | - | 55.65 - 94.62 | |
| NLC | Compritol 888 ATO | Isopropyl Myristate | - | 214 - 440 | - | 55.65 - 94.62 | |
| NLC | Cetyl Palmitate | Propylene Glycol Monocaprylate | 60:40 - 80:20 | - | - | Up to 96 |
Table 2: In Vitro Release Profile of this compound from Lipid Carriers
| Carrier System | Time (hours) | Cumulative Release (%) | Release Medium | Method | Reference |
| NLC | 6 | ~50 | Propylene glycol/deionized water (70:30 v/v) | Franz Diffusion Cell | |
| NLC | 12 | ~70 | Propylene glycol/deionized water (70:30 v/v) | Franz Diffusion Cell | |
| NLC | 24 | ~100 | Propylene glycol/deionized water (70:30 v/v) | Franz Diffusion Cell | |
| Free this compound | 6 | 100 | Propylene glycol/deionized water (70:30 v/v) | Franz Diffusion Cell | |
| NLC Hydrogel | 8 | Sustained Release | - | Dialysis Bag |
Experimental Protocols
1. Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Emulsification-Ultrasonication
-
Materials:
-
Solid Lipid (e.g., Cetyl Palmitate, Compritol 888 ATO)
-
Liquid Lipid (e.g., Propylene Glycol Monocaprylate, Isopropyl Myristate)
-
This compound
-
Surfactant (e.g., Pluronic F68, Tween 80)
-
Purified Water
-
-
Procedure:
-
Lipid Phase Preparation: Weigh the solid and liquid lipids and place them in a beaker. Heat the mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Drug Incorporation: Add the accurately weighed amount of this compound to the molten lipid phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 25,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately subject the hot pre-emulsion to high-power probe sonication for a specified duration (e.g., 15-30 minutes) to reduce the droplet size to the nanometer range. The sonication process should be carried out in a pulsed mode to avoid excessive heating.
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid NLCs.
-
2. In Vitro Drug Release Study using Franz Diffusion Cells
-
Apparatus and Materials:
-
Franz Diffusion Cell System
-
Synthetic Membrane (e.g., polycarbonate, 0.1 µm pore size)
-
Receptor Medium (e.g., Propylene glycol/deionized water 70:30 v/v to ensure sink conditions)
-
This compound-loaded NLC dispersion
-
Magnetic Stirrer
-
HPLC system for drug quantification
-
-
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Compartment: Fill the receptor compartment with the pre-warmed (37°C) receptor medium and place a magnetic stir bar inside. Place the assembled cells in the diffusion apparatus, which maintains the temperature at 37°C and provides constant stirring (e.g., 400 rpm).
-
Sample Application: Apply a known quantity of the this compound-NLC dispersion to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot it against time to obtain the release profile.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded NLCs.
Caption: Troubleshooting low encapsulation efficiency of this compound.
References
Technical Support Center: Minimizing p-Aminobenzoic Acid Formation in Benzocaine Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of p-aminobenzoic acid (PABA) in Benzocaine drug delivery systems.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to this compound degradation.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of PABA in a newly formulated batch. | pH of the formulation is outside the optimal range. this compound is susceptible to both acid and base-catalyzed hydrolysis.[1] | Measure the pH of your formulation. Adjust the pH to a neutral range (around 7.0-7.5) using appropriate buffers. For aqueous solutions, consider using a phosphate buffer.[2][3] |
| Presence of reactive impurities in excipients. Excipients can contain impurities like formic acid, formaldehyde, or peroxides that can accelerate this compound degradation.[1] | Review the certificates of analysis for all excipients. Consider using high-purity excipients. Perform compatibility studies between this compound and individual excipients under accelerated conditions. | |
| Inappropriate solvent system. The choice of solvent can significantly impact the stability of this compound. | For non-aqueous or partially aqueous systems, consider using less polar solvents where this compound has better stability. Ethanol, for example, is a common solvent for this compound.[4] | |
| PABA levels increase significantly over time during storage. | Suboptimal storage conditions. High temperature and high humidity can accelerate the hydrolysis of this compound. | Store the drug delivery system in a cool, dry place. For solid dosage forms, ensure packaging provides adequate protection from moisture. Conduct stability studies under controlled temperature and humidity conditions as per ICH guidelines. |
| Photodegradation. Exposure to light can contribute to the degradation of this compound. | Protect the formulation from light by using amber-colored containers or opaque packaging. | |
| Inconsistent PABA levels across different batches of the same formulation. | Variability in raw materials. Batch-to-batch variability in the quality and impurity profile of this compound or excipients. | Implement stringent quality control measures for all incoming raw materials. Qualify multiple suppliers for critical raw materials to ensure consistency. |
| Inconsistent manufacturing process. Variations in mixing times, temperatures, or other process parameters can affect drug stability. | Standardize and validate all manufacturing processes. Implement in-process controls to monitor critical parameters. | |
| Difficulty in accurately quantifying low levels of PABA. | Analytical method is not sensitive enough. The chosen analytical method may lack the required limit of detection (LOD) and limit of quantification (LOQ). | Develop and validate a sensitive and specific stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway of this compound that leads to the formation of p-aminobenzoic acid (PABA)?
The primary degradation pathway is the hydrolysis of the ester bond in the this compound molecule. This reaction is catalyzed by both acidic and basic conditions, yielding PABA and ethanol as the main degradation products.
2. What is the optimal pH range to ensure the stability of this compound in aqueous formulations?
3. Which excipients are known to be incompatible with this compound?
Excipients containing reactive impurities are a major concern. These include:
-
Acidic impurities: Formic acid and other organic acids can directly catalyze the hydrolysis of the ester bond.
-
Aldehydes and Peroxides: These can be present as impurities in polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) and can contribute to oxidative degradation.
-
Hygroscopic excipients: Excipients that absorb moisture can create a microenvironment that facilitates hydrolysis, especially at elevated temperatures.
It is crucial to conduct compatibility studies with all planned excipients.
4. How do temperature and humidity affect the stability of this compound?
Elevated temperature and humidity significantly accelerate the degradation of this compound to PABA, particularly in solid dosage forms. The increased molecular mobility and the presence of water facilitate the hydrolysis reaction. Stability studies should be conducted under accelerated conditions (e.g., 40°C / 75% RH) to assess the long-term stability of the formulation.
5. What are the recommended storage conditions for this compound-containing drug delivery systems?
To minimize PABA formation, this compound formulations should be stored in a cool, dry place and protected from light. The specific storage conditions should be determined based on stability testing of the final drug product.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 2 hours.
-
Withdraw samples at regular intervals (e.g., 0, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 2 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish.
-
Heat in an oven at 60°C for 24 hours.
-
Withdraw samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol/water) and solid this compound powder to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound degradation and the formation of PABA and other degradation products.
Protocol for HPLC Analysis of this compound and p-Aminobenzoic Acid
Objective: To quantify the amount of this compound and PABA in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid)
-
This compound reference standard
-
p-Aminobenzoic acid reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (or a wavelength determined by UV spectral analysis of both compounds)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of PABA reference standard (e.g., 0.1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of calibration standards containing both this compound and PABA at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound and PABA peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: this compound degradation to p-aminobenzoic acid (PABA) via ester hydrolysis.
Caption: A logical workflow for troubleshooting the root cause of PABA formation.
Caption: A typical experimental workflow for conducting stability testing of this compound formulations.
References
- 1. Stability of this compound Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analysis of the Physicochemical Properties of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing the In-vivo Anesthetic Efficacy of Topical Benzocaine Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo anesthetic efficacy of topical Benzocaine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective in vivo anesthesia with topical this compound?
A1: The primary challenge lies in overcoming the barrier function of the stratum corneum, the outermost layer of the skin.[1][2] this compound's efficacy is often limited by poor skin penetration, leading to a slow onset of action and insufficient depth of anesthesia.[3] Additionally, conventional formulations may not provide a sustained release, resulting in a short duration of the anesthetic effect.[1][4] Another concern is the potential for allergic reactions due to its metabolism to p-aminobenzoic acid (PABA).
Q2: What are some advanced formulation strategies to enhance this compound's topical anesthetic efficacy?
A2: Several advanced drug delivery systems have been developed to improve the topical delivery of this compound. These include:
-
Nanostructured Lipid Carriers (NLCs): These carriers can enhance skin penetration, provide sustained drug release, and prolong the anesthetic effect.
-
Solid Lipid Nanoparticles (SLNs): SLNs can improve the therapeutic efficacy of this compound by enabling a sustained release profile and enhancing its local anesthetic effect.
-
Liposomes: These phospholipid vesicles can improve the in vivo efficacy of this compound by enhancing its penetration into the skin and mucous membranes.
-
Ethosomes: These are soft, malleable vesicles containing ethanol, which can improve this compound's delivery and clinical effectiveness in topical anesthesia.
-
Bioadhesive Films: These films can prolong the duration of this compound-induced analgesia compared to commercial creams.
Q3: How can the stability of a topical this compound formulation be assessed?
A3: The stability of a topical this compound formulation can be evaluated by monitoring its physicochemical properties over time under specific storage conditions (e.g., 25°C/60% RH and 40°C/75% RH). Key parameters to assess include:
-
Physical appearance: Checking for any changes in color, consistency, or phase separation.
-
Drug content and degradation: Using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of active this compound and detect any degradation products.
-
Particle size and zeta potential (for nanoparticle formulations): Dynamic Light Scattering (DLS) and electrophoretic light scattering can be used to monitor the stability of nanoparticle-based formulations.
-
pH of the formulation.
Q4: What are the potential side effects associated with topical this compound and how can they be mitigated?
A4: The most significant side effect of topical this compound is methemoglobinemia, a rare but serious condition where the oxygen-carrying capacity of blood is reduced. Allergic reactions, due to the formation of PABA, are also a concern with prolonged use. Advanced formulations like NLCs can help mitigate these risks by allowing for the use of lower, yet effective, concentrations of this compound, thereby reducing systemic absorption and the formation of allergenic metabolites.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Poor in vivo anesthetic efficacy (slow onset, short duration) | Insufficient skin penetration of this compound. | - Optimize the formulation: Consider using penetration enhancers such as propylene glycol, dimethylsulfoxide (DMSO), or Azone. - Utilize novel drug delivery systems: Encapsulating this compound in NLCs, SLNs, or liposomes can significantly improve skin permeation and provide sustained release. - Check the integrity of the skin model: In pre-clinical studies, ensure the animal skin model is properly prepared and its barrier function is intact. |
| Inconsistent results between in vitro permeation studies and in vivo efficacy | Differences in experimental conditions and biological variability. | - Correlate in vitro and in vivo data: While in vitro flux can be a good predictor of anesthetic efficacy, it may not always correlate with the duration of anesthesia. Therefore, in vivo studies are crucial for confirmation. - Standardize experimental protocols: Ensure consistent application of the formulation, precise measurement of endpoints, and use of appropriate animal models. |
| Formulation instability (e.g., phase separation, drug degradation) | Incompatible excipients, improper storage conditions. | - Conduct pre-formulation studies: Evaluate the compatibility of this compound with all excipients. - Optimize storage conditions: Store the formulation at recommended temperatures and humidity levels. - Monitor for degradation: Regularly assess the formulation for the presence of degradation products, such as p-aminobenzoic acid. |
| Skin irritation or allergic reaction at the application site | High concentration of this compound or excipients, formation of PABA. | - Reduce this compound concentration: Advanced formulations can enhance efficacy at lower concentrations, reducing the risk of irritation and systemic side effects. - Select biocompatible excipients: Ensure all formulation components are non-irritating and non-sensitizing. |
Data Presentation
Table 1: Comparison of Different Topical this compound Formulations
| Formulation Type | This compound Concentration (%) | Key Findings | Reference |
| Nanostructured Lipid Carriers (NLCs) | 3% | Prolonged anesthetic effect up to 18 hours. Sustained drug release for over 20 hours. | |
| Solid Lipid Nanoparticles (SLNs) in Hydrogel | Not specified | Showed more potent anesthetic effect compared to a standard this compound hydrogel. | |
| Liposomal Gel | 10% | Higher flux and retention in pig esophagus mucosa compared to a 20% commercial gel. | |
| Ethosomes | Not specified | Significantly improved therapeutic efficacy compared to a corresponding this compound solution. | |
| Phospholipid-Tagged Lipospheres | Not specified | Onset of anesthetic effect in 6 minutes compared to 17 minutes for a classical emulsion. Anesthetic effect lasted for 53 minutes compared to 11 minutes for the emulsion. | |
| Bioadhesive Films | 3% and 5% | Significantly prolonged duration of analgesia compared to commercial creams. |
Experimental Protocols
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the emulsification-ultrasonication method described in the literature.
Materials:
-
This compound
-
Solid lipid (e.g., cetyl palmitate)
-
Liquid lipid (e.g., propylene glycol monocaprylate)
-
Surfactant (e.g., Pluronic F68)
-
Purified water
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid.
-
Dissolve the this compound in the molten lipid mixture.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer.
-
Subject the resulting pre-emulsion to ultrasonication to reduce the particle size and form the NLC dispersion.
-
Allow the nanoemulsion to cool down to room temperature to allow for the recrystallization of the lipid and formation of NLCs.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for evaluating the skin permeation of topical formulations.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., pig ear skin, rat skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Test formulation
-
Magnetic stirrer
-
Water bath
Procedure:
-
Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C or 37°C.
-
Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
In Vivo Anesthetic Efficacy Assessment using the Tail-Flick Test
This is a common method to evaluate the analgesic effect of local anesthetics in rodents.
Materials:
-
Tail-flick analgesia meter
-
Test animals (e.g., rats, mice)
-
Test formulation
-
Control formulation (placebo)
Procedure:
-
Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail.
-
Apply a specified amount of the test or control formulation to a defined area on the animal's tail.
-
At various time points after application, measure the tail-flick latency again.
-
An increase in the tail-flick latency indicates an analgesic effect.
-
The intensity and duration of the anesthetic effect can be determined by plotting the change in latency over time.
Visualizations
Caption: Mechanism of action of topical this compound and the role of formulation enhancers.
Caption: Experimental workflow for developing and evaluating enhanced topical this compound formulations.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of topical this compound formulations.
References
- 1. Fresh Carrier for an Old Topical Local Anesthetic: this compound in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound loaded solid lipid nanoparticles: Formulation design, in vitro and in vivo evaluation of local anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up of Benzocaine synthesis from laboratory to industrial production
Welcome to the technical support center for the synthesis of Benzocaine (ethyl 4-aminobenzoate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound production from the laboratory to an industrial setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory method is the Fischer esterification of 4-aminobenzoic acid (PABA) with ethanol, using a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][2] This reaction is reversible and requires heating under reflux to proceed at a reasonable rate.[3]
Q2: Why is an excess of ethanol typically used in the reaction?
Fischer esterification is an equilibrium-limited reaction.[4] To drive the reaction toward the formation of the ester product (this compound) and achieve a higher yield, a large excess of one of the reactants, usually the less expensive one (ethanol), is used.[1] This application of Le Chatelier's Principle shifts the equilibrium to favor the products.
Q3: What is the role of the sulfuric acid catalyst?
The acid catalyst protonates the carbonyl oxygen of the p-aminobenzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. It is important to note that because PABA has a basic amino group, a stoichiometric amount of acid is required to both protonate the amine and catalyze the reaction.
Q4: What are the primary challenges when scaling this synthesis to industrial production?
Scaling up this compound synthesis presents several key challenges:
-
Heat Management: The addition of concentrated sulfuric acid is exothermic. On a large scale, efficient heat dissipation is critical to prevent localized overheating, which can lead to side reactions and product degradation.
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst in a large reactor is crucial for consistent reaction rates and to avoid localized "hot spots." Inadequate agitation can lead to lower yields and inconsistent product quality.
-
Reaction Equilibrium: Managing the removal of water, a byproduct of the reaction, becomes more complex at an industrial scale. Efficient water removal is necessary to drive the reaction to completion.
-
Purification and Isolation: Isolating and purifying large quantities of this compound requires robust and efficient methods like industrial-scale crystallization and filtration to achieve the required pharmaceutical-grade purity.
-
Safety and Environmental Concerns: Handling large volumes of flammable ethanol and corrosive sulfuric acid requires stringent safety protocols and waste management plans.
Troubleshooting Guide
Problem 1: Low Product Yield
Low yield is one of the most common issues in this compound synthesis.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction is equilibrium-limited. Lab Scale: Increase the reflux time (e.g., from 1 hour to 2-3 hours) and ensure a significant excess of ethanol is used. Industrial Scale: Implement methods for continuous water removal, such as azeotropic distillation, to drive the equilibrium forward. |
| Presence of Water in Reactants | Water in the ethanol or other reagents will shift the equilibrium back towards the starting materials, reducing the yield. Solution: Use absolute or anhydrous ethanol. Dry all glassware thoroughly before use. |
| Insufficient Catalyst | The basic amino group of PABA neutralizes some of the acid catalyst. Solution: Ensure a sufficient amount of sulfuric acid is used to both protonate the amine and catalyze the esterification. |
| Product Loss During Work-up | This compound has some solubility in water, and losses can occur during the neutralization and washing steps. Solution: Perform the neutralization and washing steps with ice-cold water to minimize product loss. Ensure complete precipitation by adjusting the pH carefully to approximately 8. |
Problem 2: Product is Off-Color (Yellow/Brown) or Impure
The desired product is a white crystalline solid. Discoloration indicates the presence of impurities.
| Possible Cause | Suggested Solution |
| Impurities in Starting Material | Contaminants in the initial PABA can lead to a colored product. Solution: Use high-purity PABA. If necessary, purify the starting material before synthesis. |
| Side Reactions/Degradation | Overheating or localized hot spots during the addition of sulfuric acid can cause charring or side reactions. Solution: Add the sulfuric acid slowly while cooling the reaction mixture in an ice bath. On an industrial scale, ensure the reactor has adequate cooling and efficient agitation to distribute heat evenly. |
| Incomplete Neutralization/Washing | Residual acid or salts can remain trapped in the product. Solution: During the work-up, add the sodium carbonate solution slowly until gas evolution ceases and the pH is stable around 8. Wash the filtered product thoroughly with cold deionized water to remove any inorganic impurities. |
| Residual Solvent | The final product may retain solvent if not dried properly. Solution: Dry the purified product under vacuum until a constant weight is achieved. |
Problem 3: Difficulty with Product Crystallization
The product oils out or fails to precipitate cleanly during the work-up.
| Possible Cause | Suggested Solution |
| Supersaturation or Rapid Cooling | Adding the reaction mixture to water too quickly or at too high a temperature can lead to the formation of an oil instead of a crystalline solid. Solution: Pour the cooled reaction mixture into ice-cold water slowly and with vigorous stirring to promote the formation of small crystals. |
| Incorrect pH | This compound is soluble in acidic solutions. If the pH is not raised sufficiently, the product will not precipitate. Solution: Carefully monitor the pH during the addition of sodium carbonate solution, ensuring it reaches ~8 to induce complete precipitation. |
Data Presentation: Lab vs. Industrial Scale Comparison
The following table summarizes typical parameters for this compound synthesis at different scales. Industrial parameters can vary significantly based on specific plant equipment and processes.
| Parameter | Laboratory Scale | Industrial Scale (Illustrative) |
| Reactant Ratio (PABA:Ethanol) | 1:10 to 1:20 molar ratio (Ethanol in large excess) | Optimized for cost and reactor volume; may use slightly lower excess of ethanol with efficient water removal |
| Catalyst (H₂SO₄) | Stoichiometric amount relative to PABA | Optimized based on kinetics and corrosion considerations; may use alternative solid acid catalysts. |
| Temperature | Reflux (~78 °C at atmospheric pressure) | High temperature (150–230 °C) and pressure (15-60 atm) can be used to speed up the reaction. |
| Reaction Time | 1 - 3 hours | Can be significantly shorter due to higher temperatures and pressures, or designed for continuous flow processes. |
| Typical Yield | 25% - 85% (highly variable) | Typically >90% due to optimized conditions and recycling of unreacted materials |
| Purification Method | Single batch recrystallization (e.g., from ethanol/water) | Multi-stage crystallization, solvent washes, and drying in large-scale agitated filter dryers. |
Experimental Protocols
Key Experiment: Laboratory Scale Synthesis of this compound
This protocol is a standard example for a laboratory setting.
Materials:
-
p-Aminobenzoic acid (PABA) (1.2 g)
-
Absolute Ethanol (12.0 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice and Deionized Water
Procedure:
-
Reaction Setup: Add 1.2 g of PABA and 12.0 mL of absolute ethanol to a 100 mL round-bottom flask with a magnetic stir bar. Stir until the PABA is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate of the PABA salt is expected to form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 60-75 minutes. The precipitate should dissolve as the reaction progresses.
-
Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.
-
Neutralization: While stirring vigorously, slowly add the 10% sodium carbonate solution to the beaker. Continue adding until the effervescence stops and the pH of the solution is approximately 8. A white precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with three small portions of ice-cold deionized water.
-
Drying: Allow the product to pull dry on the filter for at least 15 minutes. For best results, transfer the solid to a watch glass and dry in a vacuum oven until a constant mass is achieved.
-
Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting: Low Yield Analysis
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Signaling Pathway: Fischer Esterification Mechanism
Caption: Key steps in the acid-catalyzed Fischer esterification of PABA.
References
Validation & Comparative
A Comparative Guide to the Quantitative Determination of Benzocaine in Nanoemulsions: HPLC-UV, UV-Vis, and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) within nanoemulsion formulations is a critical aspect of drug development and quality control. This guide provides a detailed comparison of three common analytical techniques for the quantitative determination of benzocaine in nanoemulsions: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography (GC). Each method's performance is objectively compared, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Method Comparison at a Glance
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the HPLC-UV, UV-Vis, and GC methods for this compound determination in nanoemulsions.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Gas Chromatography (GC) Method |
| Linearity Range | 10 - 100 µM[1][2] | 5 - 80 µg/mL | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.997[2] | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95.2 - 104.4%[2] | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | 3.92 µM[1] | ~0.6 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | 13.06 µM | ~2 µg/mL | ~15 µg/mL |
| Specificity | High (Separates from excipients) | Moderate (Prone to interference) | High (Good separation) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost | High | Low | Moderate to High |
| Primary Advantage | High specificity and sensitivity | Simplicity and cost-effectiveness | Analysis of volatile compounds |
| Primary Disadvantage | Higher cost and complexity | Potential for interference | Requires derivatization for non-volatile analytes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly specific and sensitive for the quantification of this compound in complex matrices like nanoemulsions.
Sample Preparation:
-
Accurately weigh a portion of the this compound nanoemulsion.
-
Disrupt the nanoemulsion using a suitable solvent (e.g., acetonitrile or methanol) to release the encapsulated this compound. This can be achieved by dilution and vortexing or sonication.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtrate with the mobile phase to a concentration within the calibrated linear range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 285 nm
-
Column Temperature: Ambient
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for this compound quantification, although it may be less specific than chromatographic methods.
Sample Preparation:
-
Accurately weigh a sample of the this compound nanoemulsion.
-
Disrupt the nanoemulsion by diluting it in a suitable solvent (e.g., ethanol or methanol) to break the emulsion and dissolve the this compound.
-
Ensure the concentration of this compound in the final solution falls within the linear range of the calibration curve.
-
Use a blank nanoemulsion (without this compound) treated in the same manner as a reference to compensate for any background absorbance from the excipients.
Spectrophotometric Conditions:
-
Solvent: Ethanol or Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 293 nm, though other wavelengths like 228.8 nm have been used).
-
Measurement: Record the absorbance of the sample solution against the blank nanoemulsion preparation.
Validation Parameters:
The method should be validated for linearity, accuracy, precision, LOD, and LOQ. Specificity should be carefully assessed to ensure that nanoemulsion excipients do not interfere with the absorbance at the analytical wavelength.
Gas Chromatography (GC)
GC can be employed for the analysis of this compound, particularly if other volatile or semi-volatile components in the nanoemulsion need to be quantified simultaneously.
Sample Preparation:
-
Accurately weigh a portion of the nanoemulsion.
-
Perform a liquid-liquid extraction to isolate the this compound from the nanoemulsion matrix. A suitable organic solvent like hexane can be used.
-
The organic layer containing the this compound is then separated.
-
An internal standard (e.g., camphor) can be added to improve the precision of the quantification.
-
The sample is then injected into the GC system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C) and ramp up to a final temperature that allows for the elution of this compound and any other compounds of interest.
Validation Parameters:
The GC method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ. The extraction efficiency should also be determined during method validation.
Workflow and Process Visualization
The following diagrams illustrate the key workflows for the validation of the HPLC-UV method and the logical relationship between the different analytical techniques.
Caption: Workflow for the validation of an HPLC-UV method.
Caption: Decision tree for selecting an analytical method.
References
Compound Topical Anesthetics vs. Benzocaine in Dental Procedures: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of compound topical anesthetics versus benzocaine in dental procedures, supported by experimental data. The information is intended to inform research, development, and clinical application of topical anesthetic formulations.
Executive Summary
Compound topical anesthetics (CTAs), which are formulations containing multiple anesthetic agents, are gaining popularity in dentistry as alternatives to traditional single-agent anesthetics like this compound. Clinical studies have shown varied results regarding their comparative efficacy. While some compounded formulations demonstrate superior pain reduction, others have been associated with a higher incidence of adverse effects. This guide synthesizes the available data on the performance of CTAs compared to the commonly used 20% this compound, focusing on pain relief, onset and duration of action, and adverse events.
Data Presentation: Quantitative Comparison of Anesthetic Efficacy
The following tables summarize the quantitative data from clinical trials comparing the efficacy of various compound topical anesthetics with 20% this compound. The primary measure of efficacy is the Visual Analog Scale (VAS) for pain, where lower scores indicate less pain.
Table 1: Efficacy of 10% Lidocaine, 10% Prilocaine, and 4% Tetracaine vs. 20% this compound
| Anesthetic Agent | Mean VAS Score (mm) | Incidence of Tissue Sloughing |
| 10% Lidocaine, 10% Prilocaine, 4% Tetracaine | 19.5 ± 19.7 | Significantly higher than this compound |
| 20% this compound (Control) | 14.2 ± 14.6 | Lower incidence |
Data from a double-blind randomized prospective clinical trial. The difference in mean VAS scores was statistically significant (p < .001).[1][2]
Table 2: Efficacy of Eutectic Mixture of Local Anesthetics (EMLA) vs. 20% this compound
| Anesthetic Agent | Mean VAS Score (at 3 minutes) | Onset of Action | Duration of Action |
| 5% EMLA (2.5% Lidocaine, 2.5% Prilocaine) | 3.08 ± 1.57 | Approx. 1 hour (intraoral use not specified) | Not specified for intraoral use |
| 20% this compound | 5.40 ± 1.51 | Approx. 30 seconds | 5 to 15 minutes |
Data from a split-mouth single-blind randomized clinical trial. The difference in mean VAS scores at 3 minutes was statistically significant (p<0.001).[3] Onset and duration data for EMLA are for general dermatological use, as intraoral specifics are not well-documented.[4] this compound onset and duration are well-established for dental use.[5]
Table 3: Comparative Efficacy of Cetacaine, EMLA, and 20% this compound in Children
| Anesthetic Agent | Mean FPS-R Score | Mean CPS Score | Mean FLACC Score | Onset of Action | Duration of Action |
| Cetacaine (14% this compound, 2% Butamben, 2% Tetracaine) | Significantly lower than this compound and EMLA | Significantly lower than this compound and EMLA | Significantly lower than this compound and EMLA | Approx. 30 seconds | 30 to 60 minutes |
| 20% this compound | - | - | - | Approx. 30 seconds | 5 to 15 minutes |
| 5% EMLA | No significant difference from this compound | No significant difference from this compound | No significant difference from this compound | Approx. 30 seconds (subgingivally) | Approx. 20 minutes (subgingivally) |
Data from a prospective, interventional, parallel design, single-blind, randomized clinical trial in children aged 7-11 years. Pain scores for Cetacaine were significantly lower (P < 0.001) than the other two agents. Onset and duration for Cetacaine and this compound are general estimates for dental use. EMLA onset and duration are for subgingival application (Oraqix).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies.
Study 1: Compound Anesthetic (Lidocaine, Prilocaine, Tetracaine) vs. This compound
-
Study Design: A double-blind, randomized, prospective clinical trial was conducted with 52 participants over the age of 21.
-
Anesthetic Agents:
-
Experimental Group: A compounded topical anesthetic of 10% lidocaine, 10% prilocaine, and 4% tetracaine.
-
Control Group: 20% this compound.
-
-
Procedure:
-
The oral mucosa adjacent to the maxillary right canine was dried.
-
The assigned topical anesthetic was applied to the buccal vestibule with a cotton swab for 60 seconds.
-
A 27-gauge needle was used to inject 0.425 mL of 2% lidocaine with 1:100,000 epinephrine.
-
-
Pain Assessment: Pain was assessed immediately after the injection using a 100-mm Visual Analog Scale (VAS), where 0 mm represented "no pain" and 100 mm represented "the worst pain imaginable".
-
Statistical Analysis: A generalized linear model with a Poisson family and log link was used to analyze the VAS scores.
Study 2: EMLA vs. This compound for Palatal Injections
-
Study Design: A study was conducted with 40 volunteers.
-
Anesthetic Agents:
-
5% EMLA cream.
-
20% this compound gel.
-
-
Procedure:
-
The topical anesthetics were applied to either side of the hard palate opposite the maxillary first premolars.
-
A short needle was inserted at the site of application at 3, 6, and 9 minutes until it touched the bone.
-
-
Pain Assessment: Volunteers rated the pain on a VAS from 0 ("no pain") to 10 ("unbearable pain").
-
Statistical Analysis: Statistical significance was set at p < 0.05.
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
The primary mechanism of action for both ester-type (e.g., this compound, tetracaine) and amide-type (e.g., lidocaine, prilocaine) local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane. This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve and the propagation of pain signals.
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical double-blind, randomized, controlled trial design used to compare the efficacy of a compound topical anesthetic against a control, such as this compound.
Caption: Workflow of a double-blind, randomized controlled trial for topical anesthetics.
Conclusion
The comparative efficacy of compound topical anesthetics and this compound is dependent on the specific formulation of the CTA. While some compounded agents like a 10% lidocaine, 10% prilocaine, and 4% tetracaine mixture have been shown to be less effective and cause more adverse reactions than 20% this compound, other formulations such as EMLA and Cetacaine have demonstrated superior or comparable pain reduction in certain dental procedures.
The choice of a topical anesthetic should be based on a careful consideration of the specific dental procedure, the patient's medical history, and the available clinical evidence. For researchers and drug development professionals, these findings highlight the need for further well-designed clinical trials to establish the optimal formulations, application times, and safety profiles of compound topical anesthetics for various dental applications. The development of novel delivery systems that enhance mucosal penetration while minimizing systemic absorption remains a key area for future research.
References
- 1. Comparing the Efficacy of a Compound Topical Anesthetic Versus this compound: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the Efficacy of 5% EMLA Cream and 20% this compound Gel on Gingival Tissue Surrounding Non-Carious Cervical Lesions for Reduction of Pain Following Rubber Dam Clamp Placement: A Split-Mouth Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Anesthesia for the Dental Hygienist [elsevier-elibrary.com]
- 5. decisionsindentistry.com [decisionsindentistry.com]
Comparative evaluation of two different topical anesthetic agents in controlling pain in children
In the realm of pediatric medicine, the effective management of pain during minor procedures is paramount. Topical anesthetic agents are a cornerstone of this effort, providing localized pain relief without the need for systemic medications. This guide offers a comparative evaluation of two commonly used topical anesthetic formulations: a eutectic mixture of 2.5% lidocaine and 2.5% prilocaine (EMLA) and a 10% lidocaine spray. This analysis is intended for researchers, scientists, and professionals in drug development, providing a synthesis of experimental data, detailed methodologies, and an exploration of the underlying physiological mechanisms.
Quantitative Data Summary
The following table summarizes the quantitative data from a comparative study evaluating the efficacy of 10% Lidocaine spray and EMLA cream in controlling pain during peripheral venous cannulation in children. Pain was assessed using the Visual Analogue Scale (VAS), where 0 indicates no pain and 10 indicates the worst possible pain.
| Anesthetic Agent | Mean VAS Score | Standard Deviation | Onset of Action | Application Time |
| 10% Lidocaine Spray | 2.0 | 1.0 - 3.0 (Interquartile Range) | Rapid | 10 minutes |
| EMLA Cream | 2.0 | 1.0 - 3.0 (Interquartile Range) | Slower | 60 minutes |
Data sourced from a prospective single-blind randomized study involving ninety-nine pediatric patients.[1]
Experimental Protocols
The presented data is based on a prospective, single-blind, randomized clinical trial comparing the efficacy of 10% lidocaine spray and EMLA cream for pain relief during intravenous (IV) cannulation in children.[1]
Study Population: Ninety-nine pediatric patients were enrolled in the study.
Randomization: Patients were randomly assigned to one of two groups: Group A received 10% lidocaine spray, and Group B received EMLA cream.[1]
Anesthetic Application:
-
Group A (10% Lidocaine Spray): The spray was applied to the intended cannulation site 10 minutes prior to the procedure.[1]
-
Group B (EMLA Cream): The cream was applied to the intended cannulation site under an occlusive dressing 60 minutes before the procedure.[1]
Pain Assessment: The primary outcome measure was the severity of pain experienced by the child during IV cannulation, as assessed using a 10 cm Visual Analogue Scale (VAS).
Data Analysis: The VAS scores between the two groups were compared to determine if there was a statistically significant difference in pain relief provided by the two anesthetic agents. The study found no significant difference in the median VAS scores between the two groups, with both reporting a median score of 2.
Signaling Pathway of Topical Anesthetics
Local anesthetics, such as lidocaine and prilocaine, function by blocking nerve impulses that transmit pain signals. Their mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.
Caption: Signaling pathway of topical local anesthetics.
Experimental Workflow
The following diagram illustrates the workflow of a typical clinical trial comparing two topical anesthetic agents in children.
Caption: Experimental workflow for comparing topical anesthetics.
Conclusion
The comparative evaluation of 10% lidocaine spray and EMLA cream demonstrates that both are effective in controlling procedural pain in children. Notably, 10% lidocaine spray offers a significantly faster onset of action, requiring only a 10-minute application time compared to the 60 minutes needed for EMLA cream to achieve a similar level of analgesia. This rapid action presents a considerable advantage in clinical settings where time is a critical factor. For researchers and drug development professionals, these findings underscore the importance of formulation and delivery systems in optimizing the clinical utility of topical anesthetic agents. Future research could explore the efficacy of novel formulations and combinations of anesthetic agents to further enhance pain management strategies in the pediatric population.
References
A head-to-head comparison of the anesthetic efficacy of 4% articaine versus 2% lidocaine
In the realm of local anesthesia, particularly within dental and minor surgical procedures, the choice between 4% articaine and 2% lidocaine has been a subject of extensive research. Both are amide-type local anesthetics, but their distinct chemical structures and concentrations influence their clinical performance. This guide provides a comprehensive, data-driven comparison of their anesthetic efficacy for researchers, scientists, and drug development professionals.
Executive Summary
Overall, the evidence suggests that 4% articaine may offer some advantages over 2% lidocaine, particularly in achieving a higher success rate in certain dental procedures and potentially providing a longer duration of anesthesia. However, in many clinical scenarios, their efficacy is comparable. The onset of action is generally rapid for both anesthetics, with no consistently significant difference reported across all studies. Patient-reported pain during and after procedures also shows variable results, with some studies favoring articaine and others finding no significant difference.
Quantitative Data Comparison
The following tables summarize the quantitative data from various clinical trials and meta-analyses, comparing key performance indicators of 4% articaine and 2% lidocaine.
Table 1: Onset of Anesthesia
| Anesthetic | Mean Onset Time (minutes) | Study Population | Anesthetic Technique | Source |
| 4% Articaine | 1.35 (Subjective), 2.12 (Objective) | Healthy patients undergoing third molar extraction | Inferior Alveolar Nerve Block | [1] |
| 2% Lidocaine | 1.40 (Subjective), 2.15 (Objective) | Healthy patients undergoing third molar extraction | Inferior Alveolar Nerve Block | [1] |
| 4% Articaine | 0.93 | Patients undergoing surgical extraction of impacted lower third molars | Inferior Alveolar Nerve Block | [2][3] |
| 2% Lidocaine | 1.25 | Patients undergoing surgical extraction of impacted lower third molars | Inferior Alveolar Nerve Block | [2] |
| 4% Articaine | 6.92 | Patients requiring pulpal anesthesia | Mandibular Buccal Infiltration | |
| 2% Lidocaine | 10.35 | Patients requiring pulpal anesthesia | Mandibular Buccal Infiltration | |
| 4% Articaine | 0.94 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block | |
| 2% Lidocaine | 1.47 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block |
Table 2: Duration of Anesthesia
| Anesthetic | Mean Duration (minutes) | Study Population | Anesthetic Technique | Source |
| 4% Articaine | 196.8 | Healthy patients undergoing third molar extraction | Inferior Alveolar Nerve Block | |
| 2% Lidocaine | 175.9 | Healthy patients undergoing third molar extraction | Inferior Alveolar Nerve Block | |
| 4% Articaine | 220.86 | Patients undergoing surgical extraction of impacted lower third molars | Inferior Alveolar Nerve Block | |
| 2% Lidocaine | 168.20 | Patients undergoing surgical extraction of impacted lower third molars | Inferior Alveolar Nerve Block | |
| 4% Articaine | 231 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block | |
| 2% Lidocaine | 174.80 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block | |
| 4% Articaine | 141.20 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block | |
| 2% Lidocaine | 97.85 | Patients undergoing surgical removal of impacted mandibular third molars | Inferior Alveolar Nerve Block |
Table 3: Anesthetic Success Rate
| Anesthetic | Success Rate (%) | Procedure | Finding | Source |
| 4% Articaine | 97 | Access cavity preparation in irreversible pulpitis | Slightly higher than lidocaine, but not statistically significant. | |
| 2% Lidocaine | 93 | Access cavity preparation in irreversible pulpitis | --- | |
| 4% Articaine | 71 | Initial instrumentation in irreversible pulpitis | Slightly lower than lidocaine, not statistically significant. | |
| 2% Lidocaine | 72 | Initial instrumentation in irreversible pulpitis | --- | |
| 4% Articaine | 87.5 | Pulpal anesthesia | Significantly higher than lidocaine. | |
| 2% Lidocaine | 53.1 | Pulpal anesthesia | --- | |
| 4% Articaine | 70 | IANB + Buccal Infiltration for irreversible pulpitis | Significantly higher than both lidocaine groups. | |
| 2% Lidocaine | 50 | IANB + Buccal Infiltration for irreversible pulpitis | --- | |
| 2% Lidocaine | 30 | IANB alone for irreversible pulpitis | --- | |
| 4% Articaine | 1.37 times higher than lidocaine | Mandibular teeth with irreversible pulpitis | Meta-analysis showed a significantly greater success rate. | |
| 4% Articaine | 1.10 times higher than lidocaine | Lower third molar extraction | Meta-analysis showed a higher success rate. |
Table 4: Patient-Reported Pain (Visual Analog Scale - VAS)
| Anesthetic | Mean VAS Score (0-100mm) | Procedure | Finding | Source |
| 4% Articaine | 13.81 | During surgical extraction of impacted lower third molars | No significant difference. | |
| 2% Lidocaine | 12.83 | During surgical extraction of impacted lower third molars | --- | |
| 4% Articaine | 1.31 (during), 0.89 (after) | Surgical removal of impacted mandibular third molars | Significantly less pain during and after the procedure. | |
| 2% Lidocaine | 2.60 (during), 1.31 (after) | Surgical removal of impacted mandibular third molars | --- |
Signaling Pathway of Local Anesthetics
Both articaine and lidocaine are amide-type local anesthetics that exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of an action potential. The following diagram illustrates this mechanism.
Experimental Protocols
The majority of the cited studies employed a randomized, double-blind clinical trial design, which is considered the gold standard for evaluating the efficacy of interventions. A representative experimental protocol, following the principles of the CONSORT (Consolidated Standards of Reporting Trials) statement, is outlined below.
Representative Experimental Protocol
1. Study Design: A prospective, randomized, double-blind, parallel-group or split-mouth clinical trial.
2. Participants:
- Inclusion Criteria: Adult patients (typically 18-65 years old) in good systemic health (ASA I or II) requiring a specific dental procedure (e.g., extraction of impacted third molars, root canal therapy on a tooth with irreversible pulpitis) for which local anesthesia is indicated. Patients must be able to provide informed consent.
- Exclusion Criteria: Known allergy or hypersensitivity to amide local anesthetics, pregnancy or lactation, significant systemic disease that could interfere with the study, current use of medications that could alter pain perception (e.g., analgesics, sedatives), and active infection at the injection site.
3. Interventions:
- Group A (Test Group): Administration of 1.8 mL of 4% articaine with 1:100,000 or 1:200,000 epinephrine.
- Group B (Control Group): Administration of 1.8 mL of 2% lidocaine with 1:100,000 epinephrine.
4. Randomization and Blinding:
- Randomization: A computer-generated randomization sequence is used to allocate participants to either Group A or Group B. In a split-mouth design, the side to receive the first anesthetic is randomized.
- Blinding: Both the patient and the operator are blinded to the anesthetic solution being administered. The anesthetic cartridges are masked or prepared by a third party not involved in the clinical assessment.
5. Anesthetic Administration: A standardized injection technique is used for all participants (e.g., inferior alveolar nerve block, buccal infiltration). The injection is administered by a single, calibrated operator to ensure consistency.
6. Outcome Measures:
- Primary Outcome: Anesthetic success, defined as the absence of pain or a low pain score (e.g., ≤ 54 mm on a 100 mm Heft-Parker Visual Analog Scale) during the dental procedure (e.g., access cavity preparation, tooth extraction).
- Secondary Outcomes:
- Onset of Anesthesia: Time from the completion of the injection to the patient's subjective feeling of numbness and objective confirmation (e.g., no response to electric pulp testing).
- Duration of Anesthesia: Time from the onset of anesthesia until the return of normal sensation.
- Pain During Injection: Assessed using a Visual Analog Scale (VAS) immediately after the injection.
- Postoperative Pain: Assessed using a VAS at specified time intervals after the procedure.
- Need for Re-anesthesia: Recording whether additional anesthetic was required to complete the procedure.
- Adverse Events: Monitoring and recording of any local or systemic adverse events.
7. Data Collection and Analysis: Data is collected at baseline and at specified time points throughout the study. Statistical analysis is performed using appropriate tests (e.g., t-tests, chi-square tests, ANOVA) to compare the outcomes between the two groups, with a p-value of <0.05 typically considered statistically significant.
Conclusion
The choice between 4% articaine and 2% lidocaine for local anesthesia should be guided by the specific clinical situation, patient factors, and the desired anesthetic properties. While 4% articaine has demonstrated superior success rates in some challenging scenarios, such as anesthetizing teeth with irreversible pulpitis, 2% lidocaine remains a reliable and effective local anesthetic for a wide range of procedures. Both agents have a well-established safety profile when administered correctly. Future research should continue to explore the comparative efficacy of these anesthetics in various clinical contexts and patient populations to further refine clinical decision-making.
References
A Comparative Analysis of Electrochemical and Chromatographic Methods for Benzocaine Quantification
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Benzocaine, a widely used local anesthetic, is no exception. This guide provides a detailed comparison of two common analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and electrochemical methods. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) is a well-established and predominant technique for the analysis of this compound in various formulations.[1][2] It offers high selectivity and is often coupled with UV detection.[3][4] On the other hand, electrochemical methods, such as voltammetry, present a compelling alternative, often boasting higher sensitivity and potentially simpler, faster analyses.[1]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for representative HPLC and electrochemical methods for this compound analysis, compiled from various studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Voltammetric Methods |
| Limit of Detection (LOD) | 1 µg/mL, 3.92 µM (~0.65 µg/mL) | 2.45 x 10⁻⁶ to 3.02 x 10⁻⁸ mol/L (~0.40 to 0.005 µg/mL) |
| Limit of Quantification (LOQ) | 13.06 µM (~2.16 µg/mL) | Typically in the range of 10⁻⁷ to 10⁻⁶ mol/L |
| Linearity Range | 10-100 µM | 1 x 10⁻⁶ to 5 x 10⁻⁵ mol/L |
| Precision (RSD%) | 1.3 - 4.3% | Generally < 5% |
| Analysis Time | Longer, including column equilibration and run time. | Shorter, often with minimal sample preparation. |
| Sample Preparation | May require extraction and filtration. | Often requires only dilution in a suitable electrolyte. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both an HPLC-UV method and a voltammetric method for this compound determination.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a reversed-phase HPLC method for the determination of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., Nucleosil 120 C18).
2. Reagents and Solutions:
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.01 M phosphate buffer, pH 5.0) in a ratio of 75:25 (v/v). The mobile phase should be filtered through a 0.45-µm filter and degassed.
-
Standard Solution: A stock solution of this compound is prepared by dissolving a known amount of this compound in the mobile phase. Working standards are prepared by serial dilution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 285 nm.
-
Temperature: Ambient.
4. Sample Preparation:
-
For pharmaceutical preparations like lozenges, the sample is ground, and a known amount of the powder is dissolved in the mobile phase, followed by sonication and filtration.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.
Voltammetric Method (Differential Pulse Voltammetry - DPV)
This protocol describes a general approach for the electrochemical determination of this compound using a modified carbon paste electrode.
1. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell.
-
Working Electrode: Carbon Paste Electrode (CPE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Auxiliary Electrode: Platinum wire.
2. Reagents and Solutions:
-
Supporting Electrolyte: Britton-Robinson (B-R) buffer solution (pH 4) containing methanol (e.g., 80% v/v).
-
Standard Solution: A stock solution of this compound is prepared in the supporting electrolyte. Working standards are prepared by dilution.
3. Voltammetric Conditions:
-
Technique: Differential Pulse Voltammetry (DPV).
-
Working Potential: A potential scan is applied, for instance, from +0.8 V to +1.4 V vs. SCE. A working potential of +1.2 V has been reported.
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
4. Sample Preparation:
-
Pharmaceutical samples are typically dissolved in the supporting electrolyte and diluted to fall within the linear range of the method.
5. Analysis:
-
Record the DPVs for the standard solutions to create a calibration curve by plotting the peak current against concentration.
-
Record the DPV for the sample solution and determine the this compound concentration from the calibration curve.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the chromatographic and electrochemical analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for electrochemical analysis of this compound.
Conclusion
Both HPLC and electrochemical methods are suitable for the quantitative analysis of this compound. The choice between the two depends on the specific requirements of the analysis. HPLC is a robust and highly selective method, making it ideal for complex matrices where separation from other components is critical. However, it typically involves longer analysis times and more extensive sample preparation.
Electrochemical methods, on the other hand, offer the advantages of higher sensitivity, faster analysis, and simpler sample preparation. This makes them particularly well-suited for rapid screening and quality control applications where high throughput is desired. However, the selectivity of electrochemical methods can be lower than that of HPLC, and they may be more susceptible to interference from other electroactive species in the sample matrix. The modification of electrodes can also add a layer of complexity to the method development.
Ultimately, the decision to use either an electrochemical or a chromatographic method for this compound analysis should be based on a careful consideration of factors such as the nature of the sample, the required sensitivity and selectivity, available instrumentation, and the desired analysis time and throughput. For many applications, the methods can be seen as complementary, with electrochemical techniques providing rapid screening and HPLC offering confirmatory analysis.
References
- 1. Determination of this compound in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (this compound, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative in vitro skin permeation studies of different Benzocaine topical formulations
A detailed examination of the performance of various topical benzocaine delivery systems, supported by experimental data, to guide researchers and formulation scientists in the development of effective local anesthetic products.
This guide provides a comprehensive comparison of the in vitro skin permeation profiles of several this compound topical formulations, including gels, liposomal gels, bioadhesive films, and lipospheres. The objective is to present a clear, data-driven overview of how different formulation strategies influence the delivery of this compound through the skin, a critical factor in designing effective topical anesthetics. The information is intended for researchers, scientists, and professionals involved in drug development.
Comparative Permeation Data
The efficacy of a topical anesthetic is closely linked to its ability to permeate the stratum corneum and reach the nerve endings in the underlying skin layers. The following tables summarize key in vitro permeation parameters for different this compound formulations, providing a quantitative basis for comparison.
Table 1: In Vitro Permeation of this compound Gel Formulations
| Formulation | This compound Concentration | Mean Flux (µg/cm²/h) | Lag Time (h) | Skin/Mucosa Retention (µg/cm²) | Source |
| Liposomal this compound Gel (BL10) | 10% | Higher than B20 | Shorter than B20 | Higher than B20 | [1][2][3] |
| Plain this compound Gel (B10) | 10% | Higher than B20 | Shorter than B20 | Higher than B20 | [1][2] |
| Commercial this compound Gel (B20) | 20% | Lower than BL10 and B10 | Longer than BL10 and B10 | Lower than BL10 and B10 |
Note: The study using pig esophagus mucosa as a membrane found that the 10% this compound formulations (liposomal and plain gel) exhibited higher flux and retention with a shorter lag time compared to the 20% commercial gel.
Table 2: In Vitro Permeation of this compound Bioadhesive Films
| Formulation | This compound Concentration | Permeation Profile | Source |
| Bioadhesive Film | 3% (w/w) | Higher permeation than commercial creams | |
| Bioadhesive Film | 5% (w/w) | Higher permeation than commercial creams | |
| Commercial Creams | Not specified | Lower permeation than bioadhesive films |
Note: Bioadhesive films demonstrated significantly prolonged and higher in vitro skin permeation compared to commercial cream formulations.
Table 3: In Vitro Permeation and Retention of this compound Lipospheres
| Formulation | Key Components | Skin Permeation Rate | Skin Retention | Source | | :--- | :--- | :--- | :--- | | Optimized Lipospheres | this compound (0.1g), soybean oil (25g), lecithin (0.15g), Tween 80 (0.025g) | Highest among tested liposphere formulations | Highest among tested liposphere formulations | | | Classical Emulsion | Not specified | Lower than optimized lipospheres | Lower than optimized lipospheres | | | Plain Drug Solution | Not specified | Lower than optimized lipospheres | Lower than optimized lipospheres | |
Note: The optimized liposphere formulation showed the highest skin permeation rate and retention when compared to a classical emulsion and a plain drug solution.
Experimental Protocols
The following section details the methodologies employed in the cited in vitro skin permeation studies. These protocols are fundamental to understanding the context and reliability of the presented data.
In Vitro Skin Permeation Studies Using Franz Diffusion Cells
A common methodology for assessing the percutaneous absorption of topical formulations is the use of Franz diffusion cells.
1. Skin/Membrane Preparation:
-
Full-thickness pig ear skin or pig esophagus mucosa is frequently used as a biological membrane to simulate human skin.
-
The skin is excised, and subcutaneous fat and connective tissues are removed. The prepared skin is then mounted on the diffusion cell.
2. Diffusion Cell Setup:
-
The skin sample is placed between the donor and receptor compartments of a vertical Franz diffusion cell.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and is continuously stirred to ensure sink conditions. The temperature is maintained at 37°C to mimic physiological conditions.
3. Application of Formulation:
-
A known quantity of the this compound formulation is applied to the epidermal side of the skin in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of this compound permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.
-
At the end of the experiment, the amount of this compound retained in the skin is determined by extracting the drug from the skin tissue and analyzing the extract.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key steps in a typical in vitro skin permeation study.
Caption: Workflow of an in vitro skin permeation study.
References
A Comparative Analysis of Benzocaine and Other Ester-Based Local Anesthetics: Potency and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic potency of benzocaine against other common ester-based local anesthetics, namely procaine, tetracaine, and chloroprocaine. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of Ester-Based Local Anesthetics
The efficacy of local anesthetics is primarily determined by their potency, onset of action, and duration of action. These properties are influenced by factors such as lipid solubility, pKa, and protein binding. The following table summarizes the key quantitative data for this compound and its counterparts.
| Anesthetic | Relative Potency | Onset of Action | Duration of Action | Common Applications |
| This compound | Low | Rapid (within 30 seconds for 20% concentration)[1] | Short (5 to 15 minutes)[1] | Topical anesthesia of mucous membranes[1] |
| Procaine | Low[1] | Slow[1] | Short (approx. 90 minutes for dental procedures) | Infiltration anesthesia, dental procedures |
| Tetracaine | High (5 to 8 times more efficacious than cocaine) | Delayed (up to 15 minutes for large nerve trunks) | Long (1.5–3 hours for spinal anesthesia) | Spinal anesthesia, topical ophthalmic anesthesia |
| Chloroprocaine | Low | Rapid | Very Short | Epidural anesthesia in obstetrics |
Mechanism of Action: Blocking Nerve Impulses
Ester-based local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The un-ionized form of the anesthetic diffuses across the cell membrane, and once inside the neuron, the ionized form binds to the sodium channel from the intracellular side.
Mechanism of action of ester-based local anesthetics.
Experimental Protocols for Evaluating Anesthetic Potency
The assessment of local anesthetic potency relies on various in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of drugs in rodents.
Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Procedure:
-
Acclimation: The animal is gently restrained, and its tail is placed over a radiant heat source. The animal is allowed to acclimate to the apparatus.
-
Baseline Latency: A pre-drug baseline tail-flick latency is determined by applying the heat stimulus and measuring the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: The local anesthetic is administered, typically via subcutaneous injection at the base of the tail.
-
Post-Drug Latency Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The increase in tail-flick latency from baseline indicates the anesthetic effect. The duration of action is the time it takes for the latency to return to baseline.
Von Frey Filament Test
The von Frey filament test is used to evaluate mechanical allodynia and hyperalgesia.
Objective: To determine the mechanical withdrawal threshold of a rodent's paw in response to calibrated sensory filaments.
Procedure:
-
Acclimation: The animal is placed in a chamber with a mesh floor and allowed to acclimate.
-
Filament Application: A series of calibrated von Frey filaments, each exerting a specific force, are applied to the plantar surface of the hind paw.
-
Threshold Determination: The filaments are applied in ascending or descending order of force until a withdrawal response (lifting, licking, or shaking the paw) is elicited. The force of the filament that consistently produces a withdrawal response is recorded as the mechanical threshold.
-
Drug Administration: The local anesthetic is administered, for example, by infiltration into the plantar surface of the paw.
-
Post-Drug Threshold Measurement: The mechanical withdrawal threshold is reassessed at various time points after drug administration.
-
Data Analysis: An increase in the mechanical withdrawal threshold indicates the local anesthetic effect.
Experimental Workflow for Preclinical Screening
The preclinical evaluation of a new local anesthetic typically follows a structured workflow to assess its efficacy and safety.
A typical preclinical experimental workflow for local anesthetic development.
Conclusion
The selection of an appropriate ester-based local anesthetic is contingent on the specific clinical or research application. This compound offers a rapid onset but a short duration of action, making it suitable for topical applications where brief anesthesia is required. In contrast, tetracaine provides a longer duration of anesthesia at the cost of a slower onset, rendering it useful for procedures requiring prolonged nerve blockade. Procaine and chloroprocaine are characterized by their low potency and short to very short durations of action, respectively. Understanding the distinct profiles of these agents, supported by robust experimental evaluation, is crucial for advancing the development of new and improved local anesthetic formulations.
References
Benchmarking the Stability of Benzocaine Polymorphs: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the Physicochemical Stability of Benzocaine's Polymorphic Forms Under Stress Conditions
For researchers, scientists, and professionals in drug development, understanding the stability of different polymorphic forms of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This compound, a widely used local anesthetic, is known to exist in at least three polymorphic forms (I, II, and III) at ambient pressure, with a fourth form (IV) identified under high pressure.[1][2] This guide provides a comprehensive comparison of the stability of this compound's primary polymorphs under various stress conditions, supported by available experimental data and detailed testing protocols.
Overview of this compound Polymorphs
This compound presents a complex polymorphic landscape, with each form exhibiting distinct physicochemical properties. Form I is the most thermodynamically stable polymorph at room temperature.[1][3] However, Form II is often utilized in pharmaceutical formulations due to its kinetic persistence.[1] Form III is recognized as a low-temperature polymorph. The transformation between these forms can be induced by changes in temperature, pressure, and mechanical stress.
Comparative Stability Analysis Under Stress Conditions
The stability of a polymorphic form under stress is a key indicator of its suitability for pharmaceutical development. Stress testing exposes the API to conditions beyond its normal storage parameters to determine its intrinsic stability and identify potential degradation products and transformation pathways.
Thermal Stability
Thermal stress can induce polymorphic transformations and chemical degradation. Studies have shown that Form I of this compound converts to Form II upon heating. The melting point of Form II is the highest among the three main polymorphs, suggesting it is the most stable solid phase under ambient conditions from a melting point perspective. At low temperatures, Form II can transform into Form III.
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Crystal System | Melting Point (°C) | Thermal Transformation Behavior |
| Form I | Monoclinic | ~89-90 (converts to Form II) | Converts to Form II upon heating. |
| Form II | Orthorhombic | ~89-92 | Considered the most stable form at ambient temperature based on melting point. |
| Form III | Monoclinic | Lower than Form II | Is the stable form at low temperatures. |
Mechanical Stability
Mechanical stress, such as grinding and milling, is a common operation in pharmaceutical manufacturing that can induce polymorphic transformations. The different polymorphs of this compound can be obtained or interconverted through mechanical means.
-
Ball milling of Form III has been shown to result in its conversion to Form I.
-
Micro milling of Form III can yield Form II.
-
Cryogenic grinding does not cause a change in the polymorphic form of Form III.
These findings indicate that the polymorphs possess different levels of stability when subjected to mechanical energy, with Form I and II being accessible from Form III under these conditions.
Table 2: Response of this compound Polymorphs to Mechanical Stress
| Polymorph | Stress Condition | Outcome |
| Form III | Ball Milling | Transformation to Form I |
| Form III | Micro Milling | Transformation to Form II |
| Form III | Cryogenic Grinding | No polymorphic change |
Stability Under Humidity
Accelerated stability studies have been conducted on the polymorphic forms of this compound to assess their chemical stability under increased relative humidity (RH) and temperature. In one key study, all three polymorphs were exposed to RH ranging from 50% to 90% at 333 K. The results indicated that all polymorphic forms were chemically stable at the required level, with no significant degradation observed. This suggests that while the polymorphs may have different physical properties, their chemical stability under these specific high-humidity conditions is comparable.
Table 3: Summary of Chemical Stability under Accelerated Humidity Conditions
| Polymorph | Stress Condition | Observation |
| Form I | 50-90% RH, 333 K | Chemically stable |
| Form II | 50-90% RH, 333 K | Chemically stable |
| Form III | 50-90% RH, 333 K | Chemically stable |
Photostability
Currently, there is a lack of publicly available studies that specifically compare the photostability of the different polymorphic forms of this compound. To assess photostability, a systematic approach as outlined in the ICH Q1B guideline is recommended. This involves exposing the solid polymorphs to a controlled light source and evaluating for any changes in physical properties or impurity profiles.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable stability data. The following protocols are based on established methodologies and ICH guidelines.
Preparation of Polymorphs
-
Form I: Can be obtained by recrystallization of commercial this compound from ethanol. Alternatively, it can be produced by ball milling of Form III.
-
Form II: Can be obtained by micro milling of Form III. It is also the form present after heating Form I.
-
Form III: This is often the initial conformation of commercially available this compound and can be preserved by cryogenic grinding.
Stress Testing Protocols
The following are generalized protocols for stress testing based on ICH guidelines.
-
Place a known quantity of each polymorph in a suitable container.
-
Expose the samples to a range of temperatures (e.g., in 10°C increments above the accelerated testing temperature of 40°C) for a defined period.
-
At specified time points, withdraw samples and analyze for polymorphic form (using techniques like PXRD or DSC) and chemical purity (using HPLC).
-
Subject a known quantity of each pure polymorph to controlled mechanical stress (e.g., grinding in a ball mill for a specific time and frequency).
-
After treatment, analyze the sample using PXRD to determine if any polymorphic transformation has occurred.
-
Use HPLC to quantify any chemical degradation.
-
Place samples of each polymorph in open containers within a stability chamber.
-
Maintain the chamber at a controlled temperature (e.g., 40°C) and relative humidity (e.g., 75% RH).
-
Analyze the samples at predetermined intervals for changes in physical appearance, moisture content, polymorphic form (PXRD), and chemical purity (HPLC).
-
Expose the solid polymorphs to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample of each polymorph should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, compare the exposed samples to the control samples for any changes in appearance, and analyze for polymorphic integrity (PXRD) and degradation products (HPLC).
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Stress Testing
Caption: Workflow for benchmarking this compound polymorph stability under stress.
Interconversion of this compound Polymorphs
References
Safety Operating Guide
Proper Disposal of Benzocaine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of benzocaine is a critical component of laboratory safety and chemical handling. Adherence to proper procedures is essential to ensure compliance with regulations and to minimize environmental impact. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound waste.
Core Principle: All waste disposal activities must comply with federal, state, and local regulations.[1] Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to confirm that disposal methods are appropriate for your location.[2]
Data Presentation: this compound Disposal Guidelines
The appropriate disposal method for this compound is primarily determined by its physical state (solid or liquid) and, for liquids, its concentration. The following table summarizes the recommended procedures.
| Waste Type | Concentration | Disposal Procedure | Citations |
| Solid this compound (powder, tablets, contaminated items) | Not Applicable | Collect in a sealed, properly labeled, compatible container for pickup by EH&S as regulated chemical waste. | [2] |
| Concentrated Stock Solutions | Not Applicable | Collect in a sealed, properly labeled, compatible container for pickup by EH&S as regulated chemical waste. | [2] |
| Liquid this compound Waste | > 10% | Must be collected for pickup by EH&S as regulated chemical waste. | [2] |
| Liquid this compound Waste | < 10% | May be permissible for sanitary sewer disposal. However, you must contact and receive confirmation from your institution's EH&S department prior to any drain disposal. | |
| Spill Cleanup Materials | Not Applicable | All materials used for cleanup (absorbents, gloves, etc.) must be bagged and disposed of as regulated chemical waste via EH&S pickup. |
Detailed Protocols
Protocol 1: Standard Waste Accumulation
This protocol outlines the procedure for routine collection of this compound waste generated during research activities.
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location within the laboratory where hazardous waste will be stored temporarily.
-
Use Appropriate Containers: Use only compatible, leak-proof containers with secure, screw-top caps. Whenever possible, leave chemicals in their original containers. Ensure containers are not filled beyond 90% capacity to allow for expansion.
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound"). Follow your institution's specific labeling requirements.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.
-
Arrange for Disposal: Contact your institution's EH&S department to schedule a pickup for the waste. Disposal may involve methods such as controlled incineration at a licensed chemical destruction plant.
Protocol 2: Spill Cleanup and Disposal
This protocol provides steps for safely managing and disposing of a this compound spill.
-
Ensure Personnel Safety: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material.
-
Collect Spilled Material:
-
Solid Spills: Carefully sweep or use appropriate tools to place the spilled solid into a designated waste container. Avoid creating dust.
-
Liquid Spills: Use paper towels or other absorbent material to wipe up the spill.
-
-
Package Waste: Place all contaminated materials, including absorbent pads, paper towels, and used gloves, into a heavy-duty plastic bag or a designated waste container.
-
Clean the Spill Area: After removing the bulk of the spill, clean the surface area with soap and water. Some guidelines suggest a final cleaning with a sodium hypochlorite solution.
-
Dispose of as Regulated Waste: The container with all spill cleanup materials must be sealed, labeled, and disposed of as regulated chemical waste through your EH&S department.
Important: Never dispose of this compound solutions or spill cleanup materials directly into surface water, stormwater conveyances, or catch basins.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzocaine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzocaine, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Recommended Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Nitrile gloves | Should be worn at all times when handling this compound in solid or solution form.[1] |
| Body | Laboratory coat/Protective clothing | Provides a barrier against spills and contamination.[1] |
| Eyes | Chemical safety goggles | Essential for protecting eyes from splashes or airborne particles.[1] |
| Respiratory | N95 respirator | Recommended when weighing or handling the crystalline solid outside of a fume hood to prevent inhalation.[1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, especially when handling the solid form to avoid dust formation.[2]
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if adverse effects persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response Protocol
A structured approach to spill cleanup is essential to ensure the safety of laboratory personnel and prevent environmental contamination.
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste: All solid this compound waste, including contaminated materials from spill cleanup, must be collected in a sealed, properly labeled container and disposed of as regulated chemical waste.
-
Liquid Waste:
-
Concentrated Solutions: Stock solutions and liquid waste with a concentration greater than 10% must be collected and disposed of as hazardous chemical waste.
-
Dilute Solutions: Liquid solutions containing less than a 10% concentration of this compound may be eligible for disposal via the sanitary sewer. However, it is imperative to contact your institution's Environmental Health & Safety (EH&S) department for confirmation and guidance before proceeding with this disposal method.
-
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
